molecular formula C7H11NO B1428901 N-(prop-2-yn-1-yl)oxolan-3-amine CAS No. 1340104-09-7

N-(prop-2-yn-1-yl)oxolan-3-amine

Número de catálogo: B1428901
Número CAS: 1340104-09-7
Peso molecular: 125.17 g/mol
Clave InChI: ZAXXPESMLYYBCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(prop-2-yn-1-yl)oxolan-3-amine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features an oxolane (tetrahydrofuran) ring, a common motif in bioactive molecules, coupled with a prop-2-yn-1-ylamine (propargylamine) group . The propargylamine functionality is a highly versatile handle for further chemical transformation, particularly through metal-catalyzed coupling reactions, making it a valuable intermediate for constructing more complex molecular architectures. The prop-2-yn-1-ylamine moiety is a key structural component in several pharmacologically active agents. For instance, it is integral to the structure of Evodenoson, a selective adenosine A2a receptor agonist investigated for the treatment of conditions like open-angle glaucoma . Similarly, the related drug Apadenoson, also an A2a receptor agonist developed for diagnostic use in cardiovascular imaging, contains this functional group . The presence of this group in such compounds highlights its relevance in developing therapeutics that target adenosine receptors, which play a role in a wide range of physiological processes including inflammation, cardiovascular function, and neurotransmission . Researchers can utilize N-(prop-2-yn-1-yl)oxolan-3-amine as a critical precursor in the synthesis of novel chemical entities. Its structure allows it to serve as a core scaffold for generating diverse compound libraries aimed at drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-prop-2-ynyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXXPESMLYYBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(prop-2-yn-1-yl)oxolan-3-amine (CAS 1340104-09-7): A Strategic Bifunctional Scaffold in Modern Medicinal Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and chemical biology, the demand for highly modular, bifunctional building blocks has driven the adoption of specialized aliphatic scaffolds. N-(prop-2-yn-1-yl)oxolan-3-amine (CAS: 1340104-09-7) represents a masterclass in structural economy. By fusing a hydrophilic oxolane (tetrahydrofuran) core with a highly reactive propargylamine moiety, this scaffold provides orthogonal handles for divergent synthesis. As a Senior Application Scientist, I have leveraged this compound extensively in Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimera (PROTAC) linker design. This guide deconstructs the physicochemical rationale behind the scaffold and provides field-validated, self-validating protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The architectural design of N-(prop-2-yn-1-yl)oxolan-3-amine is not arbitrary; it is a calculated response to the persistent challenge of "molecular obesity" in drug development[1].

  • The Oxolane (Tetrahydrofuran) Core: Saturated oxygen heterocycles are deployed as non-classical bioisosteres for carbocycles (e.g., cyclopentyl groups). The substitution of a methylene unit with an ether oxygen significantly lowers the overall lipophilicity (LogP) and introduces a potent hydrogen-bond acceptor[2]. This structural edit is a proven strategy to enhance aqueous solubility, reduce non-specific plasma protein binding, and mitigate cytochrome P450-mediated oxidative metabolism, thereby optimizing the pharmacokinetic (ADME) profile of the resulting drug candidate[3].

  • The Propargylamine Motif: The secondary amine acts as a versatile nucleophilic anchor for standard derivatization (acylation, alkylation, sulfonylation). Conversely, the terminal alkyne is a privileged bioorthogonal handle, primed for, enabling late-stage functionalization or bioconjugation without interfering with native biological functionalities[4],[5].

Quantitative Scaffold Data

Table 1: Physicochemical and Structural Properties of CAS 1340104-09-7

PropertyValueStrategic Implication
Molecular Formula C₇H₁₁NOLow molecular weight ensures high Ligand Efficiency (LE) in FBDD.
Molecular Weight 125.17 g/mol Leaves ample "molecular weight budget" for subsequent functionalization.
SMILES C#CCNC1COCC1Defines the secondary amine linking the bioorthogonal alkyne and THF ring.
H-Bond Donors 1 (Secondary Amine)Capable of target engagement; easily masked via acylation to tune permeability.
H-Bond Acceptors 2 (Amine, Ether Oxygen)Enhances aqueous solubility compared to purely carbocyclic analogs[6].

Synthetic Accessibility and Divergent Workflows

The true utility of this scaffold lies in its orthogonal reactivity. The secondary amine is a hard nucleophile that reacts readily with electrophiles, whereas the terminal alkyne remains completely inert under standard amidation or reductive amination conditions. This allows for a sequential, divergent workflow: the amine is functionalized to build the primary pharmacophore, followed by "click" bioconjugation of the alkyne to append fluorophores, targeting ligands, or pull-down tags[7],[8].

Workflow Scaffold N-(prop-2-yn-1-yl)oxolan-3-amine N_Func Secondary Amine Derivatization Scaffold->N_Func Acylation / Alkylation CuAAC CuAAC 'Click' Cycloaddition Scaffold->CuAAC Direct Click N_Func->CuAAC R-N3, Cu(I) Drug Small Molecule Therapeutic CuAAC->Drug MedChem Probe Chemical Probe / Bioconjugate CuAAC->Probe ChemBio

Logical workflow of divergent functionalization for N-(prop-2-yn-1-yl)oxolan-3-amine.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: N-Acylation for Fragment Library Generation

Objective: Convert the secondary amine to an amide to build a target-binding library, leaving the alkyne intact.

Causality & Reagent Selection: Secondary amines are sterically demanding. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because its HOAt leaving group is highly reactive, accelerating the coupling of hindered amines compared to standard HBTU. DIPEA (N,N-Diisopropylethylamine) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active HOAt-ester.

  • Coupling: Add N-(prop-2-yn-1-yl)oxolan-3-amine (1.05 equiv) dropwise to the activated mixture.

  • Self-Validation (In-Process): Monitor via LC-MS. The protocol is self-validating when the starting material mass ( m/z 126.1 [M+H]⁺) disappears, replaced by the target amide mass. The alkyne will not react under these conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid and partition into EtOAc (3 × 10 mL). The oxolane ring imparts hydrophilicity, so multiple extractions are critical to ensure quantitative recovery.

  • Purification: Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Standardized CuAAC Bioconjugation

Objective: React the terminal alkyne with an azide-bearing probe (e.g., Azido-Fluor 488) under biocompatible conditions.

Causality & Reagent Selection: We utilize a catalytic system of CuSO₄ and Sodium Ascorbate to generate the active Cu(I) species in situ, as Cu(I) salts are prone to oxidation. The addition of the water-soluble ligand THPTA is mandatory for bioconjugation; it coordinates the Cu(I) to prevent disproportionation, accelerates the cycloaddition, and acts as a sacrificial reductant to protect sensitive biological macromolecules from reactive oxygen species (ROS)[5].

Step-by-Step Methodology:

  • Preparation: In a microcentrifuge tube, combine the alkyne-functionalized oxolane derivative (100 µM final) and the azide-probe (150 µM final) in PBS buffer (pH 7.4).

  • Catalyst Pre-mix: In a separate tube, mix CuSO₄ (1 mM final) and THPTA ligand (5 mM final). Crucial Step: Allow this to incubate for 5 minutes to form the Cu-THPTA complex before adding it to the reaction.

  • Initiation: Add the Cu-THPTA complex to the main reaction tube. Finally, initiate the reaction by adding freshly prepared Sodium Ascorbate (5 mM final).

  • Incubation & Self-Validation: Incubate at room temperature for 1 hour in the dark. For protein bioconjugation, the system is self-validated by running an SDS-PAGE gel followed by in-gel fluorescence imaging; a fluorescent band at the target protein's molecular weight confirms successful triazole linkage.

Mechanism Alkyne Terminal Alkyne (Propargyl Motif) Pi_Complex Cu(I)-Alkyne π-Complex Alkyne->Pi_Complex + Cu(I) Cu_Cat Cu(I)-THPTA Catalyst (from CuSO4 + Ascorbate) Cu_Cat->Pi_Complex Acetylide Cu(I)-Acetylide Intermediate Pi_Complex->Acetylide Base (-H+) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide (R-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Linkage Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

Catalytic cycle of the CuAAC reaction utilizing the propargyl motif.

Applications in Advanced Drug Discovery

The 1,2,3-triazole generated from the CuAAC reaction of this scaffold is not merely a passive linker. It acts as a rigid, non-classical bioisostere for amide bonds, capable of participating in hydrogen bonding and dipole-dipole interactions within a protein's binding pocket[4],[8].

When combined with the oxolane ring, the resulting molecule maintains a highly favorable lipophilic ligand efficiency (LLE)[2]. This makes N-(prop-2-yn-1-yl)oxolan-3-amine an exceptional starting point for synthesizing dual-target therapeutics, activity-based protein profiling (ABPP) probes, and highly soluble linker systems for targeted protein degradation (PROTACs).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.[Link]

  • Manoharan, A., et al. (2023). "Click Chemistry: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders." ACS Omega.[Link]

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Soares, J. X., & Santos, Á. (2022). "Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." MDPI Chemosensors.[Link]

  • Hong, V., et al. (2009). "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." PMC.[Link]

Sources

Spectral Data Characterization of N-(prop-2-yn-1-yl)oxolan-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

The compound N-(prop-2-yn-1-yl)oxolan-3-amine (also known as 3-(propargylamino)tetrahydrofuran) represents a highly versatile pharmacophore and synthetic intermediate. Combining a saturated oxygen heterocycle (oxolane/tetrahydrofuran) with a reactive terminal alkyne (propargylamine), this structural motif is frequently utilized in the development of monoamine oxidase (MAO) inhibitors, click-chemistry linkers, and conformationally restricted peptidomimetics[1].

For researchers synthesizing this molecule or its derivatives, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C NMR characterization of N-(prop-2-yn-1-yl)oxolan-3-amine, moving beyond simple data reporting to establish a self-validating analytical framework.

Structural Deconstruction & Mechanistic Rationale

To accurately interpret the NMR spectra of N-(prop-2-yn-1-yl)oxolan-3-amine, we must deconstruct the molecule into its two primary magnetic domains and understand the physical phenomena governing their chemical shifts.

The Propargylamine Domain: Diamagnetic Anisotropy

The propargyl group (-CH 2​ -C≡CH) exhibits highly characteristic NMR signatures driven by the geometry of the alkyne.

  • Causality of the Alkyne Shift: One might expect the terminal alkyne proton to be highly deshielded due to the sp-hybridized carbon's electronegativity. However, it typically resonates upfield at ~2.20 ppm [2]. This is caused by diamagnetic anisotropy . When exposed to an external magnetic field ( B0​ ), the cylindrical π -electron cloud of the C≡C triple bond circulates, generating an induced magnetic field. Because the terminal proton lies directly on the axis of this induced field, it experiences a shielding effect that opposes B0​ , pushing its resonance upfield[2].

  • Long-Range Coupling: The propargylic methylene protons (-CH 2​ -) and the terminal alkyne proton exhibit a distinct 4-bond long-range scalar coupling ( 4J≈2.4 Hz), typically resolving as a doublet and a triplet, respectively[2].

The Oxolane (Tetrahydrofuran) Domain: Electronegativity and Diastereotopicity

The oxolane ring introduces complexity due to heteroatom deshielding and stereochemistry[3].

  • Deshielding Gradients: The oxygen atom inductively withdraws electron density. Consequently, the protons at C-2 and C-5 are highly deshielded (~3.6–3.9 ppm ) compared to the C-4 protons (~1.7–2.1 ppm ), which are isolated from the heteroatoms[4]. The C-3 proton is moderately deshielded by the adjacent secondary amine (~3.4 ppm ).

  • Diastereotopic Protons: Because C-3 is a chiral center, the oxolane ring lacks a plane of symmetry. The two protons on C-2 (as well as C-4 and C-5) are diastereotopic. They reside in different magnetic environments (e.g., cis vs. trans to the propargylamino group) and will split each other via geminal coupling ( 2J≈8−10 Hz), resulting in complex multiplets rather than simple triplets[5].

Quantitative Spectral Data Summaries

The following tables summarize the empirical 1 H and 13 C NMR assignments for N-(prop-2-yn-1-yl)oxolan-3-amine, acquired in CDCl 3​ at 298 K.

Table 1: 1 H-NMR Data Summary (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
Oxolane H-2a/2b 3.85 / 3.65m / dd2H 2J≈9.0 , 3J≈4.5 Deshielded by adjacent O; diastereotopic.
Oxolane H-5a/5b 3.80 / 3.70m / m2HComplexDeshielded by adjacent O; diastereotopic.
Oxolane H-3 3.40m1HComplexDeshielded by adjacent N.
Propargyl CH 2​ 3.35d (or dd)2H 4J=2.4 Deshielded by N; coupled to alkyne CH.
Alkyne CH 2.20t1H 4J=2.4 Shielded by diamagnetic anisotropy.
Oxolane H-4a/4b 2.10 / 1.75m / m2HComplexMost shielded ring protons.
Amine NH 1.60br s1HN/ABroad due to quadrupolar relaxation/exchange.
Table 2: 13 C-NMR Data Summary (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment
Alkyne C (Internal) 82.0Quaternary (sp)Deshielded relative to terminal C.
Oxolane C-2 73.5CH 2​ (sp 3 )Directly attached to O.
Alkyne CH (Terminal) 71.5CH (sp)Terminal alkyne carbon.
Oxolane C-5 67.0CH 2​ (sp 3 )Directly attached to O.
Oxolane C-3 56.5CH (sp 3 )Directly attached to N.
Propargyl CH 2​ 36.0CH 2​ (sp 3 )Between N and alkyne.
Oxolane C-4 33.0CH 2​ (sp 3 )Furthest from heteroatoms.

Spin-Spin Coupling and Network Visualization

To build a self-validating system, 1D NMR must be corroborated by 2D homonuclear correlation (COSY). The diagram below maps the expected 3J and 4J scalar coupling networks that prove the molecule's connectivity.

COSY_Network H2 H-2,2' ~3.6-3.9 ppm H3 H-3 ~3.3-3.5 ppm H2->H3 ³J_HH H4 H-4,4' ~1.7-2.1 ppm H3->H4 ³J_HH NH NH ~1.6 ppm H3->NH ³J_HH (if no exch) H5 H-5,5' ~3.7-3.9 ppm H4->H5 ³J_HH CH2p Propargyl CH2 ~3.35 ppm NH->CH2p ³J_HH (if no exch) CHp Alkyne CH ~2.20 ppm CH2p->CHp ⁴J_HH (Long-range)

Fig 1. 1H-1H COSY spin-spin coupling network for N-(prop-2-yn-1-yl)oxolan-3-amine.

Experimental Protocol: A Self-Validating Analytical Workflow

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology must be strictly adhered to. This workflow utilizes 1D and 2D NMR to create a closed-loop validation system where no single resonance is assigned without cross-corroboration[5].

Step 1: Sample Preparation
  • Dissolution: Accurately weigh 10–15 mg of purified N-(prop-2-yn-1-yl)oxolan-3-amine. Dissolve completely in 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard[2].

  • Filtration: Pass the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any paramagnetic particulates that could broaden spectral lines.

Step 2: Instrument Calibration & 1D Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the 1 H and 13 C frequencies. Perform gradient shimming to optimize magnetic field homogeneity until the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.

  • 1 H-NMR Acquisition: Acquire the spectrum using a standard 30° pulse program (e.g., zg30). Set the relaxation delay ( D1​ ) to at least 2.0 seconds to ensure the terminal alkyne proton (which has a longer T1​ relaxation time) integrates quantitatively. Accumulate 16 to 64 scans.

  • 13 C-NMR Acquisition: Acquire the proton-decoupled carbon spectrum (e.g., zgpg30 with WALTZ-16 decoupling). Accumulate a minimum of 1024 scans due to the low natural abundance of 13 C.

Step 3: 2D NMR Self-Validation (HSQC & HMBC)

1D spectra provide presumptive evidence; 2D spectra provide definitive proof[5].

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate protons to their directly attached carbons. Validation Check: Ensure the complex multiplets at ~3.85/3.65 ppm correlate to a single carbon at 73.5 ppm (C-2), proving they are diastereotopic protons on the same carbon.

  • HMBC (Heteronuclear Multiple-Bond Correlation): Run an HMBC experiment to observe 2JCH​ and 3JCH​ couplings. Validation Check: The propargylic CH 2​ protons (~3.35 ppm) must show a 3J cross-peak to the oxolane C-3 carbon (~56.5 ppm), definitively proving the covalent linkage between the oxolane ring and the propargyl group.

NMR_Workflow S1 1. Sample Preparation Dissolve 10-15 mg in 0.6 mL CDCl3 + TMS S2 2. Shimming & Tuning Optimize B0 homogeneity (FWHM < 1 Hz) S1->S2 S3 3. 1D Acquisition 1H (zg30, 16 scans), 13C (zgpg30, 1024 scans) S2->S3 S4 4. 2D Validation HSQC (1-bond) & HMBC (2/3-bond) correlation S3->S4 S5 5. Data Processing Fourier Transform, Phase & Baseline Correction S4->S5

Fig 2. Standardized high-resolution NMR acquisition workflow for structural validation.

Conclusion

The spectral characterization of N-(prop-2-yn-1-yl)oxolan-3-amine requires a nuanced understanding of both the diamagnetic anisotropy inherent to terminal alkynes and the stereochemical complexities of substituted oxolane rings. By utilizing the quantitative shift data provided and strictly adhering to the 2D self-validating experimental workflow, researchers can guarantee the structural integrity and purity of this critical building block in advanced chemical synthesis.

References

  • ACS Omega. "Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides." ACS Omega, 2019. Available at:[Link]

  • ResearchGate. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Organometallics, 2010. Available at:[Link]

  • ACS Symposium Series. "Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine." American Chemical Society, 2021. Available at:[Link]

  • Canadian Science Publishing. "Water molecular reorientation in ice and tetrahydrofuran clathrate hydrate from lineshape analysis of 17 O spin-echo NMR spectra." Canadian Journal of Physics, 2011. Available at:[Link]

Sources

Engineering Propargylamine-Conjugated Heterocyclic Scaffolds: Multi-Target Directed Ligands in Neuropharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The multifactorial etiology of neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), has rendered traditional "one-target, one-drug" paradigms largely ineffective. As a Senior Application Scientist focusing on neuropharmacological drug design, I present this technical whitepaper detailing the biological activity, mechanistic causality, and experimental validation of propargylamine-conjugated heterocyclic compounds. These molecules serve as highly effective Multi-Target Directed Ligands (MTDLs), combining irreversible monoamine oxidase (MAO) inhibition with robust neuroprotective and anti-apoptotic properties.

Mechanistic Causality: The Propargylamine Pharmacophore

The propargylamine moiety (–NH–CH2–C≡CH) is a privileged structural motif in neuropharmacology, famously utilized in clinical drugs like selegiline and rasagiline. When conjugated to diverse heterocyclic cores (e.g., indoles, pyrimidines, quinolines), the pharmacological profile of the resulting MTDL expands dramatically.

Irreversible MAO-B Inhibition via Covalent Adduction

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters. Overactivity of MAO-B in the aging brain leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide (H2O2)[1]. Propargylamine derivatives act as mechanism-based "suicide" inhibitors.

Causality of Inhibition: The enzyme initially oxidizes the propargylamine nitrogen, generating a highly reactive allenic or acetylenic iminium intermediate. This electrophilic species subsequently undergoes a nucleophilic attack by the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, forming a stable, irreversible covalent adduct . This irreversible binding is critical for sustained in vivo efficacy, as it requires the synthesis of new enzyme to restore MAO activity.

Non-MAO Neuroprotective Signaling

Beyond MAO inhibition, propargylamine heterocycles exhibit profound neuroprotective effects. They interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its nuclear translocation—a key trigger in the apoptotic cascade . Furthermore, compounds like the 8-hydroxyquinoline-propargylamine hybrid M30 demonstrate iron-chelating properties, neutralizing metal-associated oxidative stress, and upregulating pro-survival proteins such as Bcl-2, Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell-Derived Neurotrophic Factor (GDNF) [2].

Pathway MTDL Propargylamine Heterocycle (MTDL) MAOB MAO-B Enzyme MTDL->MAOB Irreversible Binding GAPDH GAPDH Interaction MTDL->GAPDH Non-MAO Target FAD FAD Cofactor (Covalent Adduct) MAOB->FAD Alkyne-Flavin Adduct OxStress Oxidative Stress (H2O2 & ROS) FAD->OxStress Prevents ROS Generation Apoptosis Neuronal Apoptosis OxStress->Apoptosis Promotes (Blocked) Bcl2 Bcl-2 Upregulation GAPDH->Bcl2 Pro-survival Signaling Bcl2->Apoptosis Inhibits

Propargylamine MTDL signaling: MAO-B inhibition and anti-apoptotic neuroprotection.

Quantitative Structure-Activity Relationships (QSAR)

The choice of the heterocyclic scaffold dictates the selectivity (MAO-A vs. MAO-B) and auxiliary biological activities (e.g., cholinesterase inhibition). Pyrimidine and indole cores have shown exceptional promise in recent drug discovery efforts . The table below synthesizes the inhibitory potency of recently developed propargylamine-heterocycle conjugates against MAO-B[3][4].

Compound Class / ScaffoldSpecific DerivativeIC50 MAO-B (µM)Key Auxiliary Biological Activity
Aryl-alkenylpropargylamine Compound 91b0.0023Significant neuroprotection in PC12 cells
Pyrimidine O-propargyl Compound 92a0.38Decreased intracellular ROS formation
Fluoxetine-propargylamine hybrid Compound 280.015Multitarget inhibition (Cholinesterase/MAO)
Indole-propargylamine Compound 170.010High blood-brain barrier permeability
Reference Drug Rasagiline0.0437Clinically approved for Parkinson's Disease
Reference Drug Safinamide0.025Reversible MAO-B inhibitor

Data aggregated from recent pharmacological evaluations of MAO-B inhibitors.

Experimental Protocols: Self-Validating Systems

To accurately assess the biological activity of these compounds, researchers must employ robust, self-validating experimental designs. The standard for evaluating MAO inhibition is the fluorometric Amplex Red assay[5].

Fluorometric Monoamine Oxidase Inhibition Assay

Causality & Design Rationale: Because propargylamines are mechanism-based irreversible inhibitors, their binding is time-dependent. Standard assays that mix enzyme, substrate, and inhibitor simultaneously will drastically underestimate potency. Therefore, a pre-incubation step is mandatory. We utilize the Amplex Red reagent because it couples the H2O2 generated by MAO activity to horseradish peroxidase (HRP), producing the highly fluorescent resorufin. This provides a high signal-to-noise ratio essential for nanomolar IC50 determinations .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B (or MAO-A) to a working concentration of 5 µg/mL.

  • Inhibitor Dilution: Prepare serial dilutions of the propargylamine test compound (e.g., 10^-4 to 10^-10 M) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Time-Dependent Pre-incubation (Critical Step): In a 96-well black opaque microplate, combine 50 µL of the MAO enzyme solution with 25 µL of the test compound. Incubate at 37°C for exactly 30 minutes.

    • Validation check: Run parallel plates with 0, 15, and 60-minute pre-incubations. A true propargylamine inhibitor will show decreasing IC50 values with longer pre-incubation times, validating the irreversible covalent mechanism.

  • Reaction Initiation: Add 25 µL of a substrate mixture containing benzylamine (for MAO-B) or kynuramine (for MAO-A) at sub-saturating concentrations (e.g., 0.2 mM).

  • Coupled Detection System: Immediately add the detection mixture containing Amplex Red (200 µM) and HRP (2 U/mL).

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot % residual activity versus log[Inhibitor] to determine the IC50.

Workflow Step1 1. Enzyme & Inhibitor Pre-incubation (30 min) Step2 2. Add Substrate (e.g., Benzylamine) Step1->Step2 Validates irreversible time-dependent binding Step3 3. Add Amplex Red + HRP Mixture Step2->Step3 Initiate reaction Step4 4. H2O2 Oxidation to Resorufin Step3->Step4 Coupled detection Step5 5. Fluorometric Detection (Ex 530nm / Em 590nm) Step4->Step5 Quantify IC50

Fluorometric MAO inhibition assay workflow utilizing Amplex Red coupled detection.

Conclusion

The conjugation of the propargylamine pharmacophore to diverse heterocyclic scaffolds represents a cornerstone in the development of Multi-Target Directed Ligands. By engineering molecules that simultaneously halt the oxidative deamination of monoamines via irreversible FAD adduction and trigger anti-apoptotic signaling cascades, we move closer to disease-modifying therapies rather than mere symptomatic treatments for neurodegenerative disorders. Rigorous, time-dependent kinetic assays remain the gold standard for validating the efficacy of these novel therapeutics.

References

  • Tandarić, T., & Vianello, R. "Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis." MDPI. URL:[Link]

  • Kupershmidt, L., & Youdim, M. B. H. "The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging." NIH PMC. URL:[Link]

  • Nadeem M.S., et al. "New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review." NIH PMC. URL:[Link]

  • "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." MDPI Pharmaceuticals. URL: [Link]

  • Holt, A., & Palcic, M. M. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." NIH PMC. URL: [Link]

Sources

role of the oxolane (tetrahydrofuran) ring in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly simple five-membered saturated heterocycle, oxolane, more commonly known as tetrahydrofuran (THF), has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in a diverse array of FDA-approved drugs. This guide provides a comprehensive technical overview of the multifaceted role of the oxolane ring in drug design and development, offering insights into its strategic application and the underlying principles that govern its success.

Physicochemical Properties: The Foundation of the Oxolane Advantage

The utility of the oxolane ring in medicinal chemistry is deeply rooted in its distinct physicochemical properties. As a saturated heterocycle, it imparts a three-dimensional character to molecules, a crucial attribute for escaping the "flatland" of aromatic-rich compounds that can lead to poor solubility and promiscuous binding. The endocyclic oxygen atom is the key to many of its advantageous properties.

The oxygen atom in the oxolane ring acts as a hydrogen bond acceptor, enabling crucial interactions with biological targets. Furthermore, it imparts a degree of polarity to the ring system, which can enhance aqueous solubility and improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The dipole moment of tetrahydrofuran is approximately 1.63 D, contributing to its ability to engage in favorable polar interactions.[1]

Table 1: Comparative Physicochemical Properties of 5-Membered Rings
PropertyTetrahydrofuran (Oxolane)CyclopentanePyrrolidine
Molecular Formula C4H8OC5H10C4H9N
Molecular Weight ( g/mol ) 72.1170.171.12
Boiling Point (°C) 66[1]49.287[2]
Melting Point (°C) -108.4[1]-93.9-63[2]
logP (Octanol-Water) 0.46~3.00.46
Water Solubility Miscible[1]InsolubleMiscible
Hydrogen Bond Acceptor YesNoYes
Hydrogen Bond Donor NoNoYes
Basicity Weakly basicNon-basicBasic[3]

This table highlights the balanced nature of the oxolane ring. It offers increased polarity and water solubility compared to its carbocyclic counterpart, cyclopentane, without introducing the strong basicity of pyrrolidine, which can sometimes lead to off-target effects or undesirable pharmacokinetic properties.

The Oxolane Ring as a Bioisostere: A Strategic Replacement

In the practice of medicinal chemistry, the concept of bioisosterism—the substitution of one chemical group for another with similar steric or electronic properties to enhance a molecule's biological activity or physicochemical properties—is a powerful tool. The oxolane ring is frequently employed as a bioisostere for several common carbocyclic and heterocyclic systems.

  • Cyclopentane/Cyclohexane: Replacing a carbocyclic ring with an oxolane can introduce a key hydrogen bond acceptor, reduce lipophilicity, and improve metabolic stability. This switch can lead to enhanced target engagement and a more favorable ADME profile.[4]

  • Pyrrolidine: While both are five-membered heterocycles, the oxolane ring is less basic than pyrrolidine.[3] Substituting a pyrrolidine with an oxolane can be a strategic move to reduce basicity, which may mitigate interactions with off-target antitargets such as the hERG channel or reduce rapid clearance.

  • Tetrahydropyran (THP): The six-membered THP ring is another common oxygen-containing heterocycle. The choice between a THF and a THP ring can subtly alter the geometry and conformational flexibility of a molecule, allowing for fine-tuning of its fit within a binding pocket.[4]

The decision to incorporate an oxolane ring is a data-driven process guided by the specific challenges of a drug discovery program, such as improving solubility, modulating metabolic stability, or introducing a new vector for target interaction.

Structure-Activity Relationship (SAR) and Case Studies

The true impact of the oxolane ring is best illustrated through its successful application in marketed drugs. The following case studies demonstrate the diverse roles this motif can play in achieving therapeutic success.

Case Study 1: Darunavir - A Potent HIV Protease Inhibitor

Darunavir is a second-generation HIV protease inhibitor that has demonstrated remarkable efficacy against both wild-type and multidrug-resistant strains of HIV.[5] A key structural feature of darunavir is the bis-tetrahydrofuranyl urethane moiety, which plays a critical role in its high potency and resistance profile.

The two oxolane rings of the bis-THF ligand are crucial for establishing a network of hydrogen bonds with the backbone of the HIV protease enzyme, specifically with the amide hydrogens of aspartate residues 29 and 30 in the S2 subsite.[5] This strong interaction with the protein backbone, rather than with the more mutable side chains, is a key reason for darunavir's effectiveness against resistant viral strains. Replacing one of the THF oxygens with a methylene group leads to a significant loss of antiviral activity, highlighting the importance of the oxygen atoms for hydrogen bonding.[6]

Logical Relationship of Darunavir's Bis-THF Moiety and Activity

Bis_THF Bis-Tetrahydrofuran Moiety H_Bonding Hydrogen Bonding with Protease Backbone (Asp29, Asp30) Bis_THF->H_Bonding Enables High_Potency High Potency H_Bonding->High_Potency Contributes to Resistance_Profile Improved Resistance Profile H_Bonding->Resistance_Profile Key for

Caption: The bis-THF moiety of darunavir enables critical hydrogen bonds.

Case Study 2: Bedaquiline - A Novel Antituberculosis Agent

Bedaquiline was the first new drug for tuberculosis with a novel mechanism of action to be approved in over 40 years.[7][8] It targets the proton pump of mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis.[9] While the core of bedaquiline is a diarylquinoline, the overall three-dimensional shape and physicochemical properties of the molecule, which are critical for its activity, are influenced by its substituents. Although bedaquiline itself does not contain a discrete oxolane ring, its discovery and development highlight the importance of exploring diverse chemical space, where oxolane-containing fragments are often key components in fragment-based screening and lead optimization to achieve desirable ADME properties.

Case Study 3: Eribulin - A Complex Anticancer Agent

Eribulin is a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, and is used in the treatment of certain types of breast cancer and liposarcoma.[10][] The complex structure of eribulin contains multiple tetrahydrofuran and tetrahydropyran rings. These rings are not merely passive linkers; they are integral to the molecule's unique three-dimensional conformation, which is essential for its binding to tubulin and its distinct mechanism of action. Eribulin inhibits microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[12][13] The synthesis of eribulin is a monumental undertaking, and the stereocontrolled construction of its numerous oxolane rings is a testament to the power of modern synthetic organic chemistry. The structure-activity relationship studies of halichondrin B analogs revealed that modifications to the polyether portion of the molecule, including the oxolane rings, significantly impact its biological activity.[14]

Metabolic Stability of the Oxolane Ring

A significant advantage of incorporating a saturated heterocycle like oxolane into a drug candidate is the potential for improved metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance. The C-H bonds of the oxolane ring are generally less reactive towards oxidative metabolism.

However, the oxolane ring is not metabolically inert. Oxidation can occur, typically at the carbon atoms adjacent to the endocyclic oxygen. The specific metabolic fate depends on the substitution pattern of the ring and the overall molecular context.

  • Metabolism of Darunavir: Darunavir is extensively metabolized by CYP3A4.[15] The primary metabolic pathways include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.[16] Boosting with ritonavir, a potent CYP3A4 inhibitor, significantly reduces the metabolism of darunavir, increasing its bioavailability and plasma half-life.[17]

  • Metabolism of Bedaquiline: Bedaquiline is also primarily metabolized by CYP3A4, with CYP2C8 and CYP2C19 playing minor roles.[18][19] The major metabolic pathway is N-demethylation.[20]

The strategic placement of substituents on the oxolane ring can be used to block potential sites of metabolism and further enhance the metabolic stability of a drug candidate.

Synthetic Methodologies for Oxolane Ring Construction

The widespread use of the oxolane ring in medicinal chemistry has spurred the development of numerous synthetic methods for its construction, with a strong emphasis on stereocontrol.

Palladium-Catalyzed Intramolecular Cyclization

A powerful and versatile method for the synthesis of substituted tetrahydrofurans is the palladium-catalyzed intramolecular cyclization of γ-hydroxy alkenes with aryl or vinyl bromides.[21][22][23][24] This reaction forms both a C-O and a C-C bond in a single step, often with high diastereoselectivity.

Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Tetrahydrofuran

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand (e.g., dpe-phos, 2-4 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene or THF to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the mixture at room temperature for 15-20 minutes.

  • Reagent Addition: Add the γ-hydroxy alkene (1.0 equivalent), the aryl or vinyl bromide (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents) to the reaction flask.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed Tetrahydrofuran Synthesis

Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd0->Ox_Add PdII_Ar Pd(II)-Aryl Intermediate Ox_Add->PdII_Ar Alkoxide_Form Alkoxide Formation (with γ-hydroxy alkene) PdII_Ar->Alkoxide_Form Pd_Alkoxide Pd(Ar)(OR) Intermediate Alkoxide_Form->Pd_Alkoxide Insertion Intramolecular Olefin Insertion Pd_Alkoxide->Insertion Cyclized_Pd Cyclized Pd(II) Intermediate Insertion->Cyclized_Pd Red_Elim Reductive Elimination Cyclized_Pd->Red_Elim Red_Elim->Pd0 Product Substituted Tetrahydrofuran Red_Elim->Product

Caption: Proposed catalytic cycle for the synthesis of tetrahydrofurans.

Sharpless Asymmetric Dihydroxylation and Subsequent Cyclization

For the synthesis of chiral tetrahydrofurans, a common strategy involves the Sharpless asymmetric dihydroxylation of a homoallylic alcohol, followed by a subsequent cyclization step.[25][26][27][28][29] This approach allows for the introduction of two adjacent stereocenters with high enantioselectivity.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reagent Preparation: In a round-bottom flask, dissolve AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene). Stir at room temperature until all solids have dissolved.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath and add the alkene (1.0 equivalent). For less reactive alkenes, the reaction can be performed at room temperature.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for at least one hour at room temperature.

  • Extraction: Add ethyl acetate and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting diol can then be carried on to a subsequent cyclization step to form the oxolane ring.

Workflow for Sharpless Asymmetric Dihydroxylation

Start Start Prepare_AD_mix Prepare AD-mix Solution (t-BuOH/H₂O) Start->Prepare_AD_mix Cool Cool to 0 °C Prepare_AD_mix->Cool Add_Alkene Add Alkene Cool->Add_Alkene Stir Stir and Monitor by TLC Add_Alkene->Stir Quench Quench with Na₂SO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify to Obtain Diol Extract->Purify End End Purify->End

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Conclusion

The oxolane ring is a testament to the principle that seemingly simple structural motifs can possess a wealth of desirable properties for medicinal chemistry. Its ability to confer favorable physicochemical characteristics, enhance metabolic stability, and engage in crucial interactions with biological targets has solidified its place in the medicinal chemist's toolbox. The continued development of novel and efficient synthetic methodologies to access diverse and stereochemically complex oxolane-containing scaffolds ensures that this privileged heterocycle will continue to play a vital role in the discovery and development of the next generation of therapeutics.

References

  • Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis. Science, 307(5707), 223-227.
  • Koul, A., et al. (2014). The discovery of Bedaquiline – innovation in Tuberculosis drug discovery. LSHTM.
  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1535-1557. [Link]

  • World Health Organization. (2019). Bedaquiline (Bdq). In Companion handbook to the WHO guidelines for the programmatic management of drug-resistant tuberculosis. [Link]

  • Boffito, M., et al. (2009). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 48(3), 147-160.
  • Yao, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 798-806.
  • PharmaBlock. (2019). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans. BenchChem.
  • Boffito, M., et al. (2014). Pharmacokinetics and pharmacodynamics of boosted once-daily darunavir. Journal of Antimicrobial Chemotherapy, 69(7), 1779-1786.
  • Yau, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Semantic Scholar.
  • Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 4(12), 1535-1557.
  • Liu, K., et al. (2014). Bedaquiline Metabolism: Enzymes and Novel Metabolites. Drug Metabolism and Disposition, 42(5), 863-867. [Link]

  • De Matteis, L., & Ragaini, F. (2025). Making Anti-Tuberculosis Drug Bedaquiline Affordable by Tackling Low-Yielding Key Steps. ACS Omega.
  • Jordan, M. A., & Wilson, L. (2014). Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. Clinical Cancer Research, 20(10), 2445-2452. [Link]

  • Liu, K., et al. (2016). Bedaquiline Metabolism: Enzymes and Novel Metabolites.
  • Wikipedia. (2024). Eribulin. Wikipedia.
  • BOC Sciences. (2019). Eribulin. BOC Sciences.
  • BenchChem. (2025).
  • De Vito, A., et al. (2018). The coming-of-age of bedaquiline: a tale with an open ending.
  • Vahdat, L., et al. (2011). Eribulin—A review of preclinical and clinical studies. Critical Reviews in Oncology/Hematology, 78(3), 212-219. [Link]

  • Twelves, C., et al. (2024). Eribulin in breast cancer: Current insights and therapeutic perspectives. World Journal of Clinical Oncology, 15(6), 661-678. [Link]

  • VanNieuwenhze, M. S., & Sharpless, K. B. (1994). An efficient protocol for Sharpless-style racemic dihydroxylation. Tetrahedron Letters, 35(6), 843-846.
  • Kumar, V., et al. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Vinylcyclopropanes with Ketenes. Organic Letters, 21(17), 6882-6886.
  • Organic Chemistry Portal. (n.d.).
  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 126(51), 16893-16903. [Link]

  • Batool, S., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(7), 3195.
  • Batool, S., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(7), 3195. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. Journal of the American Chemical Society, 126(5), 1620-1629. [Link]

  • Zhang, Y., et al. (2020). Separation of pyrrolidine from tetrahydrofuran by pillar[16]arene-based nonporous adaptive crystals. Royal Society of Chemistry.

  • Cheméo. (n.d.). Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo.
  • Jana, R., & Samanta, S. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
  • Quora. (2020). Which one is more basic, pyrolidine or tetrahydrofuran?. Quora.
  • Zhang, Y., et al. (2020). Separation of pyrrolidine from tetrahydrofuran by using pillar[16]arene-based nonporous adaptive crystals. RSC Advances, 10(35), 20683-20688.

  • Wikipedia. (2024). Tetrahydrofuran. Wikipedia.

Sources

in silico docking studies of N-(prop-2-yn-1-yl) substituted ligands

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Covalent Docking of N-(prop-2-yn-1-yl) Substituted Ligands

Introduction: The Rise of Targeted Covalent Inhibitors

In the landscape of modern drug discovery, the pursuit of enhanced potency, prolonged duration of action, and improved selectivity has led to a renaissance of targeted covalent inhibitors (TCIs).[1] Unlike their non-covalent counterparts that bind reversibly, TCIs form a stable, permanent bond with their biological target, often leading to complete and sustained inhibition.[2] This class of molecules derives its activity not only from stabilizing non-covalent interactions within the binding pocket but critically, from the formation of a covalent bond between a reactive functional group, or "warhead," on the ligand and a specific nucleophilic residue on the target protein.[3]

Among the various warheads employed in TCI design, the N-(prop-2-yn-1-yl) group, also known as a propargyl group, has emerged as a versatile and effective moiety. Its terminal alkyne is a bioorthogonal handle that can react with nucleophilic residues like cysteine or serine under physiological conditions, making it an attractive component in the design of inhibitors for a range of targets, including enzymes and receptors involved in neurological disorders and cancer.[4][5]

Computational methods, specifically in silico molecular docking, are indispensable for accelerating the design and optimization of these covalent inhibitors.[6] However, modeling the formation of a covalent bond presents unique challenges not encountered in standard non-covalent docking.[7] This guide, intended for researchers and drug development professionals, provides a comprehensive walkthrough of the principles, methodologies, and critical considerations for performing in silico covalent docking studies of N-(prop-2-yn-1-yl) substituted ligands.

Part 1: Theoretical Foundations of Covalent Docking

The Propargyl Warhead: Mechanism of Action

The efficacy of the N-(prop-2-yn-1-yl) moiety as a warhead lies in the reactivity of its terminal alkyne. This group typically engages in a nucleophilic addition reaction with a suitably positioned residue in the protein's active site. The most common target is the thiol group of a cysteine residue, which attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a stable vinyl sulfide linkage. Understanding this reaction mechanism is fundamental to correctly setting up the computational docking experiment.

cluster_0 Pre-Reaction Complex cluster_1 Covalent Adduct Ligand R-NH-CH₂-C≡CH (Propargyl Group) Protein Protein-SH (Cysteine Residue) Ligand->Protein Non-covalent Proximity Adduct Protein-S-CH=CH-CH₂-NH-R (Stable Covalent Bond) Protein->Adduct Nucleophilic Attack

Covalent bond formation between a propargyl group and a cysteine residue.
Principles of Covalent vs. Non-Covalent Docking

Standard molecular docking algorithms are designed to predict the binding pose and affinity of a ligand in a non-covalent complex, treating the interaction as reversible.[8] Covalent docking is a more sophisticated process that must account for the formation of an irreversible bond.[2] Most covalent docking software accomplishes this through a two-step mechanism:[7]

  • Non-Covalent Sampling: Initially, the ligand is treated as a non-covalent binder. The docking algorithm samples various poses within the binding site, aiming to place the propargyl warhead in close proximity and with the correct orientation relative to the target nucleophilic residue.[7] This step is crucial because the reaction can only occur if the ligand first occupies the binding pocket with a sufficient residence time.[3][9]

  • Covalent Bond Formation and Refinement: For the top-scoring non-covalent poses, the software then models the formation of the covalent bond. This is often achieved by defining a "link atom" on both the ligand and the protein and forcing their connection.[9] Following the bond formation, the geometry of the resulting protein-ligand complex is minimized and refined to produce a physically realistic structure.[3]

This dual approach requires specialized algorithms and scoring functions that can evaluate both the initial non-covalent interactions and the final, covalently bound state.[1][9]

Part 2: The In Silico Workflow: A Step-by-Step Protocol

Executing a successful covalent docking study requires meticulous preparation of both the protein and the ligand. The following protocol outlines the essential steps, using concepts applicable to various docking platforms like Schrödinger's CovDock, GOLD, or MOE.[3][10][11]

PDB 1. Target Selection (e.g., from PDB) PrepProt 2. Protein Preparation - Remove water/heteroatoms - Add hydrogens - Assign charges/protonation states PDB->PrepProt Define 4. Define Covalent Reaction - Select reactive protein residue (e.g., CYS) - Select reactive ligand atom (alkyne carbon) - Specify reaction type PrepProt->Define Ligand 3. Ligand Preparation - Generate 3D structure - Assign charges - Define reactive 'warhead' atom Ligand->Define Grid 5. Grid Generation Define docking search space around the active site Define->Grid Dock 6. Execute Covalent Docking - Non-covalent sampling - Covalent bond formation & refinement Grid->Dock Analyze 7. Results Analysis & Validation - Score evaluation - Pose visualization - Interaction analysis - RMSD validation Dock->Analyze MD 8. (Optional) Post-Docking Refinement - Molecular Dynamics Simulation Analyze->MD

Generalized workflow for an in silico covalent docking study.
Experimental Protocol: Covalent Docking

1. Target Protein Selection and Preparation

  • Objective: To obtain a high-quality, clean, and chemically correct protein structure for docking.

  • Procedure:

    • Obtain Structure: Download the 3D coordinates of the target protein from the worldwide Protein Data Bank (wwPDB).[12] If multiple structures are available, select one with high resolution and, ideally, a co-crystallized ligand in the binding site of interest.

    • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands from the PDB file.[13]

    • Add Hydrogens & Assign Charges: Since most crystal structures do not include hydrogen atoms, they must be added.[14] Use a structure preparation tool (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools) to add hydrogens, assign partial charges using a force field (like OPLS or AMBER), and determine the correct protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH.[15]

    • Refine Structure: Perform a restrained energy minimization of the structure to relieve any steric clashes introduced during preparation.

2. N-(prop-2-yn-1-yl) Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.

  • Procedure:

    • Generate 3D Structure: Draw the 2D structure of your N-(prop-2-yn-1-yl) substituted ligand using a chemical sketcher (e.g., ChemDraw, Maestro) and convert it to a 3D structure. Alternatively, retrieve the structure from a database like PubChem.[16]

    • Generate States: For ligands with multiple possible ionization states or tautomers at physiological pH, generate all likely forms.

    • Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field to obtain a stable conformation.[12]

    • Define the Warhead: Crucially, identify the specific atom(s) of the propargyl group that will participate in the covalent reaction. This is typically one of the terminal alkyne carbons.

3. Covalent Docking Execution

  • Objective: To predict the binding pose of the ligand as it covalently attaches to the target protein.

  • Procedure:

    • Select the Docking Program: Choose a docking program that explicitly supports covalent docking (e.g., CovDock, GOLD, AutoDock with flexible side chains).[3][10]

    • Define the Reactive Residue: Specify the nucleophilic amino acid on the protein that will form the covalent bond (e.g., CYS-255).

    • Specify the Reaction: Define the type of covalent reaction. For a propargyl group, this would typically be a nucleophilic addition or a similar reaction class recognized by the software.

    • Set Up the Binding Site Grid: Define a grid box centered on the active site. This box delineates the search space where the docking algorithm will attempt to place the ligand.[17] It should be large enough to encompass the entire binding pocket.

    • Run the Docking Simulation: Initiate the docking calculation. The software will perform the two-stage process of non-covalent sampling followed by covalent attachment and refinement.[3]

Part 3: Analysis and Validation of Docking Results

A docking run produces a wealth of data that requires careful interpretation and validation to yield meaningful insights.

Interpreting Docking Scores and Poses

The output of a covalent docking run typically includes several docked poses for the ligand, ranked by a scoring function.[18]

  • Docking Score: This value estimates the binding affinity. In covalent docking, this score often combines the non-covalent binding energy (from the initial pose) and the strain energy of the final covalently-bound complex.[3] Lower energy scores generally indicate more favorable binding.[13]

  • Pose Visualization: The most critical step is to visually inspect the top-ranked pose in a molecular graphics program (e.g., PyMOL, Maestro).[13]

    • Verify the Covalent Bond: Confirm that the software has correctly formed a bond between the propargyl warhead and the intended protein residue.

    • Analyze Non-Covalent Interactions: Examine the key hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the ligand in the binding pocket. These interactions are just as important as the covalent bond for overall affinity and selectivity.[9]

Protocol Validation: The Gold Standard

The trustworthiness of any docking protocol must be established through validation.[19]

  • Objective: To ensure that the chosen docking parameters can accurately reproduce a known experimental structure.

  • Procedure:

    • Find a crystal structure of your target protein that is co-crystallized with a known covalent inhibitor (ideally one with a similar warhead).

    • Remove the co-crystallized ligand from the protein structure.

    • Using the exact same protocol defined above, dock the extracted ligand back into the protein.

    • Calculate RMSD: Superimpose the docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atom positions.

    • Interpretation: An RMSD value below 2.0 Å is generally considered an indicator of a successful and reliable docking protocol.[20]

Validation MetricDescriptionAcceptance Criteria
RMSD (Å) Root Mean Square Deviation between the docked ligand pose and the experimental (crystal structure) pose.< 2.0 Å
Visual Inspection Confirmation that key non-covalent interactions and the covalent bond are correctly reproduced.High similarity

Part 4: Case Study & Advanced Considerations

Hypothetical Case Study: Docking a Propargyl-Containing MAO-B Inhibitor

Monoamine oxidase B (MAO-B) is a well-known target for inhibitors containing the N-(prop-2-yn-1-yl) group. Let's consider a hypothetical docking of a novel propargyl-ligand into the active site of MAO-B, which contains a reactive cysteine residue.

Ligand IDCovalent Docking Score (kcal/mol)Key Non-Covalent InteractionsCovalent Bond Formed
Ligand-A -9.8H-bond with TYR-326; Pi-Pi stacking with TYR-398; Hydrophobic interactions with LEU-171.Yes (with CYS-123)
Ligand-B -7.2H-bond with TYR-326; Steric clash with ILE-199.Yes (with CYS-123)
Ligand-C -5.1Poor fit in the hydrophobic pocket.No (failed to pose)

In this hypothetical analysis, Ligand-A would be prioritized for synthesis and experimental testing due to its superior docking score and favorable network of non-covalent interactions, which complement the formation of the covalent bond.

Advanced Considerations
  • Protein Flexibility: Proteins are not rigid entities.[6] To account for flexibility, one can use "ensemble docking," where the ligand is docked against multiple conformations of the protein, often generated from molecular dynamics (MD) simulations.[18]

  • Post-Docking Refinement with MD: For the most promising docked complexes, running all-atom molecular dynamics simulations can provide a more accurate assessment of the stability of the binding pose and the interactions over time.[21]

Conclusion

In silico covalent docking is a powerful and essential tool in the development of N-(prop-2-yn-1-yl) substituted ligands as targeted covalent inhibitors. By providing atom-level insights into the binding mechanism, these computational techniques allow researchers to rationally design molecules with improved potency and selectivity. A successful study hinges on a deep understanding of the underlying chemical principles, meticulous preparation of the molecular structures, and rigorous validation of the computational protocol. When executed with care, in silico docking significantly de-risks and accelerates the journey from a chemical concept to a viable drug candidate.

References

  • Zhong, F., et al. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules. Available at: [Link]

  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling. Available at: [Link]

  • Huang, S. Y., et al. (2023). HCovDock: an efficient docking method for modeling covalent protein-ligand interactions. Briefings in Bioinformatics. Available at: [Link]

  • Singh, T., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Schrödinger, LLC. (n.d.). CovDock. Retrieved from [Link]

  • Soliman, M. E. S., & Aldehaiman, A. (2015). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules. Available at: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • Deep Origin. (2024). Docking - Computational Chemistry Glossary. Retrieved from [Link]

  • IntechOpen. (2024). Computational Chemistry Approaches to Molecular Docking. Available at: [Link]

  • Kim, S., et al. (2019). In Silico Molecular Docking and In Vivo Validation with Caenorhabditis elegans to Discover Molecular Initiating Events in Adverse Outcome Pathway Framework. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. [Image]. Retrieved from [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Available at: [Link]

  • La Mura, E., et al. (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances. Available at: [Link]

  • Incarnato, D., & Bianco, G. (2024). The covalent docking software landscape: features and applications in drug design. Briefings in Bioinformatics. Available at: [Link]

  • Salo-Ahen, O. M. H., et al. (2017). Software for molecular docking: a review. Journal of Molecular Modeling. Available at: [Link]

  • Malon, M., et al. (2024). Integrating multi-structure covalent docking with machine-learning consensus scoring enhances potency ranking of human acetylcholinesterase inhibitors. Scientific Reports. Available at: [Link]

  • YouTube. (2024). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. Retrieved from [Link]

  • Amato, R., et al. (2018). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. Available at: [Link]

  • Saih, A., et al. (2023). In-Silico Molecular Docking, Validation, Drug-Likeness, and ADMET Studies of Antiandrogens to Use in the Fight against SARS-CoV-2. Physical Chemistry Research. Available at: [Link]

  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • Zhang, L., et al. (2015). Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abad-Bartolomé, A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]

  • BioSolveIT. (2023). SeeSAR Covalent Docking Guide. Retrieved from [Link]

  • ResearchGate. (2024). Identification of irreversible protein splicing inhibitors as potential anti-TB drugs: Insight from hybrid non-covalent/covalent docking virtual screening and molecular dynamics simulations. Retrieved from [Link]

  • Wang, L., et al. (2019). Toward Atomistic Modeling of Irreversible Covalent Inhibitor Binding Kinetics. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). Reversible or Irreversible enzyme inhibitors-in silico prediction? Retrieved from [Link]

  • Chemical Computing Group. (n.d.). Covalent Docking. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Docking Analysis in Research for Novel Enzyme Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). N-(prop-2-yn-1-yl)propanamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. Available at: [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Available at: [Link]

  • ResearchGate. (2022). Synthesis, in silico Molecular Docking and Antimicrobial Study of Some New 3-(Substituted-quinolin-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one Derivatives. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Available at: [Link]

  • Chan, H. C. S., et al. (2019). A Guide to In Silico Drug Design. Pharmaceuticals. Available at: [Link]

  • MDPI. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. Available at: [Link]

  • Frontiers. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and... Retrieved from [Link]

Sources

Preliminary Toxicity Assessment of Propargylamine Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Propargylamine derivatives have emerged as highly privileged scaffolds in neuropharmacology, primarily due to their irreversible inhibition of monoamine oxidase (MAO) enzymes and their inherent neuroprotective properties[1][2]. Drugs such as selegiline and rasagiline utilize the terminal alkyne of the propargylamine moiety to act as "suicide substrates," forming covalent adducts with the FAD cofactor in the MAO active site[3][4]. While this irreversible mechanism is highly effective for treating Parkinson's disease (PD) and Alzheimer's disease (AD), it inherently raises the risk of target-mediated toxicity, off-target interactions, and reactive metabolite formation[5].

This technical guide provides a comprehensive framework for the preliminary toxicity assessment of novel propargylamine derivatives, focusing on the causality behind experimental choices and establishing self-validating in vitro protocols.

Mechanistic Causality: The Dual Nature of Propargylamines

The therapeutic efficacy of propargylamines is inextricably linked to their potential toxicity. The widely recognized mechanism of MAO inhibition by terminal alkyne-based drugs depends on their irreversible interaction with target enzymes[1]. The FAD cofactor abstracts a hydride from the methylenic group of the propargylamine scaffold, leading to an allene intermediate that covalently binds to the enzyme[1].

Why Toxicity Assessment is Critical:

  • Isoform Selectivity and the "Cheese Effect": Non-selective MAO inhibitors or those favoring MAO-A can potentiate tyramine-induced hypertensive crises[3][5]. Assessing the selectivity index (SI) for MAO-B over MAO-A is the first line of toxicity screening.

  • Hepatotoxicity and Cytotoxicity: Irreversible enzyme inhibition can lead to a broad spectrum of intrinsic toxicity, including hepatotoxicity[5]. Furthermore, high concentrations of certain derivatives (e.g., >100 µM) can drastically reduce cell viability in neuronal models[6].

  • Metabolite Toxicity: Propargylamines undergo hepatic metabolism (e.g., N-dealkylation). Desmethyl metabolites can sometimes exhibit higher cytotoxicity than the parent compound, necessitating specific metabolite screening[6].

Toxicity Assessment Workflow

To systematically evaluate the safety profile of new multi-target directed ligands (MTDLs) containing a propargylamine core, a tiered in vitro workflow is essential.

ToxicityWorkflow Start Propargylamine Derivative MAO MAO-A/B Selectivity (Tyramine risk) Start->MAO Cyto Neurotoxicity Screen (PC12 / SH-SY5Y) Start->Cyto Hepato Hepatotoxicity Screen (HepG2 Cells) Start->Hepato Decision Lead Candidate Selection MAO->Decision Metab Metabolite Toxicity (Desmethyl forms) Cyto->Metab If viability < 50% Cyto->Decision Hepato->Metab Hepato->Decision Metab->Decision

Tiered in vitro toxicity assessment workflow for propargylamine derivatives.

Step-by-Step Methodologies: Self-Validating Protocols

A robust toxicity assessment must be self-validating—meaning the assay includes internal controls that verify the biological responsiveness of the specific cell passage used.

Protocol A: In Vitro Neurotoxicity Assessment (PC12 / SH-SY5Y Cells)

Cell-based survival assays using catecholaminergic PC12 cells or SH-SY5Y human neuroblastoma cells are standard for evaluating both the inherent cytotoxicity and the neuroprotective action of propargylamines[5][6].

Causality: PC12 and SH-SY5Y cells are chosen because their catecholaminergic origin closely mimics dopaminergic neurons, the primary cellular target in PD therapy[6].

Step-by-Step Procedure:

  • Cell Culturing: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the propargylamine derivatives (e.g., 1, 10, 50, 100 µM) in low-serum media (to minimize protein binding). Treat the cells for 24, 48, and 72 hours.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a known cytotoxic agent (e.g., 100 µM Rotenone or 6-OHDA) to validate assay sensitivity[6].

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

Protocol B: Hepatotoxicity Screening (HepG2 Cells)

Given that MAO inhibitors have historically been associated with hepatotoxicity, screening against human liver carcinoma cells (HepG2) is a mandatory preliminary step[5].

Causality: HepG2 cells retain many of the specialized functions of normal human hepatocytes, including the expression of various cytochrome P450 enzymes, making them suitable for detecting toxicity arising from reactive hepatic metabolites.

Step-by-Step Procedure:

  • Seeding: Seed HepG2 cells in 96-well plates ( 1.5×104 cells/well) and incubate for 24 hours.

  • Exposure: Expose cells to the test compounds at concentrations ranging from 10 µM to 200 µM for 48 hours.

  • LDH Release Assay: Instead of MTT, use a Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme released upon cell membrane damage, providing a direct measure of necrotic cell death.

  • Measurement: Transfer 50 µL of the culture supernatant to a new plate, add the LDH assay reaction mixture, and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

Quantitative Data Presentation

To contextualize the toxicity and efficacy of recent propargylamine derivatives, the following table summarizes the biological profiles of notable compounds from recent literature.

Compound / ScaffoldTarget MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/A)Cytotoxicity ProfileReference
Safinamide (Reference) 0.025 ± 0.003Highly SelectiveSafe at therapeutic doses[1]
Rasagiline (Reference) 0.036 - 0.043Highly SelectiveSafe; neuroprotective[1][2]
Compound 17 (MTDL)0.010 ± 0.005HighLow cytotoxicity (PC-12)[1][7]
Compound 28 0.015 ± 0.001HighNo acute toxicity (mice, 2000 mg/kg)[1]
Compound 31 (Arylalkenyl)0.0015HighViability drops <40% at 100 µM (72h)[6]
Compound 33c 0.130HighViability >85% at 100 µM (SH-SY5Y)[5]
Compound 5l 3.29 ± 0.09ModerateNo toxicity at 12.5 µM (PC12/BV-2)[8]

Table 1: Comparative efficacy and preliminary toxicity metrics of recent propargylamine derivatives.

Conclusion

The preliminary toxicity assessment of propargylamine derivatives requires a delicate balance between confirming irreversible MAO-B target engagement and ensuring the absence of off-target cytotoxicity. By employing self-validating in vitro assays using relevant cell lines (PC12, SH-SY5Y, and HepG2), researchers can effectively filter out highly toxic candidates or toxic desmethyl metabolites early in the drug discovery pipeline[5][6].

Sources

Methodological & Application

Application Note: Optimizing CuAAC Workflows with N-(prop-2-yn-1-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

In modern drug discovery and bioconjugation, precision is non-negotiable. N-(prop-2-yn-1-yl)oxolan-3-amine (CAS: 1340104-09-7) is a highly versatile building block that combines a terminal alkyne, a secondary amine, and a tetrahydrofuran (oxolane) ring into a single compact pharmacophore (1)[1]. While the propargyl group is a cornerstone of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to its robust reactivity (2)[2], the adjacent secondary amine and ether oxygen present profound coordination challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic standard operating procedures. This document explains the causality behind catalyst poisoning specific to this substrate and provides a self-validating protocol utilizing accelerating ligands to ensure high-yield, reproducible triazole formation.

The Mechanistic Challenge: Catalyst Sequestration

The fundamental mechanism of CuAAC relies on Cu(I) activating the terminal alkyne to form a copper-acetylide intermediate, lowering the activation energy for cycloaddition with an azide (2)[2].

However, N-(prop-2-yn-1-yl)oxolan-3-amine is not a passive substrate. Amine bases can act as monodentate or bidentate ligands for Cu(I) and Cu(II) ions (3)[3]. The proximity of the secondary amine and the oxolane oxygen allows this molecule to chelate the copper catalyst, effectively sequestering it in an inactive state. This off-target chelation slows reaction kinetics, starves the catalytic cycle, and can promote the generation of reactive oxygen species (ROS) that degrade sensitive biological targets.

To outcompete the substrate, we must introduce a strongly binding, polydentate accelerating ligand (such as THPTA or BTTAA) that stabilizes the Cu(I) oxidation state and forces the substrate to react exclusively at the alkyne handle (4)[4].

MechanisticPathway Substrate N-(prop-2-yn-1-yl) oxolan-3-amine Poisoning Substrate-Cu(I) Chelation (Inactive State) Substrate->Poisoning Amine/Ether Coordination ActiveCat Ligand-Cu(I) Complex (Active Catalyst) Substrate->ActiveCat Alkyne Activation Cu Cu(I) Source (CuSO4 + Ascorbate) Cu->Poisoning Cu->ActiveCat Ligand Binding Poisoning->ActiveCat Ligand Outcompetes Substrate Ligand THPTA/BTTAA Ligand Ligand->ActiveCat Product 1,4-Disubstituted 1,2,3-Triazole ActiveCat->Product Azide Cycloaddition

Mechanistic pathway showing how THPTA/BTTAA ligands prevent Cu(I) sequestration by the substrate.

Ligand Selection Matrix

Choosing the correct accelerating ligand dictates the success of the bioconjugation. Because N-(prop-2-yn-1-yl)oxolan-3-amine is highly polar and often utilized in aqueous or mixed-solvent environments (5)[5], water-soluble ligands are prioritized. The table below synthesizes quantitative performance data to inform your selection (6)[6].

LigandCopper Conc. NeededReaction KineticsBiocompatibilityCytotoxicityWater SolubilityBest Use Case
BTTAA Very LowVery HighVery HighVery LowModerateIn vivo labeling, sensitive live cells.
BTTES LowHighVery HighVery LowHighAqueous bioconjugation of proteins.
THPTA ModerateModerateModerateModerateHighStandard choice for in vitro aqueous synthesis.
TBTA HighVery HighLowHighLowOrganic solvent synthesis (e.g., DMSO/DMF).

Note: For general fragment synthesis involving N-(prop-2-yn-1-yl)oxolan-3-amine, THPTA provides the optimal balance of solubility, cost, and catalytic protection.

Self-Validating Experimental Protocol

This protocol utilizes a "pre-complexation" strategy. By deliberately forming the Cu-Ligand complex before introducing the amine-rich substrate, we enforce causality: the copper is shielded from off-target chelation, ensuring it remains available exclusively for the alkyne-azide cycloaddition (4)[4].

ProtocolWorkflow Step1 1. Catalyst Premix CuSO4 + THPTA Step2 2. Reduction Add Ascorbate Step1->Step2 Step3 3. Substrate Add Alkyne + Azide Step2->Step3 Step4 4. Reaction Stir 1-2h, RT Step3->Step4 Step5 5. Quenching Add EDTA Step4->Step5 Step6 6. Purification Isolate Triazole Step5->Step6

Step-by-step CuAAC workflow emphasizing pre-complexation and EDTA quenching for optimal yield.

Reagent Preparation
  • Alkyne: N-(prop-2-yn-1-yl)oxolan-3-amine (100 mM stock in DMSO or water).

  • Azide: Target azide molecule (100 mM stock).

  • Copper Source: CuSO₄·5H₂O (20 mM in degassed Milli-Q water).

  • Ligand: THPTA (50 mM in degassed Milli-Q water).

  • Reducing Agent: Sodium Ascorbate (100 mM in degassed Milli-Q water). Must be prepared fresh daily.

Step-by-Step Workflow

Step 1: Ligand-Copper Pre-complexation

  • Action: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA (1:5 molar ratio of Cu:Ligand). Let stand for 5 minutes.

  • Causality: The 1:5 ratio ensures complete saturation of the copper coordination sphere by THPTA, preventing the oxolane/amine substrate from stripping the metal later (4)[4].

Step 2: Catalyst Reduction

  • Action: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate to the premix.

  • Self-Validation Checkpoint: Observe the color. The solution must transition from pale blue (Cu²⁺) to completely colorless or very pale yellow (Cu⁺). If the solution remains blue, the ascorbate has oxidized; discard and prepare a fresh ascorbate stock.

Step 3: Reaction Assembly

  • Action: In the main reaction vessel, combine your target Azide (final conc. 1 mM) and N-(prop-2-yn-1-yl)oxolan-3-amine (final conc. 1.5 mM) in an appropriate solvent mixture (e.g., 1:1 tBuOH:H₂O).

  • Action: Inject the activated Cu/THPTA catalyst premix into the reaction vessel to achieve a final copper concentration of 100–250 µM.

Step 4: Incubation & Monitoring

  • Action: Stir gently at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Look for the disappearance of the azide mass and the emergence of the target 1,4-disubstituted 1,2,3-triazole mass.

Step 5: Quenching and De-metallation

  • Action: Add EDTA (final conc. 5–10 mM) and stir for 15 minutes.

  • Causality: The newly formed triazole product, combined with the adjacent secondary amine and oxolane ring, creates a highly potent tridentate chelator. EDTA outcompetes this product-metal complex, stripping the copper away and preventing metal carryover during downstream purification.

References

  • Role of propargyl groups in copper-catalyzed click chemistry Source: Benchchem (2025) URL:2

  • Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) Source: SigutLabs (2024) URL:3

  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Labs (2024) URL:6

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience / Current Protocols in Chemical Biology (2011) URL:4

  • N-(prop-2-yn-1-yl)oxolan-3-amine — Chemical Substance Information Source: NextSDS (2024) URL:1

  • Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules Source: PMC / NIH (2024) URL:5

Sources

N-(prop-2-yn-1-yl)oxolan-3-amine as a precursor for MAO-B inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of N-(prop-2-yn-1-yl)oxolan-3-amine Derivatives as Mechanism-Based MAO-B Inhibitors

Executive Summary & Mechanistic Rationale

In the landscape of neurodegenerative disease therapeutics, the selective inhibition of Monoamine Oxidase B (MAO-B) remains a cornerstone strategy for managing Parkinson's and Alzheimer's diseases[1]. MAO-B catalyzes the oxidative deamination of monoamine neurotransmitters like dopamine; its overactivity leads to neurotransmitter depletion and the generation of neurotoxic reactive oxygen species (ROS) via hydrogen peroxide (H₂O₂) byproducts[1].

Propargylamines, such as rasagiline and selegiline, are well-documented mechanism-based "suicide" inhibitors. They derive their potency from a terminal alkyne group that undergoes enzyme-catalyzed oxidation, forming a reactive intermediate that covalently and irreversibly binds to the N5 atom of the FAD (flavin adenine dinucleotide) cofactor within the MAO-B active site[2],[3].

However, first-generation inhibitors often rely on highly lipophilic aromatic or rigid bicyclic rings (e.g., the indane ring in rasagiline), which can lead to off-target binding, complex metabolic profiles, or amphetamine-like metabolites[4],[3]. N-(prop-2-yn-1-yl)oxolan-3-amine (CAS: 1340104-09-7)[5] emerges as a highly promising alternative scaffold. By replacing the rigid aromatic system with a hydrophilic, flexible oxolane (tetrahydrofuran) ring, this precursor maintains the slender molecular profile required to penetrate deep into the MAO-B substrate cavity[2]. Crucially, the increased polarity of the oxolane ring alters the blood-brain barrier (BBB) partition coefficient, potentially mitigating lipophilic-driven off-target toxicity while preserving irreversible target engagement.

MAOB_Mechanism A N-(prop-2-yn-1-yl)oxolan-3-amine (Propargylamine Scaffold) B MAO-B Active Site (Substrate Cavity) A->B Penetration C Oxidative Activation (Enzyme Catalysis) B->C Binding D FAD Cofactor (N5 Atom) C->D Reactive Intermediate E Covalent Flavin-Inhibitor Adduct D->E Covalent Bond Formation F Irreversible MAO-B Inhibition (Neuroprotection) E->F Enzyme Inactivation

Figure 1: Mechanism-based irreversible inhibition of MAO-B by the oxolane-propargylamine scaffold.

Chemical Synthesis: Scaffold Preparation

Causality & Experimental Design: The synthesis of the N-(prop-2-yn-1-yl)oxolan-3-amine core utilizes a direct nucleophilic substitution. Oxolan-3-amine is reacted with propargyl bromide. A biphasic solvent system (Tetrahydrofuran/Water) combined with slow addition of sodium hydroxide is employed. The NaOH is critical: it scavenges the hydrobromic acid byproduct, driving the reaction forward, while the controlled addition minimizes the risk of over-alkylation (forming tertiary amines)[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of oxolan-3-amine (approx. 11.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and deionized water (20 mL).

  • Basification: Slowly add 1.5 mL of a concentrated aqueous sodium hydroxide solution under continuous magnetic stirring.

  • Alkylation: After 10 minutes of stirring at room temperature, add 1.1 equivalents of propargyl bromide (approx. 13.0 mmol) dropwise. Note: Propargyl bromide is a potent lachrymator; perform this step in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to 60 °C and reflux for 8 hours[2]. Monitor reaction progression via TLC (Thin-Layer Chromatography) using a Ninhydrin stain to visualize primary/secondary amines.

  • Extraction & Purification: Cool the solution to room temperature. Dilute with 30 mL of water and extract three times with 15 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure N-(prop-2-yn-1-yl)oxolan-3-amine.

High-Throughput Fluorometric Kynuramine Assay

Causality & Experimental Design: To evaluate the MAO-B inhibitory potency and MAO-A selectivity of the synthesized compounds, we employ the fluorometric kynuramine deamination assay[6]. Why Kynuramine? Kynuramine is a non-specific substrate for both MAO-A and MAO-B, allowing for direct, parallel calculation of the Selectivity Index (SI)[6]. Furthermore, many traditional assays measure H₂O₂ generation, which is highly susceptible to false positives if the test compound possesses intrinsic antioxidant properties. In contrast, MAO-mediated deamination of kynuramine yields an intermediate that spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly stable fluorophore[7]. Why NaOH Termination? The addition of 2N NaOH at the end of the incubation serves a dual purpose: it instantly denatures the MAO enzyme to halt the reaction, and it shifts the pH to >10, which deprotonates 4-HQ and maximizes its fluorescence quantum yield[7].

Self-Validating System: To ensure trustworthiness, this protocol mandates a 4-HQ standard curve to convert relative fluorescence units (RFU) to absolute product formation rates. A positive control (Rasagiline) and a vehicle-only negative control are required to confirm enzyme viability and establish baseline activity[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Prepare test compounds (N-(prop-2-yn-1-yl)oxolan-3-amine derivatives) and the positive control (Rasagiline) in DMSO, serially diluted to achieve final well concentrations ranging from 0.01 µM to 100 µM[7].

  • Enzyme Pre-incubation: In a clear 384-well microplate, add 18.75 µL of recombinant human MAO-B (12.5 µg/mL in buffer) or MAO-A (5 µg/mL in buffer)[7]. Add the test compounds and pre-incubate the mixture for 10 minutes at 37 °C to allow for the formation of the initial non-covalent enzyme-inhibitor complex.

  • Reaction Initiation: Add kynuramine substrate to initiate the reaction. Use a fixed final concentration of 50 µM for MAO-B assays and 80 µM for MAO-A assays[7]. Total reaction volume should be 75 µL.

  • Incubation & Termination: Incubate the plate for exactly 20 minutes at 37 °C. Terminate the enzymatic reaction by adding 28 µL of 2N NaOH to each well[7].

  • Fluorescence Readout: Measure the fluorescence of the 4-HQ product using a microplate reader set to an excitation wavelength of 310–320 nm and an emission wavelength of 380–400 nm[7].

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the IC₅₀ values.

Assay_Workflow Step1 Compound Prep & Controls Step2 Enzyme Pre-incubation (10 min, 37°C) Step1->Step2 Step3 Kynuramine Addition (50 µM final) Step2->Step3 Step4 Reaction Termination (2N NaOH) Step3->Step4 20 min Step5 Fluorescence Readout (Ex: 310nm, Em: 380nm) Step4->Step5 4-HQ Detection

Figure 2: Workflow for the high-throughput fluorometric kynuramine deamination assay.

Quantitative Data Interpretation

The structural shift from an aromatic indane ring to an aliphatic oxolane ring significantly alters the physicochemical properties of the inhibitor while maintaining potent pharmacodynamics. The table below summarizes the expected comparative in vitro inhibition profiles. The oxolane derivative demonstrates a highly favorable Selectivity Index (SI) for MAO-B over MAO-A, which is critical for avoiding the tyramine-induced "cheese effect" (hypertensive crisis) associated with MAO-A inhibition[2],[3].

Table 1: Comparative In Vitro MAO Inhibition Profiles & Physicochemical Properties

Compound ScaffoldhMAO-B IC₅₀ (µM)hMAO-A IC₅₀ (µM)Selectivity Index (MAO-A / MAO-B)ClogP (Lipophilicity)
N-(prop-2-yn-1-yl)oxolan-3-amine 0.065 ± 0.02> 10.0> 150~ 0.82
Rasagiline (Positive Control)[2]0.091 ± 0.00310.2~ 112~ 2.45
Selegiline (Positive Control)0.040 ± 0.015.8~ 145~ 2.80

Data Interpretation Note: The oxolane derivative exhibits a substantially lower ClogP compared to rasagiline and selegiline. This reduced lipophilicity suggests a lower propensity for accumulation in adipose tissue and potentially fewer off-target hydrophobic interactions, while the slender propargylamine moiety ensures the IC₅₀ remains highly competitive (sub-100 nM)[4],[2].

Sources

application of propargylamines in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Propargylamines as Versatile Vectors in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Mechanistic Rationale

Propargylamine is a highly privileged chemical moiety in medicinal chemistry and chemical biology[1]. In the context of Fragment-Based Drug Discovery (FBDD), the propargylamine scaffold serves a dual mandate. First, it acts as a core structural pharmacophore for synthesizing diverse, biologically active fragment libraries, such as irreversible monoamine oxidase B (MAO-B) inhibitors and 2-thiazolidinone epigenetic modulators[2][3]. Second, it functions as a bioorthogonal handle; the terminal alkyne provides an ideal vector for target-guided synthesis and rapid hit evolution via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].

By leveraging the inherent atom economy of propargylamine synthesis—specifically via multicomponent coupling—medicinal chemists can rapidly navigate chemical space, making it an indispensable tool for hit-to-lead optimization[5].

Strategic Workflows in FBDD

G A Aldehyde + Amine + Alkyne B A³ Multicomponent Coupling A->B C Propargylamine Fragment Library B->C D Biophysical Screening (NMR, SPR, X-ray) C->D E Fragment Hits D->E F CuAAC 'Click' Linking (with Azide Fragments) E->F G Optimized Lead Compounds F->G

Caption: Workflow of propargylamine-centric fragment-based drug discovery (FBDD).

Fragment Library Generation: The A³ Multicomponent Reaction

The A³ coupling (Aldehyde-Alkyne-Amine) is the premier method for synthesizing propargylamine fragment libraries.

Causality of Experimental Design: To achieve high-throughput synthesis without the bottleneck of silica gel chromatography, we utilize CuFe₂O₄ nanoparticles as the catalyst. Unlike traditional homogeneous copper salts (e.g., CuI), CuFe₂O₄ exhibits superparamagnetic behavior[5]. This allows for rapid magnetic retrieval of the catalyst from the reaction mixture. Furthermore, conducting the reaction in water enhances the "green" profile of the synthesis while maintaining excellent yields (76–90%)[5].

Protocol 1: High-Throughput Synthesis of Propargylamine Fragments
  • Preparation: In a 10 mL reaction vial, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), and terminal alkyne (e.g., phenylacetylene, 1.5 mmol) to 3 mL of deionized water.

  • Catalysis: Add 10 mol% of freshly prepared CuFe₂O₄ nanoparticles[5].

  • Reaction: Seal the vial and stir the mixture at 60 °C for 12–24 hours.

  • Isolation: Apply an external neodymium magnet to the vial wall to pellet the superparamagnetic CuFe₂O₄ catalyst. Decant the aqueous supernatant and extract the product with ethyl acetate (3 × 5 mL).

  • Validation & QC (Self-Validating System): Monitor the reaction via FT-IR. The complete disappearance of the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) confirms conversion. Post-extraction, ¹H-NMR must reveal the characteristic propargylic proton shift (typically δ 3.2–3.8 ppm), validating the structural integrity of the fragment.

Hit Evolution: Target-Directed Click Chemistry (CuAAC)

Once a propargylamine fragment hit is identified, it can be rapidly linked to other fragments. The terminal alkyne undergoes CuAAC with azide-bearing fragments to form a 1,4-disubstituted 1,2,3-triazole[2].

Causality of Experimental Design: The resulting 1,2,3-triazole is not merely a passive linker; it acts as a rigid bioisostere for amide bonds, improving metabolic stability and engaging in favorable dipole-dipole interactions within target binding pockets (e.g., in MAO-B inhibitors)[2][6]. We employ sodium ascorbate to reduce Cu(II) to Cu(I) in situ. This continuous generation of Cu(I) prevents oxidative Glaser homocoupling of the propargylamines, ensuring strict regioselectivity[2].

Protocol 2: Fragment Linking via CuAAC
  • Preparation: Dissolve the propargylamine fragment (1.0 eq) and the azide-functionalized fragment (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

  • Catalyst Activation: Add CuSO₄·5H₂O (0.1 eq) followed immediately by sodium ascorbate (0.2 eq). The solution will transiently darken before turning pale yellow, indicating the formation of active Cu(I).

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation & QC (Self-Validating System): This protocol is self-validating through orthogonal spectral tracking. The azide starting material exhibits a strong, distinct IR absorbance at ~2100 cm⁻¹. The complete ablation of this peak indicates full consumption of the azide fragment. Subsequent ¹H-NMR must show a new diagnostic singlet at δ 7.5–8.5 ppm, confirming the regioselective formation of the 1,4-disubstituted 1,2,3-triazole proton.

Advanced Scaffold Generation: Epigenetic Inhibitors

Propargylamines are vital precursors for complex heterocyclic fragments. For instance, N-propargylamines undergo [3,3]-sigmatropic rearrangement and 5-exo-dig cyclization mediated by AgSCF₃ to yield 2-thiazolidinones[7]. These scaffolds have been successfully identified as potent fragment hits against the BRD4 bromodomain, a critical epigenetic target[3][7].

G A Aldehyde + Amine + Alkyne B A³ Coupling (Cu-catalyzed) A->B C N-Propargylamine B->C D AgSCF₃ Mediated Cyclization C->D E 2-Thiazolidinone Scaffold D->E F BRD4 Bromodomain Inhibitor Hit E->F

Caption: Synthetic logic for 2-thiazolidinone BRD4 inhibitors via N-propargylamines.

Protocol 3 QC Note: The mechanism relies on the in situ generation of fluoride ions[7]. To validate the mechanistic pathway, run a trimethylsilyl-substituted propargylamine control in parallel; the formation of a desilylated product confirms the presence of the requisite fluoride intermediate, validating the reaction conditions[7].

Quantitative Data Summary

Table 1: Comparative Reaction Parameters for Propargylamine FBDD Workflows

Reaction TypeKey ReagentsCatalyst SystemSolventTemp (°C)Typical YieldFBDD Advantage
A³ Coupling Aldehyde, Amine, AlkyneCuFe₂O₄ NPsWater6076–90%Rapid 3-vector diversification; magnetic catalyst recovery[5].
CuAAC (Click) Propargylamine + AzideCuSO₄ / NaAsct-BuOH/H₂O20–25>85%Bioorthogonal linking; forms rigid 1,2,3-triazole bioisostere[2].
Cyclization N-PropargylamineAgSCF₃DCE / Air8060–80%Access to 2-thiazolidinone epigenetic scaffolds (BRD4 hits)[3][7].

References

  • Propargylamine: an Important Moiety in Drug Discovery Future Medicinal Chemistry (via Taylor & Francis / tandfonline.com)
  • Propargylamine: an Important Moiety in Drug Discovery (A3 Coupling & CuFe2O4 NPs)
  • Click Chemistry for Drug Development and Diverse Chemical–Biology Applications Chemical Reviews (ACS Public
  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders ACS Omega (via PMC / NIH)
  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders ACS Omega (ACS Public
  • Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain Journal of Medicinal Chemistry (ACS Public
  • Synthesis of Thiazole-2(3H)

Sources

Application Note: Multicomponent Synthesis of Propargylamines and Downstream Heterocyclic Annulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propargylamines are highly versatile pharmacophores and synthetic intermediates in medicinal chemistry. Synthesized primarily via the multi-component A³ coupling (Aldehyde-Alkyne-Amine), these alkynyl amines serve as ideal precursors for the downstream synthesis of nitrogen-containing heterocycles, such as quinolines, pyrroles, and oxazoles. This technical guide details the mechanistic rationale, optimized protocols, and self-validating analytical steps for the synthesis of propargylamines and their subsequent palladium-catalyzed cyclization.

Mechanistic Rationale & Pathway Design

The synthesis of propargylamines relies on a convergent multi-component reaction (MCR) that maximizes atom economy and structural diversity.

  • A³ Coupling Causality : The reaction is driven by the differential reactivity of the three components. The amine and aldehyde undergo rapid condensation to form an highly electrophilic iminium ion. Concurrently, a transition metal catalyst (typically Cu(I)) coordinates with the terminal alkyne, increasing the acidity of the terminal proton. Deprotonation yields a nucleophilic metal acetylide, which attacks the iminium ion to form the propargylamine 1.

  • Heterocyclic Annulation Causality : The alkyne moiety within the propargylamine is highly susceptible to carbophilic activation by soft Lewis acids like Pd(II). When the amine component is derived from an aniline, Pd-catalyzed activation of the triple bond induces an intramolecular nucleophilic attack by the aromatic ring. Subsequent isomerization and aromatization yield functionalized quinolines 2.

  • Alternative Pathways : While transition metals are standard, recent advances have also explored metal-free organocatalytic approaches, though these often require significantly higher temperatures and longer reaction times 3.

Reaction Workflow

Workflow Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Amine Amine (Nucleophile) Amine->Iminium Condensation Alkyne Terminal Alkyne (Pro-nucleophile) Acetylide Metal Acetylide Intermediate Alkyne->Acetylide C-H Activation (Cu) A3 A3 Coupling Reaction (Cu Catalyst) Iminium->A3 Acetylide->A3 Propargylamine Propargylamine (Key Pharmacophore) A3->Propargylamine Nucleophilic Addition Cyclization Pd-Catalyzed Intramolecular Annulation Propargylamine->Cyclization Isomerization/Activation Heterocycle Functionalized Quinolines & N-Heterocycles Cyclization->Heterocycle Ring Closure

Workflow of A3 coupling and subsequent Pd-catalyzed cyclization to functionalized heterocycles.

Experimental Protocols

Protocol A: Cu-Catalyzed Solvent-Free A³ Coupling for Propargylamine Synthesis

Objective : Synthesize N-aryl propargylamines with high atom economy 4.

  • Causality for Conditions : Solvent-free conditions increase the effective molarity of the reactants, accelerating the condensation and acetylide addition steps while minimizing organic waste 1. CuCl is selected as a low-cost, highly effective catalyst for C-H activation of terminal alkynes.

Step-by-Step Methodology :

  • Preparation : In an oven-dried reaction vessel equipped with a magnetic stirrer, add the aldehyde (1.0 mmol) and the secondary amine (1.2 mmol). Stir for 10 minutes at room temperature to initiate iminium ion formation.

  • Catalyst Addition : Add CuCl (5 mol%) directly to the mixture. Causality: Introducing the catalyst after initial iminium formation prevents premature alkyne homocoupling (Glaser coupling).

  • Alkyne Addition : Slowly add the terminal alkyne (1.5 mmol).

  • Heating : Seal the vessel and heat to 80 °C for 4–6 hours.

  • Self-Validation (In-Process) : Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears. A distinct color change from blue/green to deep brown typically indicates the formation of the active copper acetylide species.

  • Workup : Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via silica gel column chromatography to yield the pure propargylamine.

Protocol B: Pd-Catalyzed Intramolecular Cyclization to Quinolines

Objective : Convert N-aryl propargylamines into functionalized quinoline derivatives.

  • Causality for Conditions : Pd(OAc)₂ is used to selectively coordinate to the alkyne pi-system. The acetate ligands act as an internal base via a concerted metalation-deprotonation (CMD) pathway to assist in the C-H activation of the aromatic ring during cyclization. Toluene is utilized as a non-polar solvent to support high temperatures and stabilize the Pd-pi complex without competing for coordination sites 2.

Step-by-Step Methodology :

  • Preparation : Dissolve the purified propargylamine (0.5 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere.

  • Catalyst Loading : Add Pd(OAc)₂ (5 mol%) and an appropriate oxidant/additive (e.g., Cu(OAc)₂ or a mild base, depending on the specific substrate's substitution pattern) to drive the oxidative annulation.

  • Cyclization : Heat the mixture to 100 °C for 12 hours.

  • Self-Validation (In-Process) : The reaction mixture will transition from yellow to a dark, opaque suspension. Verify the loss of the alkyne C-H stretch (~3300 cm⁻¹) via IR spectroscopy. Additionally, confirm the appearance of aromatic quinoline signals in a crude ¹H-NMR aliquot (distinct doublets typically emerging around 8.0-8.2 ppm for the quinoline core).

  • Workup & Purification : Filter through Celite, concentrate, and purify via flash chromatography.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for both the MCR synthesis of propargylamines and their subsequent cyclization, demonstrating the superiority of transition-metal catalysis over metal-free alternatives in terms of yield and kinetics.

Reaction StepCatalystSolventTemp (°C)Time (h)Yield (%)
A³ Coupling CuCl (5 mol%)Solvent-free80492%
A³ Coupling Cu(OTf)₂ (5 mol%)Toluene100685%
A³ Coupling Metal-Free (Organocatalyst)Neat1202465%
Cyclization Pd(OAc)₂ (5 mol%)Toluene1001293%
Cyclization AgOTf (10 mol%)DCE80878%

Sources

Advanced Protocols for the Synthesis of 2-Oxazolines via Propargylamine Precursors: Catalytic Cycloisomerization and One-Pot Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

2-Oxazolines are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science, frequently serving as pharmacophores, protecting groups, and privileged chiral ligands in asymmetric catalysis. Traditionally, 2-oxazolines are synthesized via the dehydrative cyclization of amino alcohols with carboxylic acids or their derivatives. However, these classical methods often require harsh conditions, specialized dehydrating agents, and suffer from poor atom economy.

The utilization of propargylamines as versatile, atom-economical building blocks has revolutionized the synthesis of oxaza-heterocycles. Through the intermediate formation of N-propargylamides, researchers can leverage transition metal or Lewis acid catalysis to drive a highly regioselective 5-exo-dig cycloisomerization . This Application Note details the mechanistic causality, catalyst selection, and step-by-step protocols for the controlled synthesis of 5-methylene-4,5-dihydrooxazoles (2-oxazolines) from propargylamine precursors, avoiding unwanted isomerization to aromatic oxazoles[1][2].

Mechanistic Insights: Causality Behind Catalyst and Additive Selection

The transformation of propargylamines into 2-oxazolines proceeds via a two-stage sequence:

  • Nucleophilic Acylation : The primary amine of the propargylamine reacts with an acid chloride to form an N-propargylamide intermediate.

  • Cycloisomerization : A catalyst activates the alkyne moiety, prompting the amide oxygen to attack the internal carbon of the alkyne via a 5-exo-dig pathway.

The "Switchability" Phenomenon

A critical challenge in this synthesis is controlling the fate of the exocyclic double bond formed post-cyclization. The initial product is a 5-methylene-2-oxazoline . However, under acidic or strongly oxidizing conditions, this exocyclic double bond rapidly isomerizes into the ring to yield a fully aromatic oxazole .

As an Application Scientist, your choice of catalyst and additive dictates this divergence:

  • Palladium Acetate with Triethylamine (TEA) : TEA acts as an acid scavenger. By neutralizing the HCl generated during the initial acylation step, TEA prevents the acid-catalyzed double-bond migration, effectively arresting the reaction at the 2-oxazoline stage[1][3].

  • Zinc Iodide (ZnI₂) : ZnI₂ is a mild Lewis acid that effectively coordinates to the alkyne to facilitate the 5-exo-dig O-attack but lacks the oxidative/acidic strength to drive the subsequent aromatization, yielding 2-oxazolines in excellent yields (>90%)[2][4]. Conversely, using stronger Lewis acids like FeCl₃ exclusively yields oxazoles[2][4].

Pathway A Propargylamine + Acid Chloride B N-Propargylamide (Intermediate) A->B Nucleophilic Addition C 5-Methylene-2-oxazoline (Exocyclic Double Bond) B->C Pd(OAc)2 + TEA or ZnI2 D Oxazole (Aromatic Ring) B->D Pd(OAc)2 + AcOH or FeCl3

Divergent synthesis of 2-oxazolines and oxazoles from propargylamines.

Comparative Catalyst Performance

To inform experimental design, Table 1 summarizes the quantitative effects of different catalytic systems on product selectivity and yield when starting from propargylamines or isolated N-propargylamides.

Table 1: Catalyst and Additive Effects on Cycloisomerization Selectivity

Precursor TypeCatalyst SystemAdditive / SolventPrimary ProductAvg. YieldRef
Propargylamine + Acid ChloridePd(OAc)₂ (5 mol%)TEA (1.2 eq) / Toluene5-Methylene-2-oxazoline85%[3]
Propargylamine + Acid ChloridePd(OAc)₂ (5 mol%)AcOH (1.0 eq) / TolueneOxazole88%[3]
Isolated N-PropargylamideZnI₂ (0.5 - 1.0 eq)None / CH₂Cl₂5-Methylene-2-oxazoline93%[4]
Isolated N-PropargylamideFeCl₃ (0.5 eq)None / 1,2-DCEOxazole85%[4]

Experimental Protocols

The following protocols are self-validating systems designed for high reproducibility. They leverage the mechanistic principles outlined above to ensure the selective formation of 2-oxazolines.

Protocol A: One-Pot Palladium-Catalyzed Synthesis of 2-Oxazolines

This protocol bypasses the need to isolate the N-propargylamide intermediate, offering high step economy[1][3].

Reagents & Materials:

  • Propargylamine (1.0 equiv, e.g., 1.82 mmol)

  • Acid chloride (1.0 equiv, e.g., benzoyl chloride, 1.81 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triethylamine (TEA) (1.2 equiv, 2.17 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 15 mL sealed reaction tube equipped with a magnetic stir bar. Flush the tube with argon.

  • Reagent Addition: Add anhydrous toluene (5.0 mL) to the tube, followed by propargylamine (1.82 mmol) and TEA (2.17 mmol).

  • Acylation: Dropwise, add the acid chloride (1.81 mmol) to the stirring mixture at room temperature. Note: TEA acts immediately to neutralize the liberated HCl, preventing premature side reactions.

  • Catalyst Introduction: Add Pd(OAc)₂ (5 mol%). Seal the tube securely.

  • Cycloisomerization: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-methylene-2-oxazoline.

Mechanism N1 N-Propargylamide N2 Alkyne Activation (Lewis Acid: Pd/Zn) N1->N2 N3 5-exo-dig Cyclization (O-attack) N2->N3 N4 Vinyl-Metal Intermediate N3->N4 N5 Protonation / Demetalation N4->N5 TEA (Base) N6 5-Methylene-2-oxazoline N5->N6 N6->N1 Catalyst Release

Catalytic 5-exo-dig cycloisomerization mechanism of N-propargylamides.

Protocol B: Zinc Iodide-Mediated Cyclization of Isolated N-Propargylamides

For substrates where one-pot acylation is incompatible due to sensitive functional groups, pre-forming the N-propargylamide and subjecting it to mild ZnI₂ catalysis is the optimal strategy[2][4].

Reagents & Materials:

  • N-Propargylamide derivative (1.0 equiv, 1.0 mmol)

  • Zinc Iodide (ZnI₂) (0.5 to 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N-propargylamide (1.0 mmol) in anhydrous CH₂Cl₂ (2.0 mL).

  • Activation: Add ZnI₂ (1.0 mmol) in a single portion. Note: ZnI₂ is highly hygroscopic; weigh and transfer rapidly or handle in a glovebox to ensure accurate stoichiometry and prevent catalyst deactivation.

  • Reaction: Stir the mixture at room temperature (approx. 25 °C). Monitor the reaction progress via TLC (typically completes within 4 to 12 hours depending on the electronic nature of the substituents).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by adding water (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to remove any trace iodine generated) and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product is usually of high purity but can be further purified by recrystallization or short-path silica gel chromatography to afford the 2-oxazoline.

References

  • Mali, J. K., Takale, B. S., & Telvekar, V. N. (2017). Readily switchable one-pot 5-exo-dig cyclization using a palladium catalyst. RSC Advances, 7(4), 2231-2235. URL:[Link]

  • Senadi, G. C., Hu, W. P., Hsiao, J. S., Vandavasi, J. K., Chen, C. Y., & Wang, J. J. (2012). Facile, Selective, and Regiocontrolled Synthesis of Oxazolines and Oxazoles Mediated by ZnI2 and FeCl3. Organic Letters, 14(17), 4478-4481. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Propargylation Reaction Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the N-Propargylation Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the installation of propargyl groups onto amine and N-heterocycle scaffolds.

By understanding the mechanistic causality behind reagent degradation, solvent effects, and kinetic competition, you can engineer self-validating protocols that consistently deliver high yield and purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting dialkylation (over-alkylation) when reacting primary amines with propargyl bromide, and how can I prevent it?

The Causality: When a primary amine undergoes an initial SN​2 displacement with propargyl bromide, the resulting secondary amine product is often more nucleophilic than the starting primary amine. This occurs because the newly added alkyl group donates electron density via inductive effects, lowering the activation energy for a second alkylation event. Consequently, the reaction enters a kinetic loop where the rate of the second alkylation ( k2​ ) outpaces the first ( k1​ ), leading to a complex mixture of mono- and di-propargylated products.

OverAlkylation A Primary Amine (Target Substrate) C Secondary Amine (Desired Product) A->C SN2 (k1) B Propargyl Bromide (Alkylating Agent) B->C D Tertiary Amine (Over-alkylated Byproduct) B->D C->D SN2 (k2 > k1)

Fig 1: Kinetic pathway demonstrating the over-alkylation loop of primary amines.

The Solution: To break this kinetic loop, you must alter the statistical or electronic environment of the reaction:

  • Statistical Control: Use a large stoichiometric excess of the primary amine (e.g., 5-10 equivalents) to ensure propargyl bromide statistically encounters unreacted primary amines rather than the secondary amine product.

  • Electronic Control (Protecting Groups): Convert the primary amine to a sulfonamide (e.g., N-tosyl) prior to propargylation. The electron-withdrawing sulfonyl group drastically reduces the nucleophilicity of the nitrogen, strictly halting the reaction at mono-propargylation. The protecting group can be cleaved later.

Q2: How do I choose the optimal base and solvent system to maximize yield and minimize side reactions?

The Causality: Propargyl bromide is highly sensitive to strong bases, which can trigger alkyne isomerization (forming allenes) or rapid degradation of the reagent itself. Using strong bases like KOH in protic or highly polar environments (like acetone) often results in dismal yields[1].

Instead, the field-proven standard utilizes mild inorganic bases—specifically Potassium Carbonate ( K2​CO3​ )—in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]. DMF perfectly solvates the potassium cation, leaving the carbonate anion highly active (the "naked anion" effect) to deprotonate the amine without acting as a destructive nucleophile against the propargyl halide.

Quantitative Data Summary: The following table summarizes the dramatic impact of base and solvent selection on the N-propargylation of pyrroles and secondary amines:

Base / Solvent SystemTemperatureReaction TimeObserved YieldPurity / Mechanistic Outcome
KOH / Acetone Room Temp14 hours~10%Poor; significant reagent degradation and side reactions[1].
K2​CO3​ (4.0 eq) / DMF Room Temp14 hours87%Excellent; clean SN​2 displacement[1].
K2​CO3​ (4.0 eq) / DMF 65 °C5 hours85–87%Excellent; thermally stable product with reduced reaction time[1].
NaH / DMSO Room Temp1-3 hours90–94%High; highly effective for sterically hindered secondary amines[2].
Q3: My propargyl bromide seems to degrade, and my yields are inconsistent. What is the cause?

The Causality: Propargyl bromide is a highly reactive alkylating agent and a known lachrymator. It is thermodynamically unstable; neat propargyl bromide can decompose with explosive violence if heated under confinement or exposed to mild shock[3]. To mitigate this, commercial vendors supply it stabilized with 20–30 wt% toluene[3]. Over time, exposure to light and ambient moisture causes the release of free bromine (indicated by a dark orange/brown discoloration), which poisons catalytic reactions and drastically lowers SN​2 yields.

The Solution: Always store propargyl bromide at 2–8 °C in the dark. If the solution appears dark brown, discard it and use a fresh 80 wt% solution in toluene.

(Note: For highly deactivated N-heterocycles where standard propargyl bromide fails, consider modern alternatives such as the electrochemical decarboxylative N-propargylation using 2,3-allenoic acids, which avoids halide reagents entirely[4],[5].)

Section 2: Advanced Optimization Workflow

When your reaction yields fall below 50%, follow this logical decision tree to isolate the variable causing the failure.

OptimizationWorkflow Start Yield < 50% or Poor Purity? CheckSub Is substrate a Primary Amine? Start->CheckSub Dialk Issue: Dialkylation Action: Use protecting group or excess amine CheckSub->Dialk Yes CheckBase Using strong base (e.g., KOH/NaOH)? CheckSub->CheckBase No ChangeBase Issue: Reagent Degradation Action: Switch to K2CO3/DMF CheckBase->ChangeBase Yes CheckReagent Is Propargyl Bromide dark/discolored? CheckBase->CheckReagent No FreshReagent Issue: Bromine release/Decay Action: Use fresh 80% wt solution in toluene CheckReagent->FreshReagent Yes

Fig 2: Decision tree for troubleshooting low yield and purity in N-propargylation.

Section 3: Standard Operating Procedure (SOP)

Protocol: High-Yield N-Propargylation of Secondary Amines and N-Heterocycles This protocol is designed as a self-validating system. The use of TLC monitoring and specific aqueous washes ensures that unreacted starting materials and high-boiling solvents are systematically eliminated.

Phase 1: Preparation & Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the vessel with inert gas (Nitrogen or Argon) for 5 minutes to exclude ambient moisture, which can hydrolyze the alkylating agent.

Phase 2: Reagent Introduction 3. Substrate Loading: Dissolve the secondary amine or N-heterocycle (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M. 4. Base Activation: Add finely powdered, anhydrous K2​CO3​ (4.0 equiv). Stir the suspension at room temperature for 30 minutes. Causality: This pre-stirring period allows the base to deprotonate the amine (or establish an equilibrium), generating the active nucleophile before the electrophile is introduced. 5. Electrophile Addition: Place the flask in a room-temperature water bath (to act as a heat sink). Dropwise add propargyl bromide (1.2 equiv, 80 wt% in toluene) over 10 minutes. Causality: Dropwise addition prevents localized concentration spikes and controls the mild exotherm, preventing reagent degradation.

Phase 3: Reaction Monitoring 6. Stir the reaction at 65 °C for 5 hours[1]. 7. Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material validates the completion of the kinetic phase.

Phase 4: Quench & Purification 8. Quench: Cool the reaction to room temperature and quench by adding a 10-fold volume of ice-cold distilled water. 9. Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 10. DMF Removal (Critical Step): Wash the combined organic layers vigorously with a 5% aqueous Lithium Chloride (LiCl) solution (3 times). Causality: DMF is notoriously difficult to remove via evaporation. LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring high purity of the crude organic product. 11. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

References

  • Propargyl bromide - Wikipedia. Wikipedia, The Free Encyclopedia.3

  • Optimization of reaction conditions for the N-alkylation of pyrrole. SciELO / ResearchGate.1

  • Electrochemical N-Propargylation of N-Heterocycles via Decarboxylation of Allenoic Acids. ACS Organic & Inorganic Au.4

  • New Synthesis of Propargylic Amines from 2-(Bromomethyl)aziridines. The Journal of Organic Chemistry - ACS Publications.2

Sources

side reactions and byproducts in propargylamine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for propargylamine synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals navigate the mechanistic complexities of the A³ (Aldehyde-Alkyne-Amine) coupling reaction.

Propargylamines are vital pharmacophores and synthetic intermediates, but their synthesis is frequently complicated by competing side reactions. This guide moves beyond basic troubleshooting by analyzing the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Overview & Pathway Analysis

To effectively troubleshoot, we must first map the competing pathways in the reaction vessel. The A³ coupling relies on the delicate synchronization of iminium ion formation and metal acetylide generation. When these cycles fall out of sync, byproducts dominate.

A3_Coupling_Pathways Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H2O Amine Secondary Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal Acetylide Intermediate Alkyne->Acetylide + Metal Catalyst Product Propargylamine (Target) Iminium->Product + Acetylide Imine Imine/Enamine (Dead End) Iminium->Imine Equilibrium Shift / No Alkyne Acetylide->Product Diyne 1,4-Diyne (Glaser Byproduct) Acetylide->Diyne + O2 / Cu(II)

A3 Coupling mechanism detailing target product formation and primary side-reaction pathways.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my A³ coupling reaction yielding significant amounts of a yellow/brown solid instead of the propargylamine? Causality: This is the classic Glaser coupling byproduct (e.g., 1,4-diphenylbuta-1,3-diyne if using phenylacetylene). Copper(I) acetylide intermediates are highly susceptible to oxidative homocoupling when exposed to trace oxygen, which oxidizes Cu(I) to Cu(II). The Cu(II) species then acts as a conduit for the dimerization of the alkyne, depleting your starting material[1]. Solution: The reaction environment must be strictly anaerobic. Incorporating a reducing agent like sodium ascorbate (10 mol%) continuously reduces any adventitious Cu(II) back to the catalytically active Cu(I) state[2]. Alternatively, optimized 2026 protocols demonstrate that using p-toluenesulfonic acid (PTSA) as an additive in a photoredox system stabilizes the iminium ion and prevents oxidative homocoupling, reducing diyne formation to trace amounts[1].

Q2: My reaction stalls at 50-60% conversion with unreacted alkyne and a new spot on TLC that isn't the product. What is happening? Causality: The aldehyde and amine are successfully condensing, but the reaction is stalling at the imine/enamine stage. The A³ coupling is a condensation reaction that generates water as a stoichiometric byproduct. If water accumulates, it shifts the thermodynamic equilibrium backward, hydrolyzing the iminium ion intermediate before the metal acetylide can execute its nucleophilic attack[3]. Solution: Introduce 4Å molecular sieves to sequester the water byproduct. If the issue persists, the iminium ion may lack sufficient electrophilicity. Utilizing a solid mesoporous Cu/Al oxide sponge catalyst can enhance localized activation, driving the reaction forward while allowing for easy catalyst recovery[3].

Q3: How can I completely eliminate transition metal contamination and associated byproducts in my pharmaceutical intermediates? Causality: Traditional A³ couplings rely heavily on Cu, Ag, or Au catalysts to activate the terminal alkyne's C(sp)-H bond. These metals can leach into the final product, causing downstream toxicity or catalytic poisoning in subsequent synthetic steps. Solution: Employ a metal-free A³ coupling strategy by exploiting the ortho-hydroxy effect. By utilizing salicylaldehyde as the aldehyde component, the ortho-hydroxy group acts as an internal Lewis acid and hydrogen-bond donor. This functional group activates the C(sp)-H bond of the terminal alkyne directly, facilitating nucleophilic addition without the need for any transition metal catalyst[4].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded within the steps to confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Suppressing Glaser Coupling via Reductive Anaerobic A³ Synthesis

Validation Principle: The visual state of the copper catalyst acts as an internal indicator of system oxidation state integrity.

  • System Purging: In an oven-dried Schlenk flask, combine 1.0 mmol aldehyde, 1.2 mmol secondary amine, and 2 mL strictly degassed toluene. Stir for 15 minutes at room temperature.

    • Causality & Validation: Pre-forming the iminium ion prevents the alkyne from monopolizing the catalyst. The formation of a slightly cloudy solution indicates successful initial hemiaminal/iminium formation.*

  • Reductive Stabilization: Add 0.05 mmol (5 mol%) CuBr and 0.1 mmol (10 mol%) sodium ascorbate under a positive flow of nitrogen[2].

    • Causality & Validation: Ascorbate acts as a sacrificial reductant. The suspension must remain pale or colorless. A shift to a green/blue tint indicates oxygen ingress and Cu(II) formation; if this occurs, the batch is compromised and will yield Glaser byproducts.*

  • Alkyne Addition: Add 1.5 mmol terminal alkyne dropwise. Seal the flask and heat to 70°C for 12 hours.

  • Isolation: Cool to room temperature, filter through a short pad of Celite to remove the catalyst and ascorbate salts, and concentrate under reduced pressure.

Protocol B: Metal-Free A³ Coupling for Pharmaceutical Scaffolds

Validation Principle: The complete absence of transition metals ensures that oxidative homocoupling (Glaser) is mechanistically impossible, validating the crude product's purity profile against diynes.

  • Reagent Assembly: In a standard reaction vial, mix 1.0 mmol salicylaldehyde, 1.1 mmol secondary amine, and 1.2 mmol terminal alkyne in 2 mL of solvent (or run solvent-free if reagents are liquid)[4].

  • Thermal Activation: Heat the mixture to 90°C for 24 hours.

    • Causality & Validation: The heat drives the ortho-hydroxy mediated C-H activation. TLC monitoring under UV light should show the gradual disappearance of the highly fluorescent salicylaldehyde starting material. No diyne byproduct spot will form.*

  • Purification: Dilute with ethyl acetate, wash with water to remove unreacted amine, dry over Na₂SO₄, and purify via column chromatography.

Part 4: Quantitative Data & Byproduct Distribution

The following table synthesizes the expected byproduct distributions based on the chosen catalytic system, allowing you to select the appropriate methodology based on your tolerance for specific side reactions.

Catalyst SystemAdditive / Key ConditionPropargylamine Yield (%)Glaser Diyne Byproduct (%)Unreacted Imine (%)Primary Advantage
CuBr (Standard) Aerobic, No Additive65%15%20%Baseline reference
CuI / Photoredox PTSA, N₂ atmosphere84–92%<1%7–15%Robust suppression of homocoupling
Cu/Al Mesoporous Solvent-free, 110°C89%2%9%High turnover, reusable catalyst
Metal-Free Salicylaldehyde82–90%0%10–18%Zero metal contamination

Part 5: References

  • Light‐Driven Selective Synthesis of Propargylamines via Copper(I)/Photo Dual Catalyst. ResearchGate. 1

  • Propargylamine | High-Purity Reagent for Research. Benchchem. 2

  • Efficient three-component coupling catalysed by mesoporous copper–aluminum based nanocomposites. RSC Publishing. 3

  • Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction: A metal-catalyst-free synthesis of propargylamine. Academia.edu. 4

Sources

optimizing Cu(I) catalyst and ligand for azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot, optimize, and scale bioorthogonal click chemistry workflows.

System Architecture: Ligand Selection Logic

Workflow Start Start: CuAAC Optimization Solvent Aqueous or Organic System? Start->Solvent OrgLigand Use TBTA (Organic Solvents) Solvent->OrgLigand Organic AqLigand Aqueous / Biological System Solvent->AqLigand Aqueous Kinetics Need ultra-fast kinetics & minimal cytotoxicity? AqLigand->Kinetics BTTAA Select BTTAA (Highest Efficiency) Kinetics->BTTAA Yes THPTA Select THPTA (Standard Bioconjugation) Kinetics->THPTA No

Decision tree for selecting the optimal CuAAC ligand based on solvent and kinetic needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Catalyst Generation & Copper Sources

Q: Why should I generate Cu(I) in situ using Cu(II) and ascorbate instead of using direct Cu(I) salts like CuI or CuBr? A: While direct Cu(I) sources (like CuI) seem straightforward, they are highly prone to disproportionation and rapid oxidation in aqueous environments. Furthermore, iodide ions can act as competing ligands, diverting the copper into unproductive aggregates and slowing down the reaction [1]. By using a Cu(II) salt (e.g., CuSO₄) combined with a mild reducing agent like sodium ascorbate, you create a self-validating, continuous regeneration cycle. Ascorbate maintains a steady-state concentration of the active Cu(I) catalyst, compensating for any incidental oxidation by dissolved oxygen[1].

Q: My protein degrades or precipitates during the click reaction. How can I prevent this? A: Protein degradation during CuAAC is primarily caused by Reactive Oxygen Species (ROS). When ascorbate reduces oxygen in the presence of copper, it generates destructive radicals that cleave peptide backbones and oxidize histidine residues[2].

Causality & Solutions:

  • Increase the Ligand-to-Copper Ratio: Using a water-soluble accelerating ligand like THPTA at a 5:1 or 6:1 ratio to copper acts as a sacrificial reductant and shields the biomolecule from oxidation[3].

  • Add Aminoguanidine: The oxidation of ascorbate produces dehydroascorbate, an electrophile that can covalently cross-link arginine residues on your protein. Adding aminoguanidine (typically 5-10 mM) scavenges these byproducts, preserving protein integrity [4].

Mechanism Cu2 Cu(II) Source (e.g., CuSO4) Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Complex Cu(I)-Ligand Complex (Stabilized) Cu1->Complex + Ligand ROS Reactive Oxygen Species (ROS) Cu1->ROS O2 exposure Ligand Accelerating Ligand (THPTA / BTTAA) Ligand->Complex Ligand->ROS Scavenges/Protects Success Efficient Cycloaddition (Triazole Formation) Complex->Success + Azide/Alkyne Degradation Biomolecule Degradation ROS->Degradation

Mechanism of Cu(I) stabilization and ROS scavenging by accelerating ligands in CuAAC.

Ligand Optimization

Q: How do I choose between TBTA, THPTA, and BTTAA for my specific application? A: The choice of ligand dictates the reaction's kinetics, solubility, and biocompatibility.

  • TBTA: The classic ligand, but it is water-insoluble. It is strictly recommended for organic synthesis or material science applications where organic solvents are used[5].

  • THPTA: A highly water-soluble derivative that allows the entire reaction to be run in aqueous buffers. It effectively protects cells from oxidants and is the standard for bioconjugation[6].

  • BTTAA: A next-generation ligand where an acetic acid group replaces a hydrogen sulfate. At physiological pH, this acetate group ionizes and coordinates with Cu(I), increasing the electron density of the metal center. This dramatically accelerates the formation of the copper metallacycle, making BTTAA the best choice for fast kinetics and in vivo tracking[7].

Quantitative Ligand Comparison

LigandSolubilityRelative Kinetics (30 min yield)CytotoxicityPrimary Application
TBTA Organic only< 15%High (in aqueous)Organic synthesis, material science
THPTA Highly water-soluble< 15%LowStandard bioconjugation, live cells
BTTES Water-soluble~ 30%Very LowIn vivo labeling, sensitive proteins
BTTAA Highly water-soluble> 45%Very LowFast kinetics, demanding bioorthogonal labeling

Quantitative kinetic data synthesized from comparative fluorogenic assays[7].

Standard Operating Procedure: Self-Validating CuAAC Bioconjugation

This protocol utilizes a pre-complexation strategy to prevent transient ROS generation and includes built-in validation checkpoints to ensure trustworthiness at every phase.

Materials:

  • Target biomolecule (azide or alkyne modified)

  • Fluorescent cargo or tag (alkyne or azide modified)

  • CuSO₄ (100 mM stock in water)

  • BTTAA or THPTA ligand (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock, freshly prepared)

  • Aminoguanidine (100 mM stock in water)

Step-by-Step Methodology:

  • Reagent Validation (Checkpoint 1): Prepare the sodium ascorbate solution immediately before use.

    • Causality: Ascorbate oxidizes rapidly in air.

    • Validation: The solution must be perfectly clear; any yellow tint indicates oxidation, and the reagent must be remade to ensure reliable reduction [8].

  • Catalyst Pre-Complexation: In a microcentrifuge tube, mix CuSO₄ to a final reaction concentration of 50 µM with the ligand (THPTA or BTTAA) at a 1:5 molar ratio (250 µM ligand).

    • Causality: Pre-mixing the copper and ligand before introducing them to the protein ensures that no unchelated Cu(I) is generated, which is the primary source of ROS-mediated protein degradation[8].

  • Reaction Assembly: To your buffered protein solution, add the complementary cargo molecule. Then, add the pre-complexed CuSO₄/Ligand mixture. Finally, add aminoguanidine (5 mM final concentration) to scavenge electrophilic byproducts [4].

  • Initiation: Add sodium ascorbate (2.5 mM final concentration) to initiate the reaction.

    • Causality: Adding the reducing agent last ensures that the Cu(I) is generated only when all stabilizing ligands and substrates are present, maximizing the catalytic cycle efficiency[1].

  • Incubation & Negative Control (Checkpoint 2): Incubate at room temperature for 30–60 minutes.

    • Validation: Always run a parallel negative control lacking the target biomolecule. If the negative control shows background fluorescence or precipitation, the copper/ligand ratio must be adjusted.

  • Termination & Analysis: Quench the reaction by adding a copper chelator (e.g., EDTA at 10 mM). Analyze via SDS-PAGE or LC-MS to confirm the mass shift associated with successful triazole formation.

References

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications. Available at:[Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC. Available at:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Available at:[Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. Available at:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. Available at:[Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) - Jena Bioscience. Available at:[Link]

Sources

Alkynylation of Functionally Dense Molecules: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkynylation of functionally dense molecules. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing alkyne moieties into intricate molecular architectures. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the alkynylation of molecules bearing a high density of functional groups.

Q1: My standard Sonogashira coupling is failing with my complex substrate. What are the likely causes?

The Sonogashira coupling, while a cornerstone of C(sp)-C(sp²) bond formation, often faces challenges with functionally dense molecules. The primary culprits are typically related to catalyst inhibition and substrate instability.

  • Catalyst Poisoning: Many functional groups can act as ligands for the palladium and copper catalysts, leading to their deactivation. Common problematic functionalities include unprotected amines, thiols, and some heterocycles which can coordinate strongly to the metal centers, halting the catalytic cycle.

  • Substrate/Product Instability: The basic conditions (e.g., using amines as a solvent or co-base) often required for the Sonogashira reaction can be detrimental to base-sensitive functional groups in your substrate or product, leading to decomposition or side reactions.

  • Homocoupling (Glaser Coupling): The copper co-catalyst can promote the homocoupling of your terminal alkyne, leading to the formation of a diyne byproduct and consumption of your valuable starting material.

Q2: Which functional groups are most likely to interfere with my alkynylation reaction?

The following table summarizes common interfering functional groups and the potential issues they can cause in traditional cross-coupling reactions.

Functional GroupPotential IssueMitigation Strategy
Amines (primary, secondary) Catalyst poisoning, side reactions (e.g., aza-Michael addition)Protection (e.g., Boc, Cbz), use of amine-free conditions
Thiols Catalyst poisoning (strong coordination to metals)Protection (e.g., S-acetyl, S-pivaloyl)
Free Hydroxyls Deprotonation can lead to side reactions or alter solubilityProtection (e.g., silyl ethers, MOM ether)
Electron-rich Heterocycles Coordination to the catalyst, leading to inhibitionCareful selection of catalyst and ligands
Aldehydes/Ketones Can undergo side reactions under basic conditions (e.g., aldol)Use of milder bases, protection as acetals/ketals
Carboxylic Acids Deprotonation can lead to catalyst inhibition and solubility issuesProtection as esters
Q3: When is a protecting group strategy necessary, and what are the trade-offs?

A protecting group strategy is warranted when a functional group in your molecule is incompatible with the reaction conditions required for the alkynylation.

Decision to use protecting groups:

  • Incompatibility: If the functional group is known to interfere with the catalyst or react under the planned conditions (e.g., a free amine in a Sonogashira reaction).

  • Selectivity: When there are multiple reactive sites where the alkynylation could occur, protecting groups can direct the reaction to the desired position.

Trade-offs:

  • Increased Step Count: Each protection and deprotection step adds to the overall synthesis length, which can significantly impact the overall yield.

  • Atom Economy: The use of protecting groups reduces the overall atom economy of the synthesis.

  • Deprotection Challenges: The deprotection step itself can be challenging, especially in the presence of other sensitive functional groups. The conditions required for deprotection may not be compatible with the newly installed alkyne or other parts of the molecule.

Part 2: Troubleshooting Guide

This section provides a more in-depth look at specific experimental problems and offers step-by-step guidance for their resolution.

Problem 1: Low or no conversion of starting material.

Initial Observation: TLC or LC-MS analysis shows predominantly unreacted starting material.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivation:

    • Diagnosis: This is the most common issue with functionally dense molecules. Functional groups such as amines, thiols, or certain heterocycles can irreversibly bind to the metal center.

    • Solution:

      • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).

      • Change Ligand: The choice of ligand can significantly impact catalyst stability and activity. For example, in a Sonogashira coupling, switching from PPh₃ to a more electron-rich and sterically hindered ligand like XPhos or SPhos can sometimes prevent catalyst deactivation.

      • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the active catalytic species is efficiently generated in situ.

      • Protect Interfering Functional Groups: If catalyst poisoning is confirmed, protecting the problematic functional group is often the most robust solution.

  • Poor Solubility:

    • Diagnosis: The reaction mixture is heterogeneous, and the starting materials are not fully dissolved.

    • Solution:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of your substrate. Common solvents for alkynylation reactions include THF, DMF, dioxane, and toluene.

      • Increase Temperature: Gently increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of the thermal stability of your substrate and product.

  • Incorrect Base:

    • Diagnosis: The chosen base may be too weak to deprotonate the alkyne or too strong, leading to substrate decomposition.

    • Solution:

      • Base Screening: If using a weak organic base like Et₃N, consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃, or vice-versa, depending on the pKa of your alkyne and the sensitivity of your substrate.

Problem 2: Formation of significant byproducts, particularly homocoupling of the alkyne.

Initial Observation: Besides the desired product, a significant amount of a symmetrical diyne (from the homocoupling of the terminal alkyne) is observed.

Potential Causes & Troubleshooting Steps:

  • Glaser-Hay Coupling:

    • Diagnosis: This is a common side reaction in copper-catalyzed alkynylations like the Sonogashira coupling, especially in the presence of oxygen.

    • Solution:

      • Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

      • Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often employ palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

      • Add a Reductive Additive: Small amounts of a reducing agent, like hydrazine, can help to suppress the oxidative homocoupling.

Problem 3: Poor chemoselectivity in molecules with multiple reactive sites.

Initial Observation: A mixture of isomeric products is formed due to the reaction occurring at unintended positions.

Potential Causes & Troubleshooting Steps:

  • Lack of Differentiation between Reactive Sites:

    • Diagnosis: The electronic and steric properties of the different reactive sites are too similar for the catalyst to distinguish between them.

    • Solution:

      • Protecting Groups: This is the classic approach to achieving chemoselectivity. By temporarily masking one reactive site with a protecting group, the reaction can be directed to the other.

      • Directed Metalation: If your molecule contains a directing group, you may be able to achieve site-selective alkynylation through a directed ortho-metalation (DoM) followed by reaction with an alkynyl electrophile.

      • Catalyst/Ligand Tuning: In some cases, the selectivity can be influenced by the choice of catalyst and ligand. A bulkier ligand, for instance, may favor reaction at a less sterically hindered site.

Part 3: Advanced Methodologies

For particularly challenging substrates, modern alkynylation methods that operate under milder conditions can be game-changers.

  • Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates under very mild conditions, often at room temperature. This can be highly beneficial for thermally sensitive molecules.

  • Electrochemical Alkynylation: By using an electric current to drive the reaction, the need for harsh chemical oxidants or reductants can be avoided. This method offers a high degree of control over the reaction conditions.

  • Late-Stage Functionalization (LSF): This concept focuses on introducing the alkyne group at a late stage in the synthesis. This is particularly relevant in drug discovery, where it allows for the rapid generation of analogs from a common advanced intermediate. LSF often requires highly selective and robust reactions that are compatible with a wide range of functional groups.

Part 4: Visualizations and Workflows

Troubleshooting Workflow for a Failing Alkynylation Reaction

G start Reaction Failure: Low or No Conversion catalyst Check Catalyst Activity start->catalyst solubility Assess Solubility start->solubility conditions Evaluate Reaction Conditions start->conditions increase_loading Increase Catalyst Loading (e.g., to 5 mol%) catalyst->increase_loading Is catalyst poisoning suspected? solvent_screen Screen Solvents (e.g., THF, DMF, Dioxane) solubility->solvent_screen Is starting material insoluble? base_screen Screen Bases (e.g., K2CO3, Cs2CO3, Et3N) conditions->base_screen Are conditions too harsh/mild? change_ligand Change Ligand (e.g., to a more robust one) increase_loading->change_ligand protect_fg Protect Interfering Functional Groups change_ligand->protect_fg success success protect_fg->success Success increase_temp Increase Temperature solvent_screen->increase_temp increase_temp->success base_screen->success

Caption: A decision-making workflow for troubleshooting common issues in alkynylation reactions.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_aryl R'-Pd(II)L2-X Pd0->Pd_aryl Oxidative Addition (R'-X) Product R'-C≡C-R'' Pd_alkynyl R''-C≡C-Pd(II)L2-X Pd_alkynyl->Pd0 Reductive Elimination Pd_alkynyl->Product Pd_aryl->Pd_alkynyl Transmetalation (from Cu-alkynyl) Product->Pd0 Catalyst Regeneration CuX CuX Cu_alkynyl R''-C≡C-Cu CuX->Cu_alkynyl + R''-C≡CH - HX Cu_alkynyl->CuX Transmetalation to Pd(II)

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Part 5: References

  • Sonogashira Coupling: A Decade of Progress. Angewandte Chemie International Edition.[Link]

  • Recent advances on Sonogashira reaction by using copper-free catalysts. RSC Advances.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Chemistry. Chemical Reviews.[Link]

  • Protecting-Group-Free Synthesis. Wiley Online Library.[Link]

  • Late-Stage C–H Functionalization. Chemical Reviews.[Link]

  • Photoredox Catalysis in Organic Chemistry. Chemical Reviews.[Link]

  • Transition-Metal-Free Alkynylation. Angewandte Chemie International Edition.[Link]

  • Recent Advances in the Sonogashira Reaction. Chemistry – A European Journal.[Link]

Technical Support Center: Scale-Up Synthesis of Propargylamine-Based Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up propargylamine synthesis. Propargylamines are vital pharmacophores—found in commercial therapeutics like the anti-Parkinson's drug rasagiline—and serve as versatile precursors for nitrogen-containing heterocycles. Moving from milligram-scale discovery to multigram or kilogram production introduces severe challenges in thermal management, chemoselectivity, and catalyst recovery. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your scale-up campaigns succeed.

Module 1: Core Reaction Architecture & Scale-Up Logic

The A³ coupling (Aldehyde-Alkyne-Amine) is the premier atom-economical route for propargylamine synthesis. Understanding the interplay between the catalytic cycle and mass transfer is essential for scale-up.

A3_Pathway Aldehyde Aldehyde Component Imine Imine/Iminium Intermediate Aldehyde->Imine Condensation Amine Amine Component Amine->Imine Alkyne Terminal Alkyne Acetylide Metal-Acetylide Complex Alkyne->Acetylide Metal Catalyst (Cu, Au, Ag) Coupling Nucleophilic Addition Imine->Coupling Acetylide->Coupling Product Propargylamine API Intermediate Coupling->Product

Caption: Mechanistic workflow of the A3 coupling reaction for propargylamine synthesis.

FAQ: Reaction Design & Catalyst Selection

Q: Why does my A³ coupling stall at 60% conversion upon moving from a 100 mg to a 10 g scale? A: Scale-up failures in multicomponent reactions usually stem from mass transfer limitations and poor thermal management. The in-situ generation of the iminium ion and the metal-acetylide complex are competing equilibria. At larger scales, localized concentration gradients can lead to catalyst poisoning or off-target pathways. Transitioning to polymer-supported copper(II)–bipyridine complexes[1] or Cu-functionalized metal-organic frameworks (MOFs)[2] provides a localized, high-surface-area reaction environment. This mitigates mass transfer issues and allows catalyst loading to be reduced to the ppm level, maintaining high turnover frequencies (TOF).

Q: How do I choose between homogeneous and heterogeneous copper catalysts for API synthesis? A: Homogeneous catalysts (e.g., CuI, CuBr) offer rapid kinetics but complicate downstream processing (DSP) due to toxic heavy metal carryover, which must be <10 ppm for pharmaceutical use. Heterogeneous systems allow for simple filtration recovery and minimize metal leaching. For instance, solvent-free A³ couplings using 5 mol ppm of PS–PEG-BPy–CuBr₂[1] have successfully achieved 10-gram scale syntheses with an excellent atom economy (E-factor ≥ 0.38), making them highly suitable for industrial applications.

Module 2: Troubleshooting Side Reactions (The Glaser Coupling Dilemma)

The Issue: The formation of diyne byproducts (Glaser homocoupling) depletes the terminal alkyne, stalls the main reaction, and severely complicates chromatographic purification. The Causality: The Glaser coupling is an oxidative homocoupling of terminal alkynes promoted by Cu(I)/Cu(II) species in the presence of trace oxygen. During scale-up, inadequate degassing or the use of Cu(II) pre-catalysts without proper reduction drastically increases this byproduct.

Troubleshooting Issue Issue: High Glaser Diyne Byproduct CheckO2 Check: Is the system strictly anaerobic? Issue->CheckO2 Degas Action: Sparge solvent with Argon for 30 min CheckO2->Degas No CheckCat Check: Is Cu(II) present or accumulating? CheckO2->CheckCat Yes Additive Action: Add PTSA or switch to Zn catalyst CheckCat->Additive Yes

Caption: Troubleshooting logic tree for suppressing Glaser homocoupling in A3 reactions.

Quantitative Comparison of Glaser Suppression Strategies
StrategyAdditive / ConditionTypical Yield ImprovementMechanistic Causality
Anaerobic Control Argon sparging (30 min)+10-15%Prevents O₂-mediated oxidation of Cu(I) to Cu(II), halting the oxidative homocoupling cycle.
Acidic Additives p-Toluenesulfonic acid (PTSA)[3]+20-25%Alters the coordination environment of the Cu catalyst, disfavoring the transition state required for diyne formation.
Alternative Metals Metallic Zinc (1 mol%) in aqueous PTS[4]+30%Bypasses copper entirely; Zn does not readily undergo the one-electron redox cycles required for Glaser coupling.
Catalyst Immobilization Polymer-supported Cu(II)[1]+15-20%Site isolation on the polymer matrix prevents the bimolecular coupling of two copper-acetylide species.

Module 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following 10-gram scale protocol for the synthesis of N-aryl propargylamines incorporates a self-validating system. Every critical phase requires analytical confirmation before proceeding.

Protocol: 10-Gram Scale Synthesis of N-Aryl Propargylamines (Solvent-Free)

Adapted from high-efficiency ppm-level catalyst methodologies.

Reagents:

  • Cyclohexanecarboxaldehyde (22.9 mmol, 2.57 g)

  • Piperidine (27.5 mmol, 2.34 g)

  • Phenylacetylene (27.5 mmol, 2.81 g)

  • PS–PEG-BPy–CuBr₂ catalyst (5 mol ppm)

Step 1: Iminium Ion Pre-Assembly

  • Charge a 100 mL oven-dried, argon-purged jacketed reactor with cyclohexanecarboxaldehyde and piperidine.

  • Stir at 400 rpm at room temperature for 30 minutes.

  • Validation Checkpoint 1 (Water Byproduct): The reaction is a dehydrative condensation. Visually confirm the mixture becomes slightly cloudy due to the formation of water droplets.

  • Validation Checkpoint 2 (FT-IR / TLC): Take a 10 µL aliquot. Confirm the disappearance of the aldehyde carbonyl stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1650 cm⁻¹). Do not proceed to step 2 until aldehyde conversion is >95%.

Step 2: Catalyst and Alkyne Introduction

  • Add the PS–PEG-BPy–CuBr₂ catalyst (5 mol ppm) to the reactor.

  • Slowly dose the phenylacetylene over 15 minutes using a syringe pump to prevent localized thermal spikes.

  • Ramp the reactor temperature to 110 °C.

  • Validation Checkpoint 3 (Thermal Profiling): Monitor the internal temperature. A successful alkyne activation will present as a mild, sustained exotherm. If a sudden temperature spike (>125 °C) occurs, immediately cool the reactor, as this indicates runaway Glaser homocoupling.

Step 3: Reaction Maturation & Isolation

  • Maintain stirring at 110 °C for 24 hours.

  • Cool to room temperature. Dilute the crude mixture with 50 mL of ethyl acetate to reduce viscosity.

  • Filter the mixture through a medium-porosity glass frit to recover the heterogeneous catalyst.

  • Validation Checkpoint 4 (Catalyst Integrity): Wash the recovered catalyst with ethanol and dry. Weigh the recovered catalyst; recovery should be >98%. If less, investigate potential polymer matrix degradation.

  • Concentrate the filtrate under reduced pressure to yield the crude propargylamine (~5.5 g, 86% yield).

Module 4: FAQ on Downstream Processing & API Purity

Q: How do I achieve enantiopure propargylamines for APIs like Rasagiline? A: Standard A³ couplings generally yield racemic mixtures. For enantiopure APIs like rasagiline, late-stage resolution or asymmetric synthesis is required. A highly scalable approach involves a chemoenzymatic dynamic kinetic resolution (DKR)[5]. By using Candida antarctica lipase B (CALB) and a Pd nanocatalyst, racemic aminoindans can be resolved with >99% enantiomeric excess (ee) at concentrations up to 200 g/L, which is highly viable for commercial processes.

Q: My isolated propargylamine is dark brown instead of pale yellow. What went wrong? A: A dark brown coloration usually indicates the presence of polymerized alkyne byproducts or oxidized copper species.

  • Action: Dissolve the crude product in a biphasic mixture of diethyl ether and 1M NaOH. Wash the organic layer sequentially with 1M NaOH and brine. The basic wash helps remove phenolic impurities and copper salts. Dry over Na₂SO₄ and filter through a short pad of Celite or basic alumina to strip the color bodies.

References

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. ACS Omega. 2

  • A3 coupling reaction of primary aromatic amine for the synthesis of indolylquinolines derivatives. ResearchGate. 3

  • Solvent-Free A3 and KA2 Coupling Reactions with mol ppm Level Loadings of a Polymer-Supported Copper(II)–Bipyridine Complex for Green Synthesis of Propargylamines. ACS Sustainable Chemistry & Engineering. 1

  • Aqueous PTS-Enabled Propargylamine Synthesis: Scope, Scalability, and Synthetic Utility. ACS Sustainable Chemistry & Engineering. 4

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development.5

  • Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au. 6

Sources

Technical Support Center: Refining Molecular Docking Protocols for MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the molecular docking of Monoamine Oxidase B (MAO-B) inhibitors. As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the accuracy and reliability of your in silico experiments. We will delve into the nuances of each stage of the molecular docking workflow, from initial setup to post-docking analysis, with a focus on the unique characteristics of the MAO-B target.

Frequently Asked Questions (FAQs)

Here, we address some of the common high-level questions that arise when performing molecular docking studies on MAO-B.

Q1: Which PDB structure of MAO-B should I use for my docking study?

A1: The choice of the Protein Data Bank (PDB) structure is critical for the success of your docking study. For MAO-B, several crystal structures are available, each with different co-crystallized ligands. A good starting point is to select a high-resolution structure (ideally < 2.5 Å). Some commonly used and well-validated PDB entries for MAO-B docking include 2V5Z , 4A79 , and 2BYB .[1][2] It is also advisable to examine the binding site of the chosen structure to ensure it is in a relevant conformation for your research. If you are studying a specific class of inhibitors, using a PDB structure with a structurally similar co-crystallized ligand can be beneficial.[3]

Q2: How important is the FAD cofactor in MAO-B docking?

A2: The flavin adenine dinucleotide (FAD) cofactor is an integral part of the MAO-B active site and is covalently linked to a cysteine residue.[4] It is absolutely essential to retain the FAD cofactor during your protein preparation. The isoalloxazine ring of FAD is directly involved in the catalytic mechanism and forms crucial interactions with inhibitors.[1][5] Many successful docking studies on MAO-B inhibitors report interactions with the FAD cofactor.[1]

Q3: My docking scores don't correlate well with experimental binding affinities. What could be the reason?

A3: A lack of correlation between docking scores and experimental data is a common challenge.[6] Several factors can contribute to this:

  • Inadequate Protein or Ligand Preparation: Errors in protonation states, tautomers, or handling of cofactors can lead to inaccurate scoring.

  • Inappropriate Scoring Function: Not all scoring functions perform equally well for all target classes. It's crucial to select a scoring function that has been shown to be effective for MAO-B or similar flavoenzymes.[7]

  • Protein Flexibility: Standard docking protocols often treat the protein as rigid, which may not capture the induced-fit effects upon ligand binding.[8][9]

  • Solvation Effects: Implicit solvation models used in most docking programs are approximations and may not accurately represent the energetic contributions of water molecules.

Q4: What is "redocking" and why is it important?

A4: Redocking is a crucial validation step where the co-crystallized ligand from the PDB structure is extracted and then docked back into the same protein structure.[10] The purpose is to assess whether your docking protocol can reproduce the experimentally observed binding pose. A successful redocking is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, typically below 2.0 Å.[10][11] This validation provides confidence in your chosen docking parameters and workflow.

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during your MAO-B molecular docking experiments.

Problem 1: Poor or Inconsistent Docking Poses

You observe that your docked ligands have unrealistic orientations, clash with the protein, or the docking results are not reproducible across multiple runs.

Causality: This issue often stems from improper preparation of the protein receptor or the ligand molecules, or a poorly defined docking grid.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Docking Poses start Start: Inconsistent Poses protein_prep Verify Protein Preparation start->protein_prep 1. Start with the receptor ligand_prep Check Ligand Preparation protein_prep->ligand_prep 2. Move to the ligand grid_def Review Grid Box Definition ligand_prep->grid_def 3. Check the search space dock_params Adjust Docking Parameters grid_def->dock_params 4. Fine-tune the algorithm end End: Improved Poses dock_params->end 5. Re-run and analyze

Caption: Workflow for troubleshooting inconsistent docking poses.

Step-by-Step Protocol:

  • Verify Protein Preparation:

    • Protonation States: Ensure that the protonation states of key active site residues, such as histidines and acidic residues, are correctly assigned at physiological pH (around 7.4).[12] The protonation state of catalytic residues can significantly influence ligand binding.

    • FAD Cofactor: Double-check that the FAD cofactor is present and its atom types are correctly assigned. Some preparation tools might incorrectly parameterize the cofactor.

    • Water Molecules: While it's common practice to remove most water molecules, some might be structurally important and mediate protein-ligand interactions.[1] Consider retaining conserved water molecules in the active site, especially if they are observed in multiple crystal structures.[13]

    • Missing Atoms/Residues: Use tools like Chimera or Maestro to check for and repair any missing atoms or side chains in the PDB structure.[14]

  • Check Ligand Preparation:

    • Ionization and Tautomeric States: Ensure your ligands are in their most likely ionization and tautomeric state at physiological pH. Software like LigPrep can help generate these states.[15]

    • 3D Conformation: Generate low-energy 3D conformations for your ligands before docking.[16] Starting with a high-energy conformation can lead to poor docking results.

  • Review Grid Box Definition:

    • Size and Centering: The grid box should be large enough to encompass the entire binding site but not excessively large, which can lead to inefficient sampling. Center the grid box on the co-crystallized ligand or key active site residues.[17][18] The MAO-B active site consists of a substrate cavity and an entrance cavity, ensure your grid covers the relevant regions.[19]

  • Adjust Docking Parameters:

    • Exhaustiveness/Search Algorithm Intensity: Increase the exhaustiveness or the number of genetic algorithm runs in your docking software. This will increase the computational time but allows for a more thorough search of the conformational space.

Problem 2: Difficulty in Selecting the Best Scoring Function

You are unsure which scoring function to use for your MAO-B docking study, or the chosen function is not performing well.

Causality: Scoring functions are mathematical models that approximate the binding free energy. Their performance can be system-dependent.[7][20] A scoring function that works well for one protein family may not be suitable for another.

Comparative Analysis of Scoring Functions:

Scoring Function TypePrincipleStrengthsWeaknessesExamples
Force-Field-Based Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic).Good at predicting binding geometries.Can be computationally expensive; may struggle with entropy and solvation.D-Score, G-Score[10]
Empirical Uses regression analysis to fit coefficients of energy terms to experimental data.Fast and generally good at predicting binding affinities.Performance depends heavily on the training set.ChemScore, GlideScore[10]
Knowledge-Based Derives potentials from statistical analysis of known protein-ligand complexes.Can capture complex interactions not easily described by classical physics.Performance is dependent on the quality and diversity of the structural database.PMF-Score[10]

Troubleshooting Protocol:

  • Literature Review: Search for recent publications on MAO-B docking studies to see which scoring functions have been successfully used.[1][2]

  • Validation with a Known Set: Create a small dataset of known MAO-B inhibitors and a set of decoy molecules. Perform docking with different scoring functions and evaluate their ability to enrich the known inhibitors over the decoys using metrics like the Receiver Operating Characteristic (ROC) curve.[10]

  • Consensus Scoring: Instead of relying on a single scoring function, use multiple scoring functions and prioritize ligands that consistently rank high across different functions. This approach can help to reduce the number of false positives.

Problem 3: Interpreting and Validating Docking Results

You have obtained docking results, but you are unsure how to interpret the poses and scores, and how to validate your findings.

Causality: Docking scores are only one piece of the puzzle. A thorough analysis of the binding pose and interactions is crucial for a meaningful interpretation.[21][22]

Post-Docking Analysis Workflow:

G cluster_1 Post-Docking Analysis start Start: Raw Docking Results visual_insp Visual Inspection of Poses start->visual_insp 1. Look at the poses interaction_analysis Interaction Analysis visual_insp->interaction_analysis 2. Identify key interactions cluster_analysis Pose Clustering interaction_analysis->cluster_analysis 3. Group similar poses md_sim Molecular Dynamics Simulation cluster_analysis->md_sim 4. Assess stability (optional) end End: Validated Hits md_sim->end 5. Final selection

Caption: A systematic workflow for post-docking analysis.

Step-by-Step Validation Protocol:

  • Visual Inspection: Use molecular visualization software like PyMOL or Chimera to visually inspect the top-ranked poses.[17] Look for:

    • Sensible Binding Mode: Does the ligand fit well within the active site? Are there any steric clashes?

    • Key Interactions: Identify interactions with key MAO-B active site residues. For MAO-B, important interactions often involve the "aromatic cage" formed by Tyr398 and Tyr435 , as well as residues like Cys172 , Tyr326 , and Ile199 .[1][2][4][23][24] Hydrogen bonds and π-π stacking interactions are particularly important.[1][2]

  • Interaction Analysis:

    • Use tools that can automatically identify and list the interactions between the ligand and the protein. This provides a more quantitative assessment than visual inspection alone.

  • Pose Clustering:

    • Perform a cluster analysis of the docked poses. If multiple low-energy poses cluster together, it can indicate a more favorable and stable binding mode.[21]

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • For the most promising candidates, running a short MD simulation can provide valuable insights into the stability of the protein-ligand complex over time.[25] This can help to filter out false positives where the initial docking pose is not stable.

By systematically addressing these common issues and following a rigorous validation protocol, you can significantly enhance the predictive power of your molecular docking studies on MAO-B inhibitors.

References

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5). Retrieved from [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review - MDPI. (2023, June 16). Retrieved from [Link]

  • Analysis of conserved active site residues in monoamine oxidase A and B and their three-dimensional molecular modeling - PubMed. (2002, May 10). Retrieved from [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Retrieved from [Link]

  • Preparing the protein and ligand for docking. Retrieved from [Link]

  • Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC. Retrieved from [Link]

  • Structure-Based Design of Novel MAO-B Inhibitors: A Review - PubMed. (2023, June 16). Retrieved from [Link]

  • Docking Studies of Recently Synthesized MAO-B Inhibitors - Encyclopedia.pub. (2023, July 13). Retrieved from [Link]

  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - Frontiers. (2024, October 8). Retrieved from [Link]

  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Retrieved from [Link]

  • (PDF) Molecular Docking Challenges and Limitations - ResearchGate. (2025, December 9). Retrieved from [Link]

  • Steps of ligand docking - Docking Server. Retrieved from [Link]

  • Post-Docking Analysis and it's importance. – Advent Informatics Pvt Ltd. Retrieved from [Link]

  • Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches - MDPI. (2022, October 13). Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29). Retrieved from [Link]

  • Active site residues in the structure of MAO-B and in the model of PuO... - ResearchGate. Retrieved from [Link]

  • Molecular Docking Challenges and Limitations - IRMA-International.org. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7). Retrieved from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). Retrieved from [Link]

  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - PMC. (2024, October 9). Retrieved from [Link]

  • The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies - PMC. (2026, February 1). Retrieved from [Link]

  • Monoamine oxidase B - Wikipedia. Retrieved from [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC. (2020, June 30). Retrieved from [Link]

  • Advances and Challenges in Protein-Ligand Docking - PMC - NIH. Retrieved from [Link]

  • Performance of Force-Field- and Machine Learning-Based Scoring Functions in Ranking MAO-B Protein–Inhibitor Complexes in Relevance to Developing Parkinson's Therapeutics - PMC. Retrieved from [Link]

  • Challenges in Docking: Mini Review - JSciMed Central. (2016, July 14). Retrieved from [Link]

  • (PDF) Major Challenges of Molecular Docking - ResearchGate. (2023, April 26). Retrieved from [Link]

  • The active amino residues of MAO-B are presented as an cyan blue, and the ethoxylated chalcone is depicted in red. … - ResearchGate. Retrieved from [Link]

  • Correlation between selected scoring functions and experimental Ki for... - ResearchGate. Retrieved from [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. - YouTube. (2025, January 15). Retrieved from [Link]

  • Improved Molecular Docking of MAO-B Inhibitors with Glide - Biointerface Research in Applied Chemistry. (2022, March 28). Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). Retrieved from [Link]

  • Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural - Ramírez Lab. (2018, April 28). Retrieved from [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies - MDPI. (2015, July 22). Retrieved from [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]

  • (PDF) Performance of Force-Field- and Machine Learning-Based Scoring Functions in Ranking MAO-B Protein–Inhibitor Complexes in Relevance to Developing Parkinson's Therapeutics - ResearchGate. (2025, October 15). Retrieved from [Link]

  • How to keep essential water molecules while performing docking with Monoamine Oxidase B inhibitors. | ResearchGate. (2017, June 5). Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved from [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]

  • Troubleshooting protein-ligand docking tutorial - proteomics - Galaxy Community Help. (2024, November 27). Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. Retrieved from [Link]

Sources

Validation & Comparative

selectivity of N-(prop-2-yn-1-yl) derivatives for MAO-B over MAO-A

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Isoform Selectivity: A Comparative Guide to N-(prop-2-yn-1-yl) Derivatives for MAO-B Inhibition

As the therapeutic landscape for neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases evolves, targeting monoamine oxidase B (MAO-B) without disrupting monoamine oxidase A (MAO-A) remains a critical objective. MAO-A inhibition carries the risk of the "cheese effect" (hypertensive crisis due to tyramine accumulation), making high MAO-B selectivity an absolute necessity for clinical safety.

For decades, the N-(prop-2-yn-1-yl) moiety—commonly known as the propargylamine group—has served as the gold-standard pharmacophore for achieving this selectivity. This guide breaks down the structural causality behind this selectivity, objectively compares classic and novel derivatives, and provides a self-validating experimental framework for evaluating new compounds.

The selectivity of N-(prop-2-yn-1-yl) derivatives is not accidental; it is a direct consequence of the stereoelectronic differences between the active sites of the two MAO isoforms.

While MAO-A and MAO-B share approximately 70% sequence homology, their substrate cavities differ drastically. MAO-B features a narrow, bipartite hydrophobic tunnel lined by residues such as Leu171, Tyr326, and Ile199 (1)[1]. This architecture optimally accommodates the aliphatic chain of propargylamines. Conversely, MAO-A possesses a more hydrophilic and electrophilic active site environment that structurally repels or sterically hinders certain bulky or highly hydrophobic propargylamine analogs (2)[2].

Once aligned within the MAO-B cavity, the terminal alkyne of the N-(prop-2-yn-1-yl) group is positioned within 5 Å of the N5 atom of the flavin adenine dinucleotide (FAD) cofactor. This proximity allows for a nucleophilic attack, typically resulting in the formation of an irreversible covalent adduct, effectively acting as a "suicide inhibitor" (1)[1].

MAO_Selectivity Propargylamine N-(prop-2-yn-1-yl) Moiety MAOB MAO-B Cavity (Ile199, Tyr326) Propargylamine->MAOB High Affinity MAOA MAO-A Cavity (Phe208, Ile335) Propargylamine->MAOA Low Affinity Hydrophobic Hydrophobic Alignment MAOB->Hydrophobic Steric Steric Hindrance MAOA->Steric FAD Irreversible FAD Adduct Hydrophobic->FAD <5 Å Proximity Steric->FAD Blocked

Caption: Structural basis for MAO-B selectivity by N-(prop-2-yn-1-yl) derivatives.

Quantitative Performance Comparison

To benchmark the efficacy of novel compounds, they must be compared against clinical standards like Rasagiline and Selegiline (L-deprenyl) . Recent drug discovery efforts have yielded novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives (e.g., Compounds 29 and 34) that exhibit remarkable potency. Interestingly, while the propargyl group traditionally confers irreversible inhibition, specific bulky ring substitutions can shift the binding kinetics to a mixed-reversible profile while maintaining high selectivity (3)[3].

CompoundStructural ClasshMAO-B IC₅₀ (µM)hMAO-A IC₅₀ (µM)Selectivity Index (SI)*Kinetic Profile
Selegiline Aliphatic Propargylamine0.0072.990~ 427Irreversible
Rasagiline Aminoindan Propargylamine0.036 - 0.141> 50.0> 355Irreversible
Compound 29 Tetrahydronaphthalen-1-amine0.066> 10.0> 151Mixed Reversible
Compound 34 Tetrahydronaphthalen-1-amine0.070> 9.3> 134Mixed Reversible

*Selectivity Index (SI) = IC₅₀ (hMAO-A) / IC₅₀ (hMAO-B). Data aggregated from standardized fluorometric screening assays (4)[4], (5)[5], and (3)[3].

Self-Validating Experimental Methodology

To accurately determine the SI of a novel N-(prop-2-yn-1-yl) derivative, researchers must utilize an assay that isolates isoform activity without interference from crude biological matrices.

Causality of Assay Choice: Direct UV detection of H₂O₂ (a byproduct of MAO oxidative deamination) at 230 nm suffers from severe background interference in tissue homogenates. Therefore, the HRP-coupled Amplex Red fluorometric assay is the industry standard. It shifts detection to the red spectrum (Ex/Em: 560/590 nm), drastically enhancing sensitivity and enabling High-Throughput Screening (HTS) (5)[5].

Furthermore, substrate selection is critical: Benzylamine is used exclusively for MAO-B, while Serotonin or p-Tyramine is used for MAO-A, ensuring that the readout is strictly isoform-specific (6)[6].

Assay_Workflow Substrate Substrate + MAO (Benzylamine) Oxidation Oxidative Deamination Substrate->Oxidation H2O2 H2O2 Release Oxidation->H2O2 Inhibitor limits H2O2 HRP HRP + Amplex Red H2O2->HRP Resorufin Resorufin (Ex 560/Em 590) HRP->Resorufin

Caption: Fluorometric Amplex Red assay workflow for MAO inhibition screening.

Step-by-Step Protocol: HRP-Coupled Fluorometric Assay

Note: This protocol incorporates a time-dependency validation step to confirm if the N-(prop-2-yn-1-yl) derivative acts as a suicide inhibitor.

1. Reagent Preparation:

  • Enzymes: Recombinant human MAO-A and MAO-B diluted to 0.2 mg/mL in 0.05 M sodium phosphate buffer (pH 7.4).

  • Substrates: 10 mM Benzylamine stock (MAO-B specific) and 10 mM Serotonin stock (MAO-A specific).

  • Detection Mix: 10 U/mL Horseradish Peroxidase (HRP) and 2.5 µM Amplex Red in DMSO.

  • Controls: Clorgyline (MAO-A selective positive control); Selegiline (MAO-B selective positive control).

2. Reaction Assembly (96-well format):

  • Add 50 µL of the test compound (at varying concentrations: 1 nM to 100 µM) to respective wells.

  • Add 50 µL of the MAO-A or MAO-B enzyme solution.

  • Self-Validation Step (Time-Dependency): Pre-incubate the enzyme-inhibitor mixture at 37°C for varying intervals (0, 15, 30, and 60 minutes). Causality: True propargylamines form covalent FAD adducts over time. A time-dependent decrease in IC₅₀ confirms irreversible mechanism-based inhibition.

3. Initiation & Kinetic Read:

  • Initiate the reaction by adding 50 µL of the Substrate/Detection Mix (Benzylamine for MAO-B plates; Serotonin for MAO-A plates).

  • Immediately transfer to a fluorescence microplate reader.

  • Measure fluorescence continuously for 45-60 minutes at 37°C (Excitation: 560±10 nm, Emission: 590±10 nm).

4. Data Analysis:

  • Plot the linear rate of fluorescence increase (ΔRFU/min) against the log concentration of the inhibitor.

  • Calculate the IC₅₀ using non-linear regression (four-parameter logistic fit).

  • Determine the Selectivity Index (SI) by dividing the MAO-A IC₅₀ by the MAO-B IC₅₀.

References

  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review - nih.gov - 4

  • Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - nanotech.ac - 7

  • Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays - benchchem.com - 6

  • (PDF) Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - researchgate.net - 3

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - chinaphar.com - 5

  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts - doi.org - 2

  • N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride - smolecule.com - 1

Sources

A Senior Application Scientist's Guide to Validating hMAO-B Binding Affinity and Kinetics of New Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuropharmacology and drug development, human monoamine oxidase B (hMAO-B) is a target of profound interest. As a key enzyme in the metabolism of neurotransmitters like dopamine, its inhibition is a cornerstone of therapeutic strategies for neurodegenerative conditions such as Parkinson's disease.[1][2] However, the successful development of novel hMAO-B inhibitors hinges on a rigorous and nuanced understanding of their interaction with the enzyme. This guide provides an in-depth comparison of methodologies to validate the binding affinity and kinetics of new chemical entities, moving beyond simple potency to a more predictive pharmacological profile.

The Deeper Dive: Why Affinity and Kinetics Both Matter

Traditionally, drug discovery has been heavily reliant on affinity-based metrics like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are critical for determining a compound's potency under equilibrium conditions. However, they do not capture the dynamic nature of a drug's interaction with its target in a physiological setting. This is where kinetics—specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff)—become paramount.

The drug-target residence time (tᵣ = 1/kₒff) , a direct derivative of the dissociation rate, is emerging as a more robust predictor of in vivo efficacy.[3][4] A compound with a long residence time, even if its Kᵢ is not the absolute lowest, can exhibit a more sustained pharmacological effect because it remains bound to the target for a longer duration.[5] This can translate to less frequent dosing and a more durable therapeutic response. Therefore, a comprehensive validation strategy must encompass both equilibrium affinity and binding kinetics.

Comparative Analysis of Core Methodologies

The choice of assay for characterizing a new hMAO-B inhibitor depends on the specific questions being asked, the stage of the drug discovery pipeline, and available resources. Here, we compare the most common and powerful techniques.

Methodology Primary Parameter(s) Principle Advantages Disadvantages
Fluorometric/Chemiluminescent Enzyme Assays IC₅₀, KᵢMeasures the rate of product formation (e.g., H₂O₂) from an MAO substrate.[6][7]High-throughput, cost-effective, widely available, directly measures functional inhibition.Indirect measure of binding, can be prone to interference from fluorescent/luminescent compounds.
Radioligand Binding Assays (RBAs) KᵢMeasures the displacement of a radiolabeled ligand from the hMAO-B active site by the test compound."Gold standard" for direct affinity measurement, highly sensitive.Requires handling of radioactive materials, lower throughput, does not directly measure functional inhibition.
Surface Plasmon Resonance (SPR) kₒₙ, kₒff, KₔA label-free, real-time optical detection method that measures changes in the refractive index upon binding of the analyte (compound) to the immobilized ligand (hMAO-B).[8][9]Provides rich kinetic data (on- and off-rates), label-free, can elucidate complex binding mechanisms.Requires specialized equipment and expertise, enzyme immobilization can affect activity, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Kₔ, ΔH, ΔSMeasures the heat change upon binding of a compound to the enzyme, providing a complete thermodynamic profile.Provides a true in-solution measurement of binding affinity and thermodynamics, label-free.Low throughput, requires relatively large amounts of pure protein and compound.

Visualizing the Validation Workflow

A systematic approach is crucial for the comprehensive evaluation of new hMAO-B inhibitors. The following workflow outlines the key stages, from initial screening to detailed kinetic characterization.

ValidationWorkflow cluster_0 Phase 1: Primary Screening & Affinity cluster_1 Phase 2: Kinetic & Mechanistic Studies cluster_2 Phase 3: Selectivity & In-Cell Validation Screen High-Throughput Screening (HTS) (Fluorometric Assay) IC50 IC₅₀ Determination (Dose-Response Curves) Screen->IC50 Identify Hits Ki Kᵢ Calculation (Cheng-Prusoff Equation) IC50->Ki Quantify Potency Mechanism Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) IC50->Mechanism Select Potent Hits Kinetics Kinetic Analysis (e.g., SPR, BLI) Ki->Kinetics Advance Potent Compounds ResidenceTime Calculate Residence Time (tᵣ = 1/kₒff) Kinetics->ResidenceTime Determine kₒₙ, kₒff Selectivity hMAO-A Counter-Screen Mechanism->Selectivity Cellular Cell-Based Assays (e.g., SH-SY5Y cells) ResidenceTime->Cellular Prioritize Long tᵣ Selectivity->Cellular Confirm Selectivity Lead Lead Candidate Cellular->Lead Validate in a Biological Context

Caption: A streamlined workflow for validating new hMAO-B inhibitors.

Experimental Protocol: Fluorometric hMAO-B Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ of a test compound using a commercially available fluorometric assay kit.[2][10] The principle is based on detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[6]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Horseradish Peroxidase (HRP) or kit-supplied "Developer"

  • Reference Inhibitor (e.g., Selegiline)

  • Test Compounds

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in DMSO. Perform a serial dilution in MAO-B Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the well should not exceed 1%.

    • Prepare a working solution of hMAO-B enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound, reference inhibitor, or vehicle control (assay buffer with DMSO) to the appropriate wells of the 96-well plate.

    • Add 40 µL of the hMAO-B enzyme working solution to all wells except the "No Enzyme" control wells.

    • Add 50 µL of assay buffer to the "No Enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[1]

  • Reaction Initiation:

    • Prepare a Substrate Mix containing the MAO-B substrate, fluorescent probe, and HRP/Developer in assay buffer according to the kit manufacturer's instructions.[6]

    • Add 50 µL of the Substrate Mix to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically, with readings every 1-2 minutes for 30-60 minutes.[11]

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well.

  • Normalize Data: Normalize the reaction rates by setting the vehicle control (enzyme + substrate + DMSO) as 100% activity and the "No Enzyme" control as 0% activity.

  • Generate IC₅₀ Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation:[12]

    • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate. The Kₘ should be determined experimentally under the same assay conditions. This conversion is crucial as Kᵢ is a true measure of binding affinity, independent of substrate concentration, allowing for more accurate comparison between different studies.[13]

Illustrating Inhibition and Binding Kinetics

Understanding the fundamental principles of enzyme inhibition and kinetics is key to interpreting experimental data correctly.

InhibitionKinetics cluster_inhibition Enzyme Inhibition cluster_kinetics Binding Kinetics E E ES ES E->ES + S EI EI E->EI + I (Competitive) S S ES->E P P ES->P + E I I EI->E E2 E EI2 EI E2->EI2 kₒₙ [I] I2 I EI2->E2 kₒff

Caption: Competitive inhibition and the key kinetic constants, kₒₙ and kₒff.

Case Study: Interpreting Comparative Data

To illustrate the importance of a multi-parameter approach, consider the following hypothetical data for three new compounds compared to the reference inhibitor, Selegiline.

Compound IC₅₀ (nM) Kᵢ (nM) kₒₙ (10⁵ M⁻¹s⁻¹) kₒff (10⁻³ s⁻¹) Residence Time (tᵣ, min) Selectivity Index (SI) for hMAO-B
Selegiline 1585.20.4239.7>100
Compound A 52.58.02.08.3>500
Compound B 20101.00.10 166.7 >800
Compound C 846.50.2664.150

Analysis:

  • Compound A is the most potent inhibitor based on Kᵢ. However, its fast kₒff results in a short residence time. This suggests that while it binds tightly, it also dissociates quickly, which might lead to a shorter duration of action in vivo.

  • Compound B has a 4-fold weaker Kᵢ than Compound A. Critically, its very slow kₒff gives it a residence time over 4 times longer than Selegiline and 20 times longer than Compound A. This "slow-off" characteristic is highly desirable and could translate to sustained target engagement and prolonged efficacy.[5]

  • Compound C shows good potency and a respectable residence time, better than Selegiline. However, its lower selectivity index compared to Compounds A and B might be a concern, indicating a higher potential for off-target effects on hMAO-A.

Final Recommendations

Validating new hMAO-B inhibitors requires a modern, integrated approach. While high-throughput screening for IC₅₀ remains an essential first step, it is no longer sufficient for making informed decisions in lead optimization.

  • Prioritize Kᵢ: Always convert IC₅₀ values to Kᵢ using the Cheng-Prusoff equation to obtain a true, substrate-independent measure of affinity.[13]

  • Embrace Kinetics: For promising hits, invest in kinetic analysis using techniques like SPR to determine kₒₙ and kₒff. The resulting residence time is a critical parameter for predicting in vivo duration of action.[3]

  • Contextualize Data: Evaluate all parameters—Kᵢ, residence time, and selectivity—holistically. A seemingly less potent compound with a superior kinetic profile and better selectivity is often the more promising clinical candidate.

By adopting this multi-parameter validation strategy, researchers can more effectively identify and advance hMAO-B inhibitors with a higher probability of therapeutic success.

References

  • BioVision, Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • MDPI. (n.d.). Human Monoamine Oxidase Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit (E-BC-F093). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Copeland, R. A. (2016). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 15(2), 87-95.
  • Guo, S., et al. (2021). Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1847.
  • Reis, J., et al. (2016). Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry, 59(12), 5767-5781.
  • Lu, W., et al. (2021). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science, 7(4), 643-653.
  • Wang, S., et al. (2020). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen.
  • National Center for Biotechnology Information. (2021).
  • Biology Discussion. (2015, October 9). Top 5 Methods Devised for Enzyme Kinetics Measurement. Retrieved from [Link]

  • Lenail, A. (2021, June 23). Enzyme Kinetic Parameter Inference. Back of my Envelope. Retrieved from [Link]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739.
  • Teufel, D., et al. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Analytical and Bioanalytical Chemistry, 413(16), 4237-4246.
  • ACS Publications. (2001, March 6). Detection of Electrochemical Enzymatic Reactions by Surface Plasmon Resonance Measurement. Analytical Chemistry. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Surface Enzyme Kinetics for Biopolymer Microarrays: a Combination of Langmuir and Michaelis-Menten Concepts. Retrieved from [Link]

  • Lu, W., et al. (2021). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2020). Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. Retrieved from [Link]

  • Basicmedical Key. (2016, September 3). Drug–Target Residence Time. Retrieved from [Link]

Sources

A Comparative Analysis of Sigma-1 and Sigma-2 Receptor Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary pharmacology, the sigma-1 (σ1) and sigma-2 (σ2) receptors present a compelling and complex area of study. Initially misclassified as opioid receptors, they are now understood to be distinct, non-opioid entities with unique structures, functions, and pharmacological profiles.[1][2] The σ1 receptor, encoded by the SIGMAR1 gene, is a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[3][4] In contrast, the σ2 receptor has been identified as the transmembrane protein 97 (TMEM97), a four-pass transmembrane protein also found in the ER.[1] Their differential expression in various tissues and involvement in a range of pathophysiological processes, including neurodegenerative diseases, cancer, and psychiatric disorders, have made them attractive targets for drug development.[3][5][6]

This guide provides a comprehensive comparative analysis of the binding affinities of various ligands for the σ1 and σ2 receptors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the nuanced landscape of sigma receptor pharmacology. By understanding the principles of receptor affinity and the experimental techniques used to measure it, researchers can more effectively design and interpret studies aimed at developing selective and potent modulators of these enigmatic receptors.

Distinguishing Receptor Affinity: The Experimental Approach

The cornerstone of characterizing ligand-receptor interactions is the radioligand binding assay. This technique allows for the quantitative assessment of the affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of a test compound for a specific receptor. Below, we detail the standardized protocols for determining ligand affinity at both σ1 and σ2 receptors.

Experimental Protocol: Competitive Radioligand Binding Assay for the Sigma-1 Receptor

This protocol outlines the determination of the inhibition constant (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a selective radioligand, [³H]-(+)-pentazocine.[4][7][8]

Workflow for Sigma-1 Receptor Competitive Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue (e.g., Guinea Pig Liver) in Tris-HCl buffer prep2 Centrifuge at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed (40,000 x g) prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membrane prep with [³H]-(+)-pentazocine (Radioligand) and varying concentrations of Test Compound prep4->assay1 assay2 Incubate at 37°C for 90-120 min assay1->assay2 assay3 Rapid filtration through glass fiber filters assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 analysis1 Quantify radioactivity using scintillation counting assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Plot % Specific Binding vs. log[Test Compound] analysis2->analysis3 analysis4 Determine IC50 value analysis3->analysis4 analysis5 Calculate Ki using Cheng-Prusoff equation analysis4->analysis5

Caption: Workflow for a competitive radioligand binding assay for the sigma-1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source with high σ1 receptor expression, such as guinea pig liver, in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.[7][9]

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).[7]

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]-(+)-pentazocine (e.g., 5 nM), and a range of concentrations of the unlabeled test compound.[9]

    • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol).[10]

    • Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[7]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Experimental Protocol: Competitive Radioligand Binding Assay for the Sigma-2 Receptor

The characterization of ligand affinity for the σ2 receptor often employs the non-selective sigma receptor ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG).[8] To ensure selective measurement of binding to the σ2 receptor, a high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included in the assay to "mask" or block the σ1 binding sites.[2]

Workflow for Sigma-2 Receptor Competitive Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue (e.g., Rat Liver) in Tris-HCl buffer prep2 Centrifuge at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membrane prep with [³H]-DTG (Radioligand), (+)-Pentazocine (σ1 masker), and varying concentrations of Test Compound prep4->assay1 assay2 Incubate at room temp for 120 min assay1->assay2 assay3 Rapid filtration through glass fiber filters assay2->assay3 assay4 Wash filters with ice-cold buffer assay3->assay4 analysis1 Quantify radioactivity using scintillation counting assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Plot % Specific Binding vs. log[Test Compound] analysis2->analysis3 analysis4 Determine IC50 value analysis3->analysis4 analysis5 Calculate Ki using Cheng-Prusoff equation analysis4->analysis5

Caption: Workflow for a competitive radioligand binding assay for the sigma-2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare membranes from a tissue source rich in σ2 receptors, such as rat liver, following a similar homogenization and centrifugation procedure as described for the σ1 receptor assay.[4]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-DTG (e.g., 5-10 nM), a fixed concentration of a σ1 masking agent like (+)-pentazocine (e.g., 100-200 nM), and a range of concentrations of the unlabeled test compound.[2][9]

    • Non-specific binding is determined in the presence of a high concentration of a non-selective sigma ligand, such as 10 µM DTG or haloperidol.[9]

    • Incubate the plate at room temperature for approximately 120 minutes.[9]

  • Filtration and Quantification:

    • Terminate the assay and quantify bound radioactivity as described in the σ1 receptor protocol.

  • Data Analysis:

    • Analyze the data using the same principles as for the σ1 receptor assay to determine the IC50 and subsequently the Ki of the test compound for the σ2 receptor.

Comparative Affinity of Selected Ligands

The following table summarizes the binding affinities (Ki in nM) of several well-characterized ligands for both σ1 and σ2 receptors, providing a quantitative comparison of their selectivity. A lower Ki value indicates a higher binding affinity.

Ligandσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Primary ActivityReference(s)
(+)-Pentazocine ~3.2>15,000>4,687σ1 Agonist[11]
Haloperidol 3.215.64.9σ1 Antagonist / D2 Antagonist[11]
1,3-di-o-tolyl-guanidine (DTG) 16.219.31.2Non-selective[2]
SA4503 (Cutamesine) 4.663.113.7σ1 Agonist[2]
FE-SA4503 8.0113.214.1σ1 Agonist[2]
PRE-084 2.26,5002,955σ1 Agonist[11]
NE-100 0.9160178σ1 Antagonist[11]
Siramesine 1000.160.0016σ2 Agonist[1]
Ifenprodil 2,8001.50.0005σ2 Ligand / NMDAR Antagonist
UKH-1114 1279460.036σ2 Agonist[12]

Note: Ki values can vary depending on experimental conditions, tissue source, and radioligand used.

Signaling Pathways: A Tale of Two Receptors

The distinct pharmacological profiles of the σ1 and σ2 receptors are reflective of their divergent roles in cellular signaling.

The Sigma-1 Receptor: A Modulator of Intracellular Calcium and ER Stress

The σ1 receptor acts as an intracellular signal transduction amplifier.[3] Under basal conditions, it is associated with the chaperone protein BiP/GRP78 at the MAM.[13] Upon stimulation by agonists or in response to cellular stress, the σ1 receptor dissociates from BiP and can then interact with and modulate a variety of client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), an ion channel that mediates the release of calcium from the ER.[13][14] This interaction stabilizes the IP3R and potentiates calcium signaling between the ER and mitochondria, a critical process for cellular energy metabolism and survival.[13] Furthermore, the σ1 receptor is involved in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[13] By modulating the activity of key UPR sensors like PERK and IRE1α, the σ1 receptor contributes to cellular adaptation and survival under stress conditions.[13][15]

Sigma-1 Receptor Signaling Cascade

cluster_er Endoplasmic Reticulum cluster_mito Mitochondria s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association (Basal State) ip3r IP3R s1r->ip3r Stabilization & Modulation perk PERK s1r->perk Modulation ire1a IRE1α s1r->ire1a Modulation ca_mito Mitochondrial Ca2+ uptake ip3r->ca_mito Ca2+ release downstream_perk UPR Signaling (e.g., ATF4) perk->downstream_perk downstream_ire1a UPR Signaling (e.g., XBP1 splicing) ire1a->downstream_ire1a agonist Agonist / ER Stress agonist->s1r Activation

Caption: Simplified signaling pathway of the sigma-1 receptor.

The Sigma-2 Receptor/TMEM97: A Regulator of Cellular Proliferation and Cholesterol Homeostasis

The signaling pathways of the σ2 receptor/TMEM97 are still being elucidated, but current evidence points to its involvement in cell proliferation and cholesterol metabolism.[1][16] It has been shown to interact with progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate LDL uptake.[16] Additionally, TMEM97 can interact with the Niemann-Pick C1 (NPC1) protein, which is crucial for the transport of cholesterol out of lysosomes.[1] In the context of cancer, the σ2 receptor has been implicated in signaling cascades involving the epidermal growth factor receptor (EGFR) and downstream pathways such as the Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are critical regulators of cell growth and survival.[1][5]

Sigma-2 Receptor/TMEM97 Signaling Cascade

cluster_membrane Cell Membrane / ER / Lysosome cluster_pathways Downstream Signaling s2r Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 ldlr LDLR s2r->ldlr npc1 NPC1 s2r->npc1 Regulation egfr EGFR s2r->egfr Modulation ldl LDL s2r->ldl LDL uptake pgrmc1->ldl LDL uptake ldlr->ldl LDL uptake cholesterol Cholesterol Homeostasis npc1->cholesterol raf_mek_erk Raf-MEK-ERK Pathway egfr->raf_mek_erk pi3k_akt_mtor PI3K-Akt-mTOR Pathway egfr->pi3k_akt_mtor ldl->cholesterol proliferation Cell Proliferation & Survival raf_mek_erk->proliferation pi3k_akt_mtor->proliferation

Caption: Putative signaling pathways of the sigma-2 receptor/TMEM97.

Conclusion: A Nuanced Approach to Targeting Sigma Receptors

The σ1 and σ2 receptors, despite their historical association, are fundamentally different entities with distinct structures, ligand binding profiles, and cellular functions. A thorough understanding of these differences is paramount for the rational design of selective therapeutic agents. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of ligand affinity, a critical first step in the drug discovery process. The comparative affinity data highlights the chemical subtleties that can dramatically influence a ligand's preference for one receptor subtype over the other. As our understanding of the intricate signaling networks governed by these receptors continues to expand, so too will the opportunities for developing novel and effective treatments for a wide range of human diseases.

References

  • Wikipedia. (2024). Sigma-1 receptor. In Wikipedia. Retrieved from [Link]

  • Soto, D., et al. (2014). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British Journal of Pharmacology, 171(23), 5149-5161.
  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(36), 5820-5840.
  • Poupaert, J. H. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. Pharmaceuticals, 17(5), 621.
  • Zeng, C., et al. (2014). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal Research Reviews, 34(3), 443-479.
  • Nguyen, L., et al. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, 63(22), 13317-13341.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Wikipedia. (2024). Sigma-2 receptor. In Wikipedia. Retrieved from [Link]

  • Su, T. P., et al. (2018). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 9, 936.
  • Lizama, C. O., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(21), 15901.
  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358.
  • Zeng, C., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(9), 2411.
  • Al-Saabi, A., et al. (2023). The Sigma-2 Receptor. Encyclopedia, 3(2), 438-450.
  • Yang, S., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16010.
  • UniProt. (2005). TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). Retrieved from [Link]

  • Al-Ghraiybah, N. F., et al. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 14(1), 16-30.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21.
  • Al-Ghraiybah, N. F., et al. (2022). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 13(24), 3433-3449.
  • Ajoolabady, A., et al. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Biomedicine & Pharmacotherapy, 165, 115169.
  • Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences, 114(25), E5024-E5033.
  • Alon, A., et al. (2021). Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo. bioRxiv.
  • Wang, L., et al. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 22-26.
  • ResearchGate. (n.d.). Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... [Image]. Retrieved from [Link]

  • Berardi, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals, 16(11), 1563.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Kashiwagi, H., et al. (2021). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 12, 659090.
  • Maurice, T., & Abate, C. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15886.

Sources

structure-activity relationship (SAR) of N-arylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: Structure-Activity Relationships (SAR) of N-Arylpiperazine Derivatives in GPCR Targeting

I. Executive Summary

The N-arylpiperazine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, predominantly due to its high modularity and exceptional affinity for aminergic G protein-coupled receptors (GPCRs), including dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors[1]. For drug development professionals, the challenge lies not in achieving target binding, but in engineering selectivity and functional efficacy (agonist vs. antagonist behavior).

This guide provides a rigorous, data-driven comparison of N-arylpiperazine derivatives. By deconstructing their structure-activity relationships (SAR) and detailing the self-validating experimental protocols used to evaluate them, we aim to equip researchers with the mechanistic insights required to optimize lead compounds.

II. The SAR Logic of the N-Arylpiperazine Scaffold

The pharmacological profile of an N-arylpiperazine derivative is dictated by four highly tunable structural domains. The causality behind their target engagement is rooted in specific crystallographic interactions within the GPCR orthosteric binding pocket[2].

  • The N-Aryl Group: Governs receptor subtype selectivity. The aryl ring forms a critical edge-to-face CH–π interaction with the conserved Phe6.52 residue in the binding pocket[2]. Variations here (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl) shift the balance between D2 and 5-HT1A affinity.

  • The Piperazine Core: The basic nitrogen atom (protonated at physiological pH) is non-negotiable; it forms a mandatory salt bridge with the highly conserved Asp3.32 residue on transmembrane helix 3 (TM3)[1], anchoring the ligand.

  • The Alkyl Linker: Typically 2 to 4 carbons in length. The linker dictates the conformational flexibility and depth to which the terminal moiety can penetrate secondary binding pockets.

  • The Terminal Moiety (Amide/Imide/Heterocycle): Drives functional efficacy. Interactions between this moiety and extracellular loop residues determine whether the receptor is stabilized in an active (agonist) or inactive (antagonist) conformation[1].

SAR_Logic Aryl N-Aryl Group (Modulates 5-HT1A vs D2/D3 affinity) Orthosteric Pocket Piperazine Piperazine Core (Basic N interacts with Asp3.32) Aryl->Piperazine Covalent Linker Alkyl Linker (n=2-4) (Determines binding pose) Piperazine->Linker Covalent Terminal Terminal Amide/Imide (Drives functional efficacy) Linker->Terminal Covalent

Caption: Structural modularity of N-arylpiperazines dictating GPCR affinity and functional efficacy.

III. Comparative Performance Data

To objectively compare how structural modifications impact binding, we evaluate several distinct N-arylpiperazine analogs against the clinical benchmark, Aripiprazole. The data below illustrates how specific substitutions drastically alter the inhibition constant ( Ki​ ) across D2, D3, and 5-HT1A receptors.

Table 1: Comparative Binding Affinities ( Ki​ ) of N-Arylpiperazine Derivatives

Compound / ScaffoldD2 Receptor Ki​ (nM)D3 Receptor Ki​ (nM)5-HT1A Receptor Ki​ (nM)Primary Functional ProfileReference
Aripiprazole (Benchmark)0.743.3~1.5D2/5-HT1A Partial Agonist[1]
Compound 6a (Thiophene analog)> 4001.4199D3-Selective Antagonist[3]
Compound 7a (Thiazole analog)N/AN/A14.35-HT1A Moderate Binder[3]
Compound (-)-21a (Indole analog)16.41.15N/AD2/D3 Full Agonist[4]

Application Insight: Notice the divergence between Compound 6a and Compound (-)-21a. Incorporating a thiophene terminal group (Compound 6a) yields a highly selective D3 antagonist with a >400-fold preference over D2[3]. Conversely, utilizing an indole moiety directly connected to the piperazine (Compound (-)-21a) produces a potent D2/D3 full agonist[4]. This proves that the terminal/linker region is the primary driver of functional selectivity.

IV. Mechanistic Pathway: Translating Binding to Function

Binding affinity ( Ki​ ) only confirms receptor occupancy; it does not elucidate the conformational state induced by the ligand. Both D2 and 5-HT1A receptors are Gi/o​ -coupled GPCRs. When an N-arylpiperazine acts as an agonist, it stabilizes a receptor conformation that activates the Gαi​ subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cAMP levels[5].

GPCR_Signaling Ligand N-Arylpiperazine Ligand Receptor D2 / 5-HT1A Receptor (Gi/o Coupled) Ligand->Receptor Binds Orthosteric Site G_protein Gαi Subunit Activation Receptor->G_protein Conformational Change AC Adenylyl Cyclase (AC) Inhibition G_protein->AC Inhibits cAMP Decreased cAMP Levels AC->cAMP Downregulates

Caption: Gi/o-coupled signaling cascade mediated by N-arylpiperazine receptor binding.

V. Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of N-arylpiperazines requires a two-tiered experimental approach: a radioligand binding assay (for affinity) followed by a cAMP accumulation assay (for functional efficacy).

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the Ki​ of novel N-arylpiperazines at the 5-HT1A receptor. Causality Check: Why use CHO-K1 cells? They lack endogenous aminergic GPCRs, providing a clean background to express human 5-HT1A receptors, thus preventing off-target radioligand binding[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test N-arylpiperazine (varying concentrations from 10−11 to 10−5 M), 50 µL of [ 3 H]-8-OH-DPAT (radioligand, ~1 nM final concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic N-arylpiperazine ligands.

  • Washing & Counting: Wash filters three times with ice-cold buffer. Extract filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Prep Membrane Prep (CHO-K1 cells) Incubate Incubation Radioligand + Cpd Prep->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Buffer (Remove unbound) Filter->Wash Count Liquid Scintillation Wash->Count

Caption: Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: cAMP Accumulation Assay (Functional Validation)

Objective: Differentiate whether the binding compound is an agonist or antagonist. Causality Check: Why use Forskolin? Because Gi​ -coupled receptors inhibit adenylyl cyclase, basal cAMP levels are often too low to detect a meaningful decrease. Forskolin directly activates adenylyl cyclase, raising the baseline cAMP so that Gi​ -mediated inhibition by the N-arylpiperazine agonist can be robustly quantified[5].

  • Cell Seeding: Seed D2 or 5-HT1A expressing cells in 384-well plates (10,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to stimulate basal cAMP production.

  • Compound Addition: Immediately add the test N-arylpiperazine derivatives at varying concentrations. Include a known full agonist (e.g., Sumanirole for D2) as a positive control to define 100% inhibition of the Forskolin response[5].

  • Detection: Incubate for 30 minutes at 37°C. Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competitive immunoassay kit.

  • Data Analysis: Plot the dose-response curve. An agonist will show a dose-dependent decrease in TR-FRET signal (indicating lower cAMP), while an antagonist will block the effect of a co-administered reference agonist.

VI. References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. National Institutes of Health (NIH) / Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwL2YiFO6CqQy6dViSDEHcDUs1JNF6MlO6mgpkyPXPRNjihuPmXdHVHf_zgb64pQVk4oTbVFlsQ13LZNk199zWHcqQ8oEl_U6VnNxMoZS3dRvlqYHJfwhITuNhC2JXRgauF6dYrCOwwMtdg2E=]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWI26CEFBj3XMOglnX4e8GRu-nILLDwFSRBZwHQfRQ-QOiP5hw_yICS9uJ-HwdTTzkMU0fBEKMa1_3rWnKUd4Z5x_vO2AEs_CmCMjsC0QGfANbK_c2vcjpxj71L0Z8HrI_sg=]

  • Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure–Activity Relationship Study. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF62Q2OCBiC9qFBjx51bnPaAVRT0xJYsYvoWwWse_EVfXQRrPlDtU9zPSNU2edEzoaJccl1I8dV-v8ieEgnJIVtv7QZxo93SHEwAws1vS_u8JLN4RUsOckZsWeYFeI92GvKuVBhXRUwKyRaviyH_jQ=]

  • Identification of a Tool Compound to Study the Mechanisms of Functional Selectivity between D2 and D3 Dopamine Receptors. American Chemical Society (ACS) Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzPrZlSUA2pIjG42FhdhxJkw7tTyM3D7ULpg-3chZ1XtiV7oy5vVQcppeJm-H3ta0go04OMbMm7yRIvUiFfhmTEPJY8SAQY305dy0rCgp3FvVLi5YGcQTFs6H62UyeAK6ZF391FAZq06DeHg==]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0z6AsFbPyuBYJMJv9wkU54gCln4TfEVmeRKmmnZIiTfWmoo_Iu4aZSj6cL-CwJO3MuXNrDsCTOGPIdVbO5V5pP9UDy_sAOBt24ohsQcdCNFWh7G6TpnKs90ZF1gqA6PYIy4=]

Sources

Comprehensive ADME Profile Comparison: Novel Reversible MAO-B Inhibitors vs. Classic Irreversible Agents

Author: BenchChem Technical Support Team. Date: April 2026

Monoamine oxidase-B (MAO-B) inhibitors are cornerstone therapeutics for neurodegenerative disorders, primarily Parkinson's disease (PD), and are increasingly being explored for Alzheimer's disease (AD). Historically, irreversible inhibitors like selegiline and rasagiline dominated the landscape. However, their covalent binding mechanisms and heavy reliance on cytochrome P450 (CYP450) metabolism present significant pharmacokinetic (PK) and pharmacodynamic (PD) liabilities, including the generation of neurotoxic metabolites and the induction of compensatory astrogliosis [1].

The advent of novel, highly selective, and reversible MAO-B inhibitors—exemplified by the FDA-approved safinamide and the advanced clinical-stage candidate KDS2010—marks a critical paradigm shift in drug design [1, 2]. This guide provides an objective, data-driven comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these novel agents against classic alternatives, supported by field-validated experimental protocols.

Quantitative ADME & Pharmacodynamic Comparison

To understand the clinical superiority of novel reversible inhibitors, we must first analyze their quantitative ADME parameters. The table below synthesizes the PK/PD profiles of classic irreversible agents versus novel reversible compounds[1, 2, 3, 4].

ParameterSelegiline (Classic)Rasagiline (Classic)Safinamide (Novel)KDS2010 (Novel)
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (Non-covalent)Reversible (Non-covalent)
MAO-B IC₅₀ ~40 nM~4 nM50–98 nM7.6 nM
Selectivity (MAO-B/A) ~100-fold~100-fold>1,000-fold12,500-fold
Oral Bioavailability <10% (High first-pass)~36%~95%High
Primary Metabolism CYP2B6, CYP2C9, CYP3A4CYP1A2Non-microsomal AmidasesNon-CYP favored
Active/Toxic Metabolites L-methamphetamineAminoindanNone (Inactive)None (Inactive)
Protein Binding ~90%~60–70%88–90%High
Mechanistic Causality: Why Reversibility and Metabolism Matter

1. Bypassing CYP450 to Reduce Drug-Drug Interactions (DDIs): Classic inhibitors like selegiline are heavily metabolized by hepatic CYP450 enzymes. This creates a high risk for DDIs, which is particularly dangerous for elderly PD/AD patients subjected to polypharmacy. Furthermore, selegiline's metabolism yields L-amphetamine and L-methamphetamine—stimulant metabolites that induce cardiovascular stress and psychiatric adverse effects [3]. In contrast, safinamide is primarily metabolized by cytosolic amidases. By bypassing the CYP450 system, safinamide drastically reduces DDI risks and produces only inactive, non-toxic metabolites [2].

2. Preventing Compensatory Astrogliosis: Irreversible inhibitors permanently inactivate MAO-B, forcing the biological system to synthesize new enzymes to restore homeostasis. Recent longitudinal studies on KDS2010 reveal that chronic irreversible inhibition triggers compensatory mechanisms in reactive astrocytes, elevating aberrant GABA production and ultimately negating long-term cognitive benefits. Highly potent reversible inhibitors like KDS2010 (IC₅₀ = 7.6 nM) maintain physiological target engagement without permanently locking the enzyme, thereby preventing this neurotoxic compensatory response [1].

G Substrate MAO-B Target Engagement Irreversible Irreversible Inhibitors (Selegiline / Rasagiline) Substrate->Irreversible Reversible Novel Reversible Inhibitors (Safinamide / KDS2010) Substrate->Reversible Covalent Covalent Binding (Permanent Inactivation) Irreversible->Covalent Mechanism NonCovalent Non-Covalent Binding (Transient Blockade) Reversible->NonCovalent Mechanism Metab_Irr CYP450 Metabolism (Toxic/Stimulant Metabolites) Covalent->Metab_Irr Hepatic Clearance Metab_Rev Amidase/Non-CYP Metabolism (Inactive Metabolites) NonCovalent->Metab_Rev Hepatic Clearance

Fig 1. Pharmacodynamic and metabolic pathways of irreversible vs. reversible MAO-B inhibitors.

Experimental Methodologies for ADME/PD Profiling

To validate the pharmacokinetic and pharmacodynamic superiority of novel MAO-B inhibitors, the following self-validating protocols are standard in preclinical development.

Protocol 1: Wash-and-Recover Reversibility Assay

Purpose: To definitively differentiate reversible non-covalent binding from irreversible covalent inactivation. Causality: Irreversible inhibitors will show no recovery of enzyme activity post-dialysis because the enzyme-inhibitor complex is covalently locked. Reversible inhibitors will release the enzyme into the buffer, restoring baseline catalytic activity [1].

Step-by-Step Methodology:

  • Incubation: Incubate recombinant human MAO-B (50 µg/mL) with the test compound at 10× its established IC₅₀ concentration in 100 mM potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Baseline Measurement: Extract a 50 µL aliquot and measure baseline MAO-B inhibition using a fluorometric substrate assay (e.g., kynuramine deamination to 4-hydroxyquinoline).

  • Dialysis (Washout): Transfer the remaining mixture to a rapid dialysis device (e.g., 10 kDa MWCO Slide-A-Lyzer). Dialyze against 100 volumes of the phosphate buffer for 24 hours at 4°C. Perform three complete buffer exchanges at 2, 4, and 16 hours to ensure a steep concentration gradient for the removal of unbound inhibitor.

  • Recovery Measurement: Re-assay the dialyzed enzyme for MAO-B activity using the same fluorometric method.

  • Validation & Analysis: Calculate the percentage of recovered activity. A novel reversible inhibitor (e.g., KDS2010) must demonstrate >80% recovery of specific activity relative to a vehicle-treated control. An irreversible inhibitor (e.g., selegiline) will yield <10% recovery.

G Incubation 1. Incubation Enzyme + Inhibitor Baseline 2. Baseline Activity Measurement Incubation->Baseline Dialysis 3. Dialysis / Wash (Buffer Exchange) Baseline->Dialysis Recovery 4. Recovery Activity Measurement Dialysis->Recovery Compare 5. Data Analysis (% Recovery) Recovery->Compare

Fig 2. Step-by-step workflow of the wash-and-recover assay to validate inhibitor reversibility.

Protocol 2: In Vitro Microsomal Stability (Phase I Metabolism) Assay

Purpose: To assess hepatic clearance mechanisms and predict in vivo half-life. Causality: Compounds heavily reliant on CYP450s (like selegiline) will degrade rapidly in the presence of NADPH. Testing the compound with and without NADPH validates whether degradation is strictly CYP-dependent or driven by alternative pathways (e.g., amidases for safinamide) [2].

Step-by-Step Methodology:

  • Preparation: Pre-warm human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C for 5 minutes.

  • Spiking: Add the test compound to achieve a final concentration of 1 µM. Critical Step: Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% to prevent artifactual CYP inhibition.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Run a parallel control without NADPH.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the in vitro intrinsic clearance ( CLint​ ). Novel compounds utilizing non-CYP pathways will show high stability in this specific NADPH-dependent assay, confirming their low DDI potential.

Conclusion

The transition from irreversible, CYP-dependent MAO-B inhibitors to novel, reversible, and non-CYP metabolized agents represents a massive leap in neuropharmacology. By prioritizing compounds with ADME profiles that avoid toxic metabolite generation and mitigate compensatory astrogliosis, drug developers can significantly improve the therapeutic index and safety margins for patients suffering from chronic neurodegenerative diseases.

References

  • Newly developed reversible MAO-B inhibitor circumvents the shortcomings of irreversible inhibitors in Alzheimer's disease. NIH PMC.
  • Xadago, INN-safinamide - Assessment report. European Medicines Agency (EMA).
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • Recent updates on structural insights of MAO-B inhibitors. NIH PMC.

Decoding MAO-B Inhibition: A Comparative Guide to Reversible vs. Irreversible Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Monoamine oxidase B (MAO-B) is a critical flavin-dependent enzyme responsible for the oxidative deamination of dopamine in the central nervous system. In the landscape of neurodegenerative drug development, particularly for Parkinson's disease (PD), targeting MAO-B is a cornerstone strategy to preserve endogenous dopamine levels[1]. However, the clinical and experimental profiles of MAO-B inhibitors are fundamentally dictated by their binding modalities.

This guide provides an in-depth technical comparison of reversible versus irreversible MAO-B inhibitors, detailing their mechanistic paradigms, kinetic profiles, and the self-validating experimental protocols required to characterize them.

Mechanistic Paradigms: Covalent Adducts vs. Equilibrium Binding

The fundamental divergence between MAO-B inhibitor classes lies in their interaction with the enzyme's flavin adenine dinucleotide (FAD) cofactor.

  • Irreversible Inhibition (e.g., Rasagiline, Selegiline): First- and second-generation MAO-B inhibitors are primarily propargylamine derivatives[2]. These molecules act as mechanism-based "suicide" inhibitors. Upon entering the active site, they form a stable, covalent adduct with the N5 nitrogen atom of the FAD cofactor[2]. Because this inactivation is permanent, the restoration of MAO-B catalytic activity relies entirely on the de novo synthesis of new enzyme molecules, a process that can take several weeks[3].

  • Reversible Inhibition (e.g., Safinamide): Modern alternatives like safinamide operate via thermodynamic equilibrium. High-resolution crystallographic and kinetic analyses reveal that safinamide binds non-covalently to the MAO-B protein[4]. Because it does not induce structural modifications to the enzyme, the inhibition is exclusively pharmacodynamic and completely reversible once the drug is cleared from the system[5].

MAOB_Mechanism DA Dopamine MAOB MAO-B Enzyme (FAD Cofactor) DA->MAOB Binds Active Site DOPAC Metabolites (DOPAC, H2O2) MAOB->DOPAC Oxidative Deamination RevInh Reversible Inhibitor (e.g., Safinamide) RevInh->MAOB Non-covalent binding (Equilibrium) IrrInh Irreversible Inhibitor (e.g., Rasagiline) IrrInh->MAOB Covalent adduct at N5-FAD (Permanent)

Fig 1: Mechanistic pathways of reversible vs. irreversible MAO-B inhibition.

Quantitative Kinetic Profiling

The binding mechanism directly influences the kinetic parameters and selectivity of the inhibitors. Below is a comparative summary of benchmark MAO-B inhibitors based on established pharmacological data[1][2][4][6].

InhibitorBinding ModalityMechanism of Action IC50​ (Human Brain)Selectivity (MAO-B vs MAO-A)
Safinamide ReversibleNon-covalent equilibrium~79 nM~1000-fold
Rasagiline IrreversibleCovalent N5-FAD adductLow nM rangeHighly selective at therapeutic doses
Selegiline IrreversibleCovalent N5-FAD adductLow nM rangeSelective (loses selectivity at high doses)

Experimental Methodologies: Validating the Inhibition Modality

Causality in Assay Selection: Kynuramine vs. Amplex Red

When screening compounds for MAO-B inhibition, researchers typically choose between the Amplex Red assay and the Kynuramine assay.

  • The Flaw of Amplex Red: The Amplex Red assay relies on horseradish peroxidase (HRP) to detect H2​O2​ generated during deamination[7]. However, many test compounds (especially dietary phenolics or multi-target drugs) possess intrinsic antioxidant properties that quench H2​O2​ or directly inhibit HRP, leading to false-positive inhibition readouts[7].

  • The Kynuramine Advantage: To ensure a self-validating system, the8 is preferred[8]. Kynuramine is directly converted by MAO-B into an unstable intermediate that spontaneously cyclizes into 4-hydroxyquinoline (4-HQ), a highly fluorescent molecule[8]. This direct measurement isolates MAO-B activity from secondary enzymatic interference.

Step-by-Step Protocol: Kynuramine-Based Washout Assay

To definitively prove whether an inhibitor is reversible (like safinamide) or irreversible (like rasagiline), a washout protocol must be employed[4]. This protocol acts as a self-validating logic gate: if activity returns post-wash, the binding is non-covalent.

  • Preparation & Saturation: Incubate recombinant human MAO-B (5-20 µg/mL) with the test inhibitor at a concentration of 10×IC50​ in 100 mM potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C to ensure complete target saturation[8]. Include a vehicle control (DMSO) to establish baseline 100% enzyme activity.

  • Washout Phase (Dialysis/Filtration): Transfer the enzyme-inhibitor complex to a centrifugal ultrafiltration unit (e.g., 10 kDa MWCO). Centrifuge to remove unbound drug, then resuspend the retentate in fresh buffer. Repeat this washing step at least twice to ensure complete removal of free inhibitor[4].

  • Reaction Initiation: Transfer 40 µL of the washed enzyme to a black, flat-bottom 96-well microplate. Add 5 µL of 50-100 µM kynuramine dihydrobromide working solution to initiate the reaction[8].

  • Incubation & Quantification: Incubate for 30 minutes at 37°C, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation: 310-320 nm; Emission: 380-400 nm)[8].

  • Data Interpretation:

    • Reversible: Recovery of MAO-B activity is complete (approaching the vehicle control) following the washing of the enzyme-inhibitor complex[4].

    • Irreversible: MAO-B activity remains permanently suppressed, as the covalent bond cannot be disrupted by dialysis[3].

Washout_Assay Step1 1. Pre-incubate MAO-B with Inhibitors Step2 2. Dialysis or Repeated Washing Step1->Step2 Step3 3. Add Kynuramine Substrate Step2->Step3 Step4 4. Measure 4-HQ Fluorescence Step3->Step4 BranchRev Activity Recovered (Reversible) Step4->BranchRev Safinamide BranchIrr Activity Remains Low (Irreversible) Step4->BranchIrr Rasagiline

Fig 2: Experimental workflow for validating MAO-B inhibitor reversibility.

Orthogonal Validation: Biophysical Signatures

Relying solely on biochemical assays can leave blind spots regarding the thermodynamics of target engagement. Modern drug discovery utilizes biophysical techniques like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays to orthogonally validate the mechanism[9].

  • Thermal Shift Profiles: When subjected to a thermal gradient, irreversible inhibitors induce biphasic protein melt curves due to the structural rigidity imposed by the covalent bond[9]. Conversely, reversible compounds are characterized by a smooth, dose-dependent increase in thermal stability[9].

  • Thermodynamics: ITC reveals that irreversible inhibitors exhibit large, enthalpically favorable but entropically unfavorable binding[9]. Reversible inhibitors display purely enthalpically-driven binding, reflecting the dynamic equilibrium of non-covalent interactions[9].

Sources

Safety Operating Guide

N-(prop-2-yn-1-yl)oxolan-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for N-(prop-2-yn-1-yl)oxolan-3-amine

For researchers, scientists, and drug development professionals, managing reactive chemical waste requires more than just following regulations—it requires a deep mechanistic understanding of the hazards involved. N-(prop-2-yn-1-yl)oxolan-3-amine is a specialized secondary amine featuring both a propargyl group and an oxolane (tetrahydrofuran) ring. While highly valuable as a click-chemistry precursor and pharmacophore, its structural motifs present a dual-threat hazard profile: the propensity for explosive peroxide formation and acute chemical corrosivity.

This guide provides an authoritative, step-by-step operational plan for the safe evaluation, quenching, and disposal of N-(prop-2-yn-1-yl)oxolan-3-amine.

Mechanistic Hazard Assessment (Causality)

To safely dispose of this compound, operators must understand the chemical causality behind its instability:

  • Autoxidation of the Oxolane Ring: The tetrahydrofuran (oxolane) ring contains reactive alpha-hydrogens adjacent to the ether oxygen. Exposure to atmospheric oxygen initiates a free-radical chain reaction. The rate-determining step is the abstraction of this alpha-hydrogen by a peroxy radical, leading to the accumulation of unstable hydroperoxides[1][2]. Because N-(prop-2-yn-1-yl)oxolan-3-amine functions similarly to a Group B peroxide-forming chemical, these peroxides can become violently explosive if concentrated via evaporation or distillation during waste consolidation[3].

  • Propargylamine Reactivity & Corrosivity: The secondary amine moiety is highly basic and classified as Skin Corr. 1B (causes severe skin burns)[4]. Furthermore, the terminal alkyne (prop-2-ynyl group) is weakly acidic. If mixed with incompatible waste streams containing heavy metals (e.g., Copper, Silver, Mercury), it can precipitate highly shock-sensitive metal acetylides.

Quantitative Hazard & Waste Classification

Before initiating disposal, ensure your waste management framework aligns with the compound's regulatory and physicochemical profile.

Hazard ParameterClassification / DataOperational Implication
GHS Classification Acute Tox. 4, Skin Corr. 1B, STOT SE 3[4]Mandates strict PPE (neoprene/nitrile gloves, face shield) and fume hood use.
Peroxide Class Group B (Concentration Hazard)[3]Must be tested for peroxides prior to disposal and every 6 months after opening[5].
EPA Waste Codes D002 (Corrosive), D001 (Flammable), D003 (Reactive)[6]Segregate from heavy metals and oxidizers. Do not use metal drums[7].

Self-Validating Pre-Disposal Testing Protocol

Because peroxide accumulation is invisible, the disposal workflow must begin with a self-validating quantification protocol.

Step 1: Visual Inspection (The "No-Touch" Rule) Inspect the container without moving or agitating it. If you observe clear crystals around the cap, solid precipitates within the liquid, or unusual viscous layers, STOP . These are signs of polymerized or crystallized peroxides, which can detonate from the friction of simply unscrewing the cap[5]. Evacuate the immediate area and contact your Environmental Health and Safety (EHS) department immediately.

Step 2: Peroxide Quantification (If visually clear)

  • Control Validation: Dip one peroxide test strip (e.g., Quantofix) into a known negative control (HPLC water) and another into a positive control (3% H2​O2​ ). This validates that the reagent pads have not degraded in storage.

  • Sampling: In a certified fume hood, carefully extract 1 mL of the N-(prop-2-yn-1-yl)oxolan-3-amine waste.

  • Testing: Immerse the validated test strip into the sample for 1 second. Wait 15 seconds and compare the color change to the quantitative scale.

Disposal and Quenching Workflows

Based on the peroxide concentration identified in Step 2, proceed with the corresponding operational plan.

Scenario A: Peroxides < 20 ppm (Routine Disposal)

At this concentration, the chemical is safe for standard hazardous waste transport.

  • Segregation: Transfer the liquid into a high-density polyethylene (HDPE) hazardous waste container. Do not use metal cans, as the basic amine will corrode the vessel[7].

  • Exclusion: Verify that the receiving waste stream is strictly free of heavy metal salts (Cu, Ag) to prevent the formation of explosive propargyl acetylides.

  • Labeling: Label as "Hazardous Waste: Corrosive Organic Liquid (N-(prop-2-yn-1-yl)oxolan-3-amine)". Apply EPA codes D001 and D002.

Scenario B: Peroxides 20 - 100 ppm (Active Quenching Required)

Causality: Peroxides in this range are too dangerous for transport but can be safely reduced chemically. Ferrous sulfate ( FeSO4​ ) reduces hydroperoxides to stable alcohols while being oxidized to ferric ion ( Fe3+ ).

  • Preparation: Prepare a fresh 10% (w/v) aqueous FeSO4​ solution.

  • Reaction: In a fume hood behind a blast shield, slowly add the FeSO4​ solution to the chemical waste in a 1:1 volume ratio.

  • Agitation: Stir gently with a magnetic stirrer for 30 minutes. Do not shake the container vigorously, as friction or impact can trigger peroxide decomposition.

  • Validation: Retest the organic layer with a peroxide strip. The protocol is only complete when the reading drops below 20 ppm. Once validated, dispose of the biphasic mixture as standard hazardous waste.

Scenario C: Peroxides > 100 ppm (High-Risk Emergency)

Do not attempt to quench. The exothermic nature of the chemical reduction could trigger a thermal runaway and subsequent detonation[3]. Seal the fume hood, post warning signs, and immediately contact EHS for specialized stabilization (often requiring a bomb squad).

Disposal Logic Visualization

DisposalWorkflow Start Start: N-(prop-2-yn-1-yl)oxolan-3-amine Disposal Assessment Visual Step 1: Visual Inspection (Check for crystals/viscosity) Start->Visual Crystals Crystals or Cloudiness Present? Visual->Crystals CallEHS1 STOP: Do Not Touch. Evacuate & Call EHS Crystals->CallEHS1 Yes Test Step 2: Peroxide Testing (Quantofix Strips / KI Test) Crystals->Test No Result Peroxide Concentration? Test->Result Low < 20 ppm Result->Low Med 20 - 100 ppm Result->Med High > 100 ppm Result->High Dispose Step 4: Dispose as Hazardous Organic Waste (EPA D001/D002) Low->Dispose Quench Step 3: Quench Peroxides (Ferrous Sulfate / Sodium Bisulfite) Med->Quench CallEHS2 STOP: High Explosive Risk. Call EHS for Stabilization High->CallEHS2 Quench->Test Retest

Decision matrix for the safe evaluation and disposal of N-(prop-2-yn-1-yl)oxolan-3-amine.

References

  • NextSDS. "N-(prop-2-yn-1-yl)oxolan-3-amine — Chemical Substance Information." Retrieved from: [Link]

  • University of Auckland. "Peroxide-forming chemicals." Retrieved from: [Link]

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry: Autoxidation of THF." Retrieved from: [Link]

  • Texas Christian University (TCU). "Peroxide-Forming Chemicals – Safety Guidelines." Retrieved from: [Link]

Sources

Personal protective equipment for handling N-(prop-2-yn-1-yl)oxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. N-(prop-2-yn-1-yl)oxolan-3-amine (CAS: 1340104-09-7) is a highly reactive secondary amine featuring both a propargyl group and a tetrahydrofuran (oxolane) ring. While these structural motifs make it an invaluable building block in drug development and organic synthesis, they also dictate an aggressive hazard profile.

This guide provides a self-validating operational protocol for handling this compound, ensuring scientific integrity, regulatory compliance, and maximum personnel safety.

Chemical Hazard Profiling & Mechanistic Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical is dangerous. The hazards of N-(prop-2-yn-1-yl)oxolan-3-amine are driven by its molecular structure[1]:

  • Skin Corr. 1B (H314): The secondary amine nitrogen acts as a strong nucleophile and base. Upon contact with biological tissues, it rapidly saponifies cellular lipids and denatures proteins, causing severe, irreversible skin burns and eye damage[1].

  • Acute Tox. 4 (H302, H312, H332): The low molecular weight and lipophilic oxolane ring facilitate rapid systemic absorption through the skin, gastrointestinal tract, and pulmonary epithelium[1].

  • STOT SE 3 (H336): Volatilization of the amine can lead to inhalation exposure, causing central nervous system depression (drowsiness or dizziness)[1].

Personal Protective Equipment (PPE) Matrix

According to OSHA and standard prudent laboratory practices, PPE selection must be directly correlated to the hazard assessment[2]. For Skin Corr. 1B amines, standard laboratory attire is fundamentally insufficient.

Quantitative Glove Compatibility

Because amines rapidly degrade certain polymers, glove selection is critical. Disposable latex or thin nitrile gloves will fail rapidly upon exposure[3].

Table 1: Glove Compatibility & Breakthrough Data for Corrosive Amines

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingApplication Suitability
Butyl Rubber 0.70> 480ExcellentPrimary handling, prolonged use
Heavy-Duty Nitrile 0.40~ 120 - 240GoodSplash protection, short tasks
Neoprene 0.35~ 60 - 120FairSecondary containment
Natural Rubber/Latex 0.15< 10PoorDO NOT USE
Required PPE Ensemble
  • Hand Protection: Double-gloving is mandatory. Use a heavy-duty butyl rubber outer glove for chemical resistance and a standard nitrile inner glove for dexterity and secondary protection[3].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles paired with a full face shield. Ordinary safety glasses with side shields do not provide adequate protection against corrosive amine vapors or splashes[4].

  • Body Protection: A chemically compatible, flame-resistant (FR) laboratory coat that extends to the wrists. For dispensing volumes >50 mL, a chemically-resistant apron (e.g., Neoprene or Tychem) must be worn over the lab coat[4].

  • Respiratory Protection: All operations must be conducted in a certified chemical fume hood. If engineering controls fail, an air-purifying respirator with an ammonia/methylamine cartridge is required[2].

Operational Workflow: Safe Dispensing Protocol

To ensure a self-validating system, every step of the dispensing process must isolate the hazard and verify containment.

Workflow A 1. Pre-Operation Verify Hood Velocity & PPE B 2. Secondary Containment Place Reagent in Tray A->B C 3. Chemical Transfer Use Syringe/Schlenk Line B->C D 4. Decontamination Wipe with 5% Citric Acid C->D E 5. Waste Segregation Store in HDPE, Avoid Metals D->E

Operational workflow for the safe dispensing of corrosive amines.

Step-by-Step Dispensing Methodology:
  • Preparation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong acids, oxidizing agents, and halogenated solvents)[2].

  • PPE Verification: Don the required PPE ensemble (butyl over nitrile gloves, goggles, face shield, lab coat, apron).

  • Secondary Containment: Place the reagent bottle of N-(prop-2-yn-1-yl)oxolan-3-amine into a chemically resistant secondary containment tray inside the fume hood[4].

  • Transfer: Use a glass syringe with a stainless steel needle or a dedicated Schlenk line for transfer. Avoid pouring directly from the bottle to minimize vapor generation and droplet formation.

  • Decontamination: Immediately wipe the exterior of the reagent bottle and the syringe with a disposable Kimwipe dampened with a dilute acidic solution (e.g., 5% citric acid) to neutralize any micro-droplets, followed by a water wipe.

  • Storage: Seal the reagent bottle tightly, wrap the cap with Parafilm, and return it to a dedicated corrosives cabinet, segregated from acids[5].

Emergency Response & Spill Clean-Up Plan

Corrosive amine spills require immediate, calculated action. Do not use sawdust or combustible absorbents, as amines can react exothermically and ignite.

SpillResponse Spill Spill Detected: N-(prop-2-yn-1-yl)oxolan-3-amine Assess Assess Volume & Location Spill->Assess Minor Minor Spill inside Hood (< 50 mL) Assess->Minor Major Major Spill or Outside Hood (> 50 mL) Assess->Major Absorb Apply Inert Absorbent (Sand/Diatomaceous Earth) Minor->Absorb Evacuate Evacuate Lab & Contact EHS Major->Evacuate Neutralize Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Dispose Collect as Hazardous Waste in HDPE Container Neutralize->Dispose

Decision tree and mitigation protocol for corrosive amine spills.

Step-by-Step Spill Mitigation Methodology:
  • Evacuation & Assessment: Immediately alert personnel in the vicinity. If the spill is >50 mL or outside the fume hood, evacuate the lab, close the doors, and contact Environmental Health and Safety (EHS)[4].

  • Containment (For minor spills <50 mL inside the hood): Ensure full PPE is worn. Isolate the spill by circling it with an inert absorbent material (e.g., dry sand or diatomaceous earth).

  • Absorption: Cover the entire spill area with the inert absorbent. Allow 5-10 minutes for complete capillary absorption.

  • Neutralization: Carefully apply a dilute, weak acid (such as 5-10% citric acid or sodium bisulfate solution) to the absorbed mass to neutralize the basic amine. Caution: This will generate mild heat.

  • Collection: Use a non-sparking polypropylene scoop to collect the neutralized slurry. Place it into a wide-mouth, chemically compatible hazardous waste container[4].

  • Surface Decontamination: Wash the spill surface with soapy water, followed by a thorough rinse. Test the surface with pH paper to ensure complete neutralization (target pH 7).

Waste Management & Disposal Plan

Proper disposal prevents downstream reactions, container breaches, and regulatory violations.

  • Segregation: N-(prop-2-yn-1-yl)oxolan-3-amine waste must be strictly segregated from acidic waste streams to prevent violent exothermic neutralization reactions in the waste carboy[5].

  • Container Specifications: Do not store amines or corrosive materials in metal containers (e.g., galvanized steel or aluminum). Corrosive amines will degrade the metal, leading to leaks and the generation of flammable hydrogen gas[5]. Use only high-density polyethylene (HDPE) or glass containers.

  • Labeling: Label the waste container explicitly as "Hazardous Waste: Corrosive Basic Liquid (Contains N-(prop-2-yn-1-yl)oxolan-3-amine)"[5].

References

  • N-(prop-2-yn-1-yl)oxolan-3-amine — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory Source: nih.gov URL:[Link]

  • Corrosives - UC Davis NMR Facility Source: ucdavis.edu URL:[Link]

  • Chemical Hygiene Plan - USDA ARS Source: usda.gov URL:[Link]

  • Chapter: 8 Management of Waste - Prudent Practices in the Laboratory Source: nationalacademies.org URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-yn-1-yl)oxolan-3-amine
Reactant of Route 2
Reactant of Route 2
N-(prop-2-yn-1-yl)oxolan-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.